Product packaging for N,N-Bis(2-chloroethyl)benzenemethanamine(Cat. No.:CAS No. 55-51-6)

N,N-Bis(2-chloroethyl)benzenemethanamine

Cat. No.: B1293565
CAS No.: 55-51-6
M. Wt: 232.15 g/mol
InChI Key: VLWJKVNMRMHPCC-UHFFFAOYSA-N
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Description

N,N-Bis(2-chloroethyl)benzenemethanamine is a useful research compound. Its molecular formula is C11H15Cl2N and its molecular weight is 232.15 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15Cl2N B1293565 N,N-Bis(2-chloroethyl)benzenemethanamine CAS No. 55-51-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-2-chloro-N-(2-chloroethyl)ethanamine
Source PubChem
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InChI

InChI=1S/C11H15Cl2N/c12-6-8-14(9-7-13)10-11-4-2-1-3-5-11/h1-5H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWJKVNMRMHPCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40203533
Record name N-Benzylnormechlorethamine
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Molecular Weight

232.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

55-51-6
Record name N,N-Bis(2-chloroethyl)benzenemethanamine
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Record name N-Benzylnormechlorethamine
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Record name N-Benzylnormechlorethamine
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Record name Benzenemethanamine, N,N-bis(2-chloroethyl)
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Record name N,N-BIS(2-CHLOROETHYL)BENZYLAMINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to N,N-Bis(2-chloroethyl)benzenemethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Bis(2-chloroethyl)benzenemethanamine, also known as N-benzyl-bis(2-chloroethyl)amine, is a member of the nitrogen mustard family of compounds. Nitrogen mustards are potent bifunctional alkylating agents, a class of compounds that have been extensively studied for their cytotoxic properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, mechanism of action, and relevant experimental protocols for this compound.

The core structure of nitrogen mustards features a bis(2-chloroethyl)amino group, which is responsible for their high reactivity towards nucleophiles, most notably DNA. This reactivity forms the basis of their biological activity, including their application as research tools to study DNA damage and repair, and historically, the development of some of the earliest chemotherapeutic agents. This compound is a valuable compound for such studies due to the presence of the benzyl group, which modulates its lipophilicity and reactivity compared to simpler nitrogen mustards.

Chemical and Physical Properties

This compound is typically handled in its hydrochloride salt form, which enhances its stability and water solubility. The properties of both the free base and the hydrochloride salt are summarized below.

PropertyValueReference
Chemical Name This compound
Synonyms N-benzyl-bis(2-chloroethyl)amine, Benzylbis(beta-chloroethyl)amine[1]
CAS Number 55-51-6 (free base), 10429-82-0 (hydrochloride)[1][2]
Molecular Formula C₁₁H₁₅Cl₂N (free base), C₁₁H₁₆Cl₃N (hydrochloride)[1][2]
Molecular Weight 232.15 g/mol (free base), 268.61 g/mol (hydrochloride)[1][2]
Melting Point 148-150 °C (hydrochloride)[3]
Boiling Point 148-150 °C at 4 Torr (free base)[4]
Density 1.15 g/cm³ (free base)[]
Solubility Soluble in water (hydrochloride)[6]

Spectroscopic Data

The structural identification of this compound is confirmed through various spectroscopic techniques.

Spectroscopy Data Reference
¹H NMR Data for the hydrochloride salt is available on PubChem.[2]
¹³C NMR Data for the related compound N-(2-chloroethyl)benzylamine hydrochloride is available on PubChem.[7]
Mass Spectrometry Mass spectra for the related compound bis(2-chloroethyl)amine are available.[8]
IR Spectroscopy FTIR data for the hydrochloride salt is available on PubChem.[2]

Synthesis

The synthesis of this compound hydrochloride is typically achieved through a two-step process starting from benzylamine.

Experimental Protocol: Synthesis of this compound Hydrochloride

Step 1: Synthesis of N,N-Bis(2-hydroxyethyl)benzylamine

  • To a solution of benzylamine in a suitable solvent (e.g., ethanol), add two equivalents of ethylene oxide.

  • The reaction is typically carried out at a slightly elevated temperature and pressure in a sealed reaction vessel.

  • Monitor the reaction progress using an appropriate analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the solvent is removed under reduced pressure to yield crude N,N-Bis(2-hydroxyethyl)benzylamine.

  • The crude product can be purified by vacuum distillation.

Step 2: Chlorination of N,N-Bis(2-hydroxyethyl)benzylamine

  • Dissolve the purified N,N-Bis(2-hydroxyethyl)benzylamine in an anhydrous chlorinated solvent such as dichloromethane or chloroform.

  • Cool the solution in an ice bath.

  • Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), to the cooled solution with stirring. An excess of the chlorinating agent is typically used.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete conversion.

  • Monitor the reaction by TLC or GC.

  • After completion, carefully quench any remaining chlorinating agent by the slow addition of a suitable reagent (e.g., water or methanol) while cooling the reaction mixture.

  • The solvent is then removed under reduced pressure.

  • The resulting crude this compound hydrochloride can be purified by recrystallization from a suitable solvent system, such as methanol/ether.

Mechanism of Action: DNA Alkylation and Cellular Response

The biological activity of this compound stems from its ability to act as a bifunctional DNA alkylating agent.

Activation and DNA Adduct Formation

The mechanism is initiated by an intramolecular cyclization of one of the 2-chloroethyl side chains, where the nitrogen atom displaces the chloride ion to form a highly reactive aziridinium ion intermediate. This electrophilic intermediate is then susceptible to nucleophilic attack by DNA bases, primarily the N7 position of guanine and, to a lesser extent, the N3 position of adenine. This results in the formation of a mono-adduct.

The second 2-chloroethyl arm can then undergo the same intramolecular cyclization to form another aziridinium ion, which can then alkylate a second DNA base. This can result in the formation of either an intrastrand cross-link (linking two bases on the same DNA strand) or a more cytotoxic interstrand cross-link (linking bases on opposite DNA strands). Interstrand cross-links are particularly effective at inducing cell death as they physically prevent the separation of the DNA strands, thereby blocking DNA replication and transcription.

Mechanism of this compound activation and subsequent DNA alkylation.
DNA Damage Response (DDR) Pathway

The formation of DNA adducts, particularly interstrand cross-links, triggers a complex cellular signaling network known as the DNA Damage Response (DDR). The DDR's primary functions are to halt the cell cycle to allow time for DNA repair and, if the damage is too extensive, to induce programmed cell death (apoptosis).

Key proteins in the DDR pathway that are activated in response to nitrogen mustard-induced DNA damage include:

  • ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related): These are master kinases that sense DNA damage and initiate the signaling cascade.

  • DNA-PK (DNA-dependent Protein Kinase): This is another key kinase involved in the repair of DNA double-strand breaks, which can arise as intermediates in the repair of interstrand cross-links.

  • p53: A tumor suppressor protein that is stabilized and activated in response to DNA damage. Activated p53 can induce the expression of genes that lead to cell cycle arrest or apoptosis.

  • H2AX: A histone variant that is rapidly phosphorylated at sites of DNA damage, serving as a beacon to recruit DNA repair proteins.

The activation of these pathways ultimately determines the fate of the cell. If the DNA damage can be efficiently repaired, the cell cycle can resume. However, if the damage is irreparable, the apoptotic pathway is initiated, leading to the elimination of the damaged cell.

DNA_Damage_Response cluster_damage DNA Damage Induction cluster_sensing Damage Sensing & Signaling cluster_response Cellular Response NM This compound ICL Interstrand Cross-links NM->ICL Alkylation ATM ATM/ATR/DNA-PK Activation ICL->ATM p53 p53 Activation ATM->p53 H2AX γ-H2AX Formation ATM->H2AX Arrest Cell Cycle Arrest p53->Arrest Apoptosis Apoptosis p53->Apoptosis Repair DNA Repair H2AX->Repair Arrest->Repair Allows time for Repair->Arrest Successful Repair->Apoptosis Unsuccessful

Simplified signaling pathway of the DNA Damage Response to nitrogen mustard-induced interstrand cross-links.

Experimental Protocols

The following are generalized protocols for assays commonly used to assess the biological effects of this compound.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound hydrochloride stock solution (in a suitable solvent, e.g., DMSO or sterile PBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of this compound hydrochloride in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Alkaline Comet Assay for DNA Cross-links

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells. The alkaline version can be adapted to detect interstrand cross-links.

Materials:

  • Treated and control cells

  • Low melting point agarose (LMPA)

  • Normal melting point agarose (NMPA)

  • Microscope slides

  • Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

  • Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green or propidium iodide)

  • Fluorescence microscope

Procedure:

  • Slide Preparation: Coat microscope slides with a layer of 1% NMPA and allow it to solidify.

  • Cell Encapsulation: Harvest a single-cell suspension of treated and control cells. Mix the cell suspension with 0.5% LMPA at 37°C and pipette onto the pre-coated slides. Cover with a coverslip and allow to solidify on ice.

  • Lysis: Remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C. This step removes cell membranes and proteins, leaving behind the DNA as "nucleoids."

  • Alkaline Unwinding: Immerse the slides in alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow the DNA to unwind.

  • Electrophoresis: Perform electrophoresis in the same alkaline buffer at a low voltage (e.g., ~1 V/cm) for 20-30 minutes at 4°C. Damaged DNA will migrate out of the nucleoid, forming a "comet tail." The presence of interstrand cross-links will reduce the migration of DNA.

  • Neutralization: Carefully remove the slides from the electrophoresis tank and immerse them in neutralization buffer for 5-10 minutes.

  • Staining: Stain the DNA by adding a few drops of the DNA staining solution to each slide.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail using specialized image analysis software. A decrease in tail moment in treated cells compared to cells treated with a known DNA damaging agent (like radiation) can indicate the presence of cross-links.

Quantitative Data

Nitrogen Mustard Cell Line IC₅₀ (µM) Reference
MelphalanMDA-MB-468 (Breast Cancer)48.7[9]
ChlorambucilMDA-MB-468 (Breast Cancer)34.4[9]
Compound 5a (BFA-nitrogen mustard)HL-60 (Leukemia)4.48[1]
Compound 5a (BFA-nitrogen mustard)PC-3 (Prostate Cancer)9.37[1]
Compound 9c (mustard-evodiamine hybrid)HL-60 (Leukemia)0.50[1]

Note: The table presents IC₅₀ values for related nitrogen mustard compounds to provide a context for the expected potency.

Conclusion

This compound is a classic example of a nitrogen mustard alkylating agent. Its ability to form DNA adducts and interstrand cross-links makes it a valuable tool for research in DNA damage and repair, as well as in the preliminary stages of drug development. This technical guide has provided an overview of its chemical properties, synthesis, mechanism of action, and key experimental protocols for its study. Researchers and drug development professionals can utilize this information to further investigate the potential applications and biological effects of this and related compounds. As with all nitrogen mustards, appropriate safety precautions should be strictly followed when handling this compound due to its hazardous nature.

References

N,N-Bis(2-chloroethyl)benzenemethanamine chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N,N-Bis(2-chloroethyl)benzenemethanamine

Abstract

This compound, also known as N-Benzyl-N,N-bis(2-chloroethyl)amine, is a chemical compound belonging to the nitrogen mustard family. These compounds are characterized by the bis(2-chloroethyl)amine functional group and are known for their high reactivity as alkylating agents. This property makes them significant in both historical chemical warfare research and modern applications as intermediates in the synthesis of pharmaceuticals, particularly cytostatic and immunosuppressive drugs.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, analytical methods, and safety considerations for this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is typically handled in its hydrochloride salt form, which enhances its stability and ease of use. The properties of both the free base and the hydrochloride salt are pertinent for its application in synthesis and research.

Nomenclature and Identifiers
IdentifierValue
IUPAC Name N-benzyl-2-chloro-N-(2-chloroethyl)ethanamine[2]
CAS Number 55-51-6 (free base)[3][][5]
10429-82-0 (hydrochloride)[6]
Molecular Formula C₁₁H₁₅Cl₂N (free base)[3]
C₁₁H₁₆Cl₃N (hydrochloride)[6][7]
Synonyms Bis(2-chloroethyl)benzylamine, N-Benzylnormechlorethamine, Embitol[2][6]
UNII YFI3592JVS (hydrochloride)[6]
DSSTox ID DTXSID10908902[6]
Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound and its hydrochloride salt.

PropertyValue (Free Base)Value (Hydrochloride Salt)
Molecular Weight 232.15 g/mol [3]268.61 g/mol [6][7]
Melting Point 148-150 °C[2]134-136 °C[7]
Boiling Point 148-150 °C at 4 Torr[2]242.6 °C at 760 mmHg[7]
Density 1.15 g/cm³[2]Not Available
Flash Point 100.5 °C[2]100.5 °C[7]
Refractive Index 1.538[2]Not Available
LogP 2.97[2]Not Available

Synthesis and Experimental Protocols

This compound is commonly synthesized from its corresponding di-hydroxy precursor, N,N-bis(2-hydroxyethyl)benzylamine. The chlorination is typically achieved using an agent like thionyl chloride (SOCl₂).

Synthesis Pathway Diagram

Synthesis_Pathway Precursor N,N-Bis(2-hydroxyethyl)benzylamine Product N,N-Bis(2-chloroethyl)benzylamine Hydrochloride Precursor->Product Chlorination Reagent Thionyl Chloride (SOCl₂) in Chloroform Reagent->Product

Caption: Synthesis of the target compound via chlorination.

Experimental Protocol: Chlorination of N,N-bis(2-hydroxyethyl)benzylamine

This protocol is based on established methods for converting diethanolamines to their corresponding dichloro derivatives.[8]

  • Preparation: Dissolve N,N-bis(2-hydroxyethyl)benzylamine (0.295 mol) in 225 mL of chloroform in a reaction vessel equipped with a stirrer, a dropping funnel, and a reflux condenser. Place the vessel in an ice bath to cool.

  • Reagent Addition: Prepare a solution of thionyl chloride (0.710 mol) in 50 mL of chloroform. Add this solution dropwise to the stirred, cooled solution of the diol precursor. The rate of addition should be controlled to maintain the reaction temperature between 30°C and 40°C.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Maintain reflux for four hours to ensure the reaction goes to completion.

  • Isolation: During the reaction, the hydrochloride salt of this compound will precipitate from the chloroform solution. After the reflux period, cool the mixture.

  • Purification: Collect the precipitated solid by filtration. The crude product can be recrystallized from a suitable solvent, such as ethanol, to yield the purified N,N-Bis(2-chloroethyl)benzylamine hydrochloride.[8]

Chemical Reactivity and Mechanism of Action

The chemical reactivity of this compound is dominated by the two 2-chloroethyl groups. Like other nitrogen mustards, it functions as a potent bifunctional alkylating agent.

Mechanism of Alkylation

The biological and chemical activity stems from the intramolecular cyclization of one of the chloroethyl arms, where the lone pair of electrons on the nitrogen atom attacks the electron-deficient carbon adjacent to the chlorine. This reaction forms a highly reactive and unstable aziridinium ion (ethyleneiminium ion). This electrophilic cation is then susceptible to attack by nucleophiles. In a biological context, the primary targets are the nucleophilic centers on DNA bases, particularly the N7 position of guanine. After the first alkylation, the second chloroethyl arm can undergo the same cyclization and subsequent reaction, leading to the formation of cross-links in DNA. This can occur on the same strand (intrastrand) or between opposite strands (interstrand), which ultimately disrupts DNA replication and transcription, leading to cytotoxicity.[9]

Mechanism_of_Action cluster_0 Alkylation Steps A This compound B Aziridinium Ion (Highly Reactive) A->B Intramolecular Cyclization (-Cl⁻) C Monoadduct (Alkylated Guanine) B->C Nucleophilic Attack (e.g., N7 of Guanine) D DNA Cross-link (Interstrand or Intrastrand) C->D Second Alkylation Cycle

Caption: General mechanism of DNA alkylation by nitrogen mustards.

Other Reactions

Nitrogen mustards can react with various oxidizing agents. For instance, reaction with peracetic acid can yield the corresponding N-oxide, whereas reaction with hydrogen peroxide in polar solvents may lead to the formation of a cyclized dimeric bisquaternary ammonium salt through bimolecular nucleophilic substitution.[9]

Analytical Methodologies

The detection and quantification of this compound, or related impurities like bis(2-chloroethyl)amine, are critical in pharmaceutical development due to their potential genotoxicity.[10] Highly sensitive hyphenated chromatographic techniques are typically employed.

Analytical Techniques and Performance

The table below summarizes reported limits of detection (LOD) and quantification (LOQ) for the closely related and often monitored genotoxic impurity, Bis(2-chloroethyl)amine, providing a benchmark for method development.

Analytical TechniqueLODLOQSample Matrix
UHPLC-MS/MS0.070 ppm0.206 ppmAripiprazole Drug Substance[10]
UHPLC-MS/MS0.028 ppm0.083 ppmNot Specified[10]
HILIC-MS-75 ppmVortioxetine Process[10]
Experimental Workflow: UHPLC-MS/MS Analysis

The following diagram illustrates a typical workflow for the trace-level analysis of a nitrogen mustard compound in an active pharmaceutical ingredient (API).

Analytical_Workflow cluster_workflow Analytical Workflow start Sample Preparation (API dissolved in diluent) step1 Chromatographic Separation (Reversed-Phase C18 Column) start->step1 step2 Ionization (Positive ESI Mode) step1->step2 step3 Mass Spectrometry (Triple Quadrupole MS/MS) step2->step3 step4 Detection (Multiple Reaction Monitoring - MRM) step3->step4 end Data Analysis (Quantification vs. Standard) step4->end

Caption: A typical workflow for UHPLC-MS/MS analysis.

Protocol Outline for UHPLC-MS/MS Analysis

This protocol is adapted from a validated method for a related genotoxic impurity.[11]

  • Standard and Sample Preparation:

    • Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol).

    • Prepare working standards by serial dilution to construct a calibration curve.

    • Prepare the sample by accurately weighing the drug substance and dissolving it in the mobile phase diluent to a known concentration.

  • Chromatographic Conditions:

    • System: UHPLC coupled to a triple quadrupole mass spectrometer.[11]

    • Column: A C18 reversed-phase column (e.g., ACE 3 C18, 100 mm × 4.6 mm, 3.0 µm).[11]

    • Mobile Phase: An isocratic mixture, for example, 0.2% formic acid in water (A) and methanol (B) in a 45:55 v/v ratio.[11]

    • Flow Rate: 0.5 mL/min.[11]

    • Column Temperature: 40 °C.[11]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.[11]

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would need to be determined.

  • Analysis:

    • Inject the prepared standards and samples.

    • Identify the analyte peak based on its retention time and specific MRM transitions.

    • Quantify the amount of the compound in the sample using the calibration curve generated from the standards.

Safety and Toxicology

This compound is a hazardous substance that must be handled with extreme care. It is classified as a toxic and irritating compound.

Hazard Identification

The compound is harmful if swallowed, inhaled, or in contact with skin. It causes skin and serious eye irritation.[6][7]

GHS Hazard StatementDescription
H301 Toxic if swallowed[6]
H312 Harmful in contact with skin[6]
H315 Causes skin irritation[6]
H319 Causes serious eye irritation[6]
H332 Harmful if inhaled[6]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[3][7]

  • Personal Protective Equipment:

    • Gloves: Wear chemical-resistant gloves.

    • Eye Protection: Use chemical safety goggles or a face shield.[7]

    • Clothing: Wear a lab coat or other protective clothing to prevent skin contact.[3]

  • First Aid Measures:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water.[3]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[3]

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[3]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Applications in Research and Drug Development

As a bifunctional alkylating agent, this compound serves as a crucial intermediate in the synthesis of more complex molecules. Its structural motif is found in several anti-cancer drugs. For instance, the N,N-bis(2-chloroethyl)amine moiety is a key pharmacophore in drugs like cyclophosphamide, ifosfamide, and melphalan, where it is attached to a carrier molecule designed to modulate its reactivity and target its delivery.[1][12] Researchers utilize this and similar compounds to synthesize new derivatives and study structure-activity relationships for novel therapeutic agents.[13] It is also used in the synthesis of non-pharmaceutical compounds, such as intermediates for meperidine.[8]

References

An In-Depth Technical Guide to N,N-Bis(2-chloroethyl)benzenemethanamine: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of N,N-Bis(2-chloroethyl)benzenemethanamine, a pivotal nitrogen mustard derivative. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, structural characteristics, synthesis protocols, reactivity, and its significant role as a chemical intermediate in the synthesis of notable pharmaceutical agents.

Chemical Identity and Molecular Structure

This compound, also known by synonyms such as Benzylbis(2-chloroethyl)amine and N-Benzylnormechlorethamine, is a tertiary amine featuring a benzyl group and two 2-chloroethyl substituents attached to the nitrogen atom.[1][][3] This structure places it in the class of nitrogen mustards, which are characterized by the bis(2-chloroethyl)amino functional group.[4]

Molecular Formula: C₁₁H₁₅Cl₂N[][3]

Structure:

Caption: 2D Structure of this compound.

The presence of the two chloroethyl groups is fundamental to its reactivity and biological activity, a topic explored in detail in the reactivity section of this guide. The compound is often supplied and handled as its hydrochloride salt, N,N-Bis(2-chloroethyl)benzylamine hydrochloride (CAS RN: 10429-82-0), which offers greater stability.[5][6]

Physicochemical Properties

A summary of the key physicochemical properties for both the free base and its hydrochloride salt is provided below. It is important to note that experimental data for the free base is less common in the literature, and it is often handled as the more stable hydrochloride salt.

PropertyThis compound (Free Base)N,N-Bis(2-chloroethyl)benzylamine hydrochloride
Molecular Weight 232.15 g/mol [][3]268.61 g/mol [5]
CAS Number 55-51-6[][3]10429-82-0[5]
Appearance Reported as an oil of feebly brownish colorCrystalline solid[7]
Boiling Point 148-150 °C at 4 TorrNot applicable
Melting Point Not readily available148-150 °C
Density 1.15 g/cm³[]Not available
Flash Point 100.5 °CNot available
Refractive Index 1.538[8]Not available

Reactivity and Mechanism of Action: The Aziridinium Ion

The chemical reactivity of this compound is dominated by the nitrogen mustard moiety. Like other compounds in this class, it functions as a potent alkylating agent through a mechanism involving intramolecular cyclization. This process is crucial for its utility in chemical synthesis and is also the basis for the biological activity of related pharmaceutical compounds.

The key mechanistic step is the formation of a highly reactive electrophilic intermediate, the aziridinium ion (also known as an ethylenimonium ion). This occurs via an intramolecular nucleophilic attack of the tertiary amine nitrogen on the γ-carbon of one of the chloroethyl groups, displacing a chloride ion.

Aziridinium_Formation A This compound B Aziridinium Ion Intermediate A->B Intramolecular Cyclization (-Cl⁻) C Alkylated Nucleophile B->C Nucleophilic Attack Nu Nucleophile (Nu:) Nu->B

Caption: Reaction mechanism of nitrogen mustards.

This aziridinium cation is a strained, three-membered ring that is highly susceptible to attack by nucleophiles. This high reactivity allows the compound to alkylate a wide range of nucleophilic species, including those found in biological systems such as DNA, which is the basis for the cytotoxic effects of many nitrogen mustard-based chemotherapeutic agents.[4] The benzyl group on the nitrogen atom modulates the nucleophilicity of the nitrogen, thereby influencing the rate of aziridinium ion formation and the overall reactivity of the molecule.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, starting from readily available precursors. The general synthetic route involves the initial formation of N,N-Bis(2-hydroxyethyl)benzylamine, followed by chlorination to yield the final product.

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Chlorination A Benzyl Chloride C N,N-Bis(2-hydroxyethyl)benzylamine A->C B N,N-Bis(2-hydroxyethyl)amine (Diethanolamine) B->C E This compound C->E D Thionyl Chloride (SOCl₂) D->E

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a synthesis of information from established procedures, providing a more detailed, step-by-step methodology suitable for a laboratory setting.[7]

Step 1: Synthesis of N,N-Bis(2-hydroxyethyl)benzylamine

  • To a reaction vessel equipped with a stirrer, thermometer, and addition funnel, add N,N-Bis(2-hydroxyethyl)amine (1.0 molar equivalent) and sodium carbonate (approximately 1.0 molar equivalent).

  • Warm the mixture to approximately 50 °C with stirring.

  • Slowly add benzyl chloride (1.0 molar equivalent) via the addition funnel. The rate of addition should be controlled to maintain the exothermic reaction temperature between 70-80 °C.

  • After the addition is complete, continue heating and stirring at 70-80 °C for an additional hour to ensure the reaction goes to completion.

  • Add toluene to the reaction mixture and cool to 50-65 °C.

  • Separate the organic (toluene) layer. This solution contains the desired N,N-Bis(2-hydroxyethyl)benzylamine and can often be used directly in the next step after drying.

Step 2: Synthesis of this compound

  • Cool the toluene solution of N,N-Bis(2-hydroxyethyl)benzylamine (1.0 molar equivalent) from the previous step in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) (at least 2.0 molar equivalents) to the stirred solution. Maintain the temperature between 30-40 °C during the addition.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for approximately 4 hours.

  • Upon cooling, the hydrochloride salt of this compound may precipitate. If the free base is desired, the reaction is carefully quenched with water, followed by neutralization with an aqueous base (e.g., sodium hydroxide solution).

  • The organic layer is then separated, dried (e.g., with anhydrous sodium sulfate or by azeotropic distillation), and the solvent is removed under reduced pressure to yield this compound as an oil.[7]

Analytical Methodologies

The analysis of this compound and its potential as a genotoxic impurity in active pharmaceutical ingredients (APIs) requires sensitive and specific analytical methods. High-performance liquid chromatography (HPLC) and gas chromatography (GC), particularly when coupled with mass spectrometry (MS), are the techniques of choice.

HPLC-MS/MS for Related Impurity Analysis

Exemplary UHPLC-MS/MS Parameters (for Bis(2-chloroethyl)amine): [9]

  • Column: ACE 3 C18 (100 mm × 4.6 mm, 3.0 µm)

  • Mobile Phase: Isocratic elution with 0.2% formic acid in water (A) and methanol (B) (45:55 v/v)

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 2 µL

  • Detection: Triple quadrupole mass spectrometer with positive-ion electrospray ionization (ESI+) and multiple reaction monitoring (MRM)

For this compound, similar conditions would likely be a good starting point for method development, with adjustments to the gradient and MRM transitions to optimize for the higher molecular weight and different fragmentation pattern of the target analyte.

Spectral Data

The following is a summary of available spectral data, primarily for the hydrochloride salt.

  • ¹H NMR (Hydrochloride Salt): Spectral data is available on platforms like SpectraBase, typically showing characteristic signals for the aromatic protons of the benzyl group, the benzylic methylene protons, and the two sets of methylene protons of the chloroethyl groups.[5]

  • ¹³C NMR (Hydrochloride Salt): The spectrum would be expected to show distinct signals for the carbons of the benzene ring, the benzylic carbon, and the two different carbons of the chloroethyl groups.[10]

  • IR (Hydrochloride Salt, KBr): An FTIR spectrum is available on PubChem, which would show characteristic absorptions for C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and C-Cl stretching.[5]

  • Mass Spectrometry (EI for related compounds): The mass spectrum of related nitrogen mustards shows characteristic fragmentation patterns, often involving the loss of a chloromethyl radical.[11] For this compound, one would expect to see a molecular ion peak and fragments corresponding to the loss of Cl, CH₂Cl, and potentially the benzyl group.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of several pharmaceutical compounds. Its bifunctional nature, allowing for the introduction of the reactive bis(2-chloroethyl)amino group, makes it a valuable building block.

Intermediate in the Synthesis of Bendamustine

Bendamustine is an alkylating agent used in the treatment of certain types of cancer, including chronic lymphocytic leukemia and non-Hodgkin's lymphoma.[12] The synthesis of bendamustine involves the creation of a benzimidazole ring structure that is substituted with the bis(2-chloroethyl)amino group. While not a direct precursor in all synthetic routes, related structures are used, and the core bis(2-chloroethyl)amino moiety is essential for its mechanism of action. The synthesis often involves the reaction of a precursor containing a dihydroxyethylamino group with a chlorinating agent like thionyl chloride to form the active bis(2-chloroethyl)amino functionality, a reaction analogous to the synthesis of this compound.[6][13]

Precursor for Meperidine Analogs

Early syntheses of the opioid analgesic meperidine and its analogs utilized this compound. In these syntheses, the compound is reacted with phenylacetonitrile in the presence of a strong base. The this compound acts as an alkylating agent, leading to the formation of a piperidine ring, a core structure in meperidine.[7]

Safety, Handling, and Toxicity

This compound and its hydrochloride salt are hazardous compounds and must be handled with appropriate safety precautions. As a nitrogen mustard, it is a potent alkylating agent and should be considered a potential carcinogen and mutagen.[14]

GHS Hazard Classification (for the hydrochloride salt): [5]

  • Acute Toxicity, Oral: Toxic if swallowed

  • Skin Corrosion/Irritation: Causes skin irritation

  • Eye Damage/Irritation: Causes serious eye irritation

  • Acute Toxicity, Dermal/Inhalation: Harmful in contact with skin or if inhaled

Handling and Storage: [15]

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid contact with skin and eyes, and avoid the formation of dust and aerosols.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Disposal: [15]

  • Dispose of waste in accordance with local, state, and federal regulations. The material may be disposed of by a licensed chemical destruction facility. Do not allow it to enter sewer systems.

Conclusion

This compound is a compound of significant interest in organic synthesis and medicinal chemistry. Its structure as a nitrogen mustard derivative endows it with potent alkylating properties, driven by the formation of a reactive aziridinium ion intermediate. This reactivity makes it a valuable, albeit hazardous, intermediate in the synthesis of pharmaceuticals. A thorough understanding of its structure, synthesis, reactivity, and safe handling procedures, as outlined in this guide, is essential for any researcher or drug development professional working with this compound.

References

An In-depth Technical Guide to N,N-Bis(2-chloroethyl)benzenemethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Bis(2-chloroethyl)benzenemethanamine is a bifunctional alkylating agent belonging to the nitrogen mustard class of compounds. These compounds are characterized by the presence of two chloroethyl groups attached to a nitrogen atom. The benzyl group attached to the nitrogen in this compound modifies its lipophilicity and may influence its transport and cellular uptake. As with other nitrogen mustards, its biological activity is primarily attributed to its ability to form covalent linkages with cellular nucleophiles, most notably DNA. This interaction leads to DNA damage, cell cycle arrest, and ultimately, apoptosis, making it a compound of interest in cancer research and drug development. This technical guide provides a comprehensive overview of its synonyms, chemical properties, a detailed synthesis protocol, its mechanism of action, and the cellular pathways it perturbs.

Synonyms and Chemical Identifiers

A comprehensive list of synonyms and chemical identifiers for this compound and its commonly used hydrochloride salt is provided below for clear identification and cross-referencing in research and publications.

Table 1: Synonyms and Identifiers for this compound

Identifier Type This compound This compound Hydrochloride
IUPAC Name N-benzyl-2-chloro-N-(2-chloroethyl)ethanamineN-benzyl-2-chloro-N-(2-chloroethyl)ethanamine;hydrochloride[1]
CAS Number 55-51-610429-82-0[1]
PubChem CID 59282777881[1]
Molecular Formula C11H15Cl2NC11H16Cl3N[1]
Molecular Weight 232.15 g/mol 268.61 g/mol [1]
InChI InChI=1S/C11H15Cl2N/c12-6-8-14(9-7-13)10-11-4-2-1-3-5-11/h1-5H,6-10H2InChI=1S/C11H15Cl2N.ClH/c12-6-8-14(9-7-13)10-11-4-2-1-3-5-11;/h1-5H,6-10H2;1H[1]
InChIKey VLWJKVNMRMHPCC-UHFFFAOYSA-NAZRWNJFEUSHORT-UHFFFAOYSA-N[1]
SMILES C1=CC=C(C=C1)CN(CCCl)CCClC1=CC=C(C=C1)CN(CCCl)CCCl.Cl[1]
Common Synonyms Benzylbis(2-chloroethyl)amine, N-Benzyl-di(2-chloroethyl)amineBenzylbis(2-chloroethyl)amine HCl, Embitol[1]

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound hydrochloride.

Table 2: Physicochemical Data for this compound Hydrochloride

Property Value Source
Melting Point 134-136 °CChemSrc
Boiling Point 242.6 °C at 760 mmHgChemSrc
Flash Point 100.5 °CChemSrc
Appearance White to off-white crystalline powderGeneric SDS

Mechanism of Action: DNA Alkylation

The cytotoxic effects of this compound are mediated through its function as a DNA alkylating agent.[2][3][4][5][6] The mechanism is initiated by an intramolecular cyclization of one of the chloroethyl arms, where the nitrogen atom attacks the γ-carbon, displacing the chloride ion to form a highly reactive aziridinium ion intermediate. This electrophilic intermediate is then susceptible to nucleophilic attack by various sites on DNA bases. The primary target for alkylation is the N7 position of guanine residues. Following the first alkylation event, the second chloroethyl arm can undergo a similar cyclization and react with another nucleophilic site on DNA, leading to the formation of interstrand or intrastrand cross-links. These cross-links are particularly cytotoxic as they prevent DNA strand separation, thereby inhibiting DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.

DNA_Alkylation_Mechanism cluster_activation Intracellular Activation cluster_dna_interaction DNA Interaction and Damage cluster_cellular_response Cellular Consequence Nitrogen_Mustard N,N-Bis(2-chloroethyl) benzenemethanamine Aziridinium_Ion Aziridinium Ion (Electrophilic Intermediate) Nitrogen_Mustard->Aziridinium_Ion Intramolecular Cyclization (-Cl⁻) Mono_Adduct Mono-adduct (e.g., N7-Guanine) Aziridinium_Ion->Mono_Adduct Nucleophilic Attack by DNA Base DNA DNA Cross_Link Interstrand/Intrastrand Cross-link Mono_Adduct->Cross_Link Second Alkylation Event DNA_Damage DNA Damage Cross_Link->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Mechanism of DNA alkylation by this compound.

Signaling Pathway: DNA Damage Response

The formation of DNA adducts and cross-links by this compound triggers a complex cellular signaling network known as the DNA Damage Response (DDR). This pathway is crucial for sensing the DNA lesions, halting the cell cycle to allow time for repair, and initiating apoptosis if the damage is irreparable. Key proteins in this pathway include the sensor kinases ATM and ATR, which, upon activation, phosphorylate a cascade of downstream targets including the checkpoint kinases CHK1 and CHK2, and the tumor suppressor protein p53.

DNA_Damage_Response cluster_stimulus Stimulus cluster_sensors Sensors cluster_transducers Transducers cluster_effectors Effectors cluster_outcomes Cellular Outcomes DNA_Damage DNA Adducts & Cross-links ATM ATM DNA_Damage->ATM activates ATR ATR DNA_Damage->ATR activates CHK2 CHK2 ATM->CHK2 phosphorylates p53 p53 ATM->p53 phosphorylates CHK1 CHK1 ATR->CHK1 phosphorylates ATR->p53 phosphorylates CHK2->p53 stabilizes CDC25 CDC25 Phosphatases CHK2->CDC25 inhibits CHK1->CDC25 inhibits Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest induces DNA_Repair DNA Repair p53->DNA_Repair activates Apoptosis Apoptosis p53->Apoptosis induces CDC25->Cell_Cycle_Arrest promotes progression (when active)

Simplified DNA Damage Response pathway activated by nitrogen mustards.

Experimental Protocols

Synthesis of this compound Hydrochloride

This protocol is adapted from established methods for the synthesis of nitrogen mustards.[7][8][9] Extreme caution should be exercised when performing this synthesis, as nitrogen mustards are highly toxic and carcinogenic. All manipulations should be conducted in a certified chemical fume hood with appropriate personal protective equipment.

Materials:

  • N,N-Bis(2-hydroxyethyl)benzylamine

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel, dissolve N,N-Bis(2-hydroxyethyl)benzylamine in anhydrous dichloromethane.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add a solution of thionyl chloride (2.2 equivalents) in anhydrous dichloromethane to the cooled solution via the dropping funnel. The addition should be dropwise to control the exothermic reaction.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion of the reaction, carefully quench any excess thionyl chloride by the slow addition of methanol.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield this compound hydrochloride as a crystalline solid.

In Vitro Cytotoxicity Assay (MTT Assay)

This is a general protocol to determine the cytotoxic potential of this compound against a panel of cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound hydrochloride

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare a series of dilutions of this compound hydrochloride in complete cell culture medium.

  • Remove the medium from the wells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a no-treatment control.

  • Incubate the plates for 48-72 hours.

  • After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plates for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Analytical Methods

The analysis of this compound and its metabolites is crucial for pharmacokinetic and toxicological studies. Due to its reactive nature, derivatization is often employed for stable and sensitive detection.

Table 3: Analytical Techniques for the Determination of Nitrogen Mustards and their Metabolites

Technique Sample Matrix Key Features Reference
LC-MS/MS Plasma, UrineHigh sensitivity and specificity, suitable for quantifying metabolites.[10][11][10][11]
GC-MS Environmental SamplesGood for volatile derivatives, often requires derivatization.General Knowledge
HPLC with UV or Fluorescence Detection Pharmaceutical FormulationsLess sensitive than MS, but useful for quality control.General Knowledge

Experimental Workflow for LC-MS/MS Analysis:

Analytical_Workflow Sample_Collection Sample Collection (e.g., Plasma, Urine) Sample_Preparation Sample Preparation (e.g., Protein Precipitation, Solid-Phase Extraction) Sample_Collection->Sample_Preparation Derivatization Derivatization (Optional, for stability and sensitivity) Sample_Preparation->Derivatization LC_Separation Liquid Chromatography (Separation of Analytes) Derivatization->LC_Separation MS_Detection Mass Spectrometry (Detection and Quantification) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

A typical workflow for the analysis of nitrogen mustards by LC-MS/MS.

Conclusion

This compound is a classic nitrogen mustard with potent DNA alkylating properties. Understanding its chemical characteristics, mechanism of action, and the cellular responses it elicits is fundamental for its potential application in therapeutic development. The experimental protocols provided in this guide offer a starting point for the synthesis and biological evaluation of this compound. Further research is warranted to fully characterize its cytotoxic profile against a broad range of cancer cell lines and to explore its potential in combination therapies. As with all highly reactive and toxic compounds, appropriate safety measures are paramount in all handling and experimental procedures.

References

An In-depth Technical Guide to Benzyl nor-mechlorethamine (CAS: 55-51-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl nor-mechlorethamine, with the CAS number 55-51-6, is a bifunctional alkylating agent belonging to the nitrogen mustard family. Structurally, it is a derivative of mechlorethamine, featuring a benzyl group attached to the nitrogen atom in place of a methyl group. This modification influences its physicochemical properties, such as lipophilicity, which may affect its biological activity and transport across cell membranes. Like other nitrogen mustards, its cytotoxic effects are primarily attributed to its ability to form covalent bonds with DNA, leading to the disruption of DNA replication and transcription, and ultimately inducing apoptosis. This technical guide provides a comprehensive overview of Benzyl nor-mechlorethamine, including its chemical properties, synthesis, mechanism of action, and relevant experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of Benzyl nor-mechlorethamine is presented in the table below. This data is crucial for its handling, formulation, and application in experimental settings.

PropertyValueReference
CAS Number 55-51-6N/A
Molecular Formula C₁₁H₁₅Cl₂N[1]
Molecular Weight 232.15 g/mol [1]
IUPAC Name N-benzyl-2-chloro-N-(2-chloroethyl)ethanamine[2]
Synonyms N,N-Bis(2-chloroethyl)benzenemethanamine, Benzylbis(2-chloroethyl)amine[1][3]
Appearance Colorless to pale yellow liquid or solid[3]
Solubility Limited solubility in water. Soluble in organic solvents like ethanol, methanol, and acetone.[4]

Synthesis

The synthesis of Benzyl nor-mechlorethamine typically involves a two-step process starting from N,N-bis(2-hydroxyethyl)benzylamine. The following is a representative synthetic protocol based on established methods for the synthesis of nitrogen mustards.

Experimental Protocol: Synthesis of Benzyl nor-mechlorethamine

Step 1: Synthesis of N,N-bis(2-hydroxyethyl)benzylamine

This intermediate can be synthesized by the reaction of benzylamine with two equivalents of ethylene oxide.

Step 2: Chlorination of N,N-bis(2-hydroxyethyl)benzylamine

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N,N-bis(2-hydroxyethyl)benzylamine in a suitable anhydrous solvent such as chloroform or dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), to the stirred solution. An excess of the chlorinating agent is typically used.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete conversion.

  • Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC).

  • Upon completion, carefully quench the excess chlorinating agent by slowly adding the reaction mixture to ice-cold water.

  • Neutralize the aqueous solution with a base, such as sodium bicarbonate, and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude Benzyl nor-mechlorethamine by vacuum distillation or column chromatography.

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety considerations. The handling of chlorinating agents requires extreme caution and should be performed in a well-ventilated fume hood.

Mechanism of Action: DNA Alkylation

The primary mechanism of action of Benzyl nor-mechlorethamine is through the alkylation of DNA, a process common to all nitrogen mustards. This process is initiated by an intramolecular cyclization to form a highly reactive aziridinium ion.

G cluster_activation Intracellular Activation cluster_dna_alkylation DNA Alkylation cluster_cellular_consequences Cellular Consequences Benzyl_nor-mechlorethamine Benzyl nor-mechlorethamine Aziridinium_ion Aziridinium Ion (Highly Reactive) Benzyl_nor-mechlorethamine->Aziridinium_ion Intramolecular Cyclization Guanine Guanine (N7) in DNA Aziridinium_ion->Guanine Nucleophilic Attack Mono-adduct Mono-alkylated Guanine Guanine->Mono-adduct Aziridinium_ion_2 Aziridinium Ion Mono-adduct->Aziridinium_ion_2 Second Cyclization Crosslink Interstrand/Intrastrand Cross-link DNA_Damage DNA Damage Crosslink->DNA_Damage Guanine_2 Another Guanine Aziridinium_ion_2->Guanine_2 Nucleophilic Attack Guanine_2->Crosslink Replication_Block DNA Replication Block DNA_Damage->Replication_Block Transcription_Inhibition Transcription Inhibition DNA_Damage->Transcription_Inhibition Apoptosis Apoptosis Replication_Block->Apoptosis Transcription_Inhibition->Apoptosis

Figure 1. Mechanism of DNA alkylation by Benzyl nor-mechlorethamine.

This aziridinium ion is a potent electrophile that readily reacts with nucleophilic sites on DNA, primarily the N7 position of guanine residues. The bifunctional nature of Benzyl nor-mechlorethamine allows for a second alkylation event, leading to the formation of interstrand or intrastrand cross-links in the DNA. These cross-links are highly cytotoxic as they prevent the separation of DNA strands, thereby inhibiting DNA replication and transcription, which ultimately triggers programmed cell death (apoptosis).

Experimental Protocols

Assessment of Alkylating Activity: 4-(4-Nitrobenzyl)pyridine (NBP) Assay

The NBP assay is a colorimetric method used to quantify the chemical alkylating activity of a compound.

Principle: NBP reacts with alkylating agents to form a colored product upon basification. The intensity of the color is proportional to the alkylating activity.

Protocol:

  • Prepare a stock solution of Benzyl nor-mechlorethamine in a suitable solvent (e.g., acetone).

  • In a test tube, mix the test compound solution with an NBP solution in a suitable buffer (e.g., acetate buffer, pH 4.5).

  • Incubate the mixture at a specific temperature (e.g., 80-100°C) for a defined period.

  • Cool the mixture and add a base (e.g., ethyl acetate and sodium hydroxide) to develop the color.

  • Measure the absorbance of the solution at the appropriate wavelength (typically around 540-560 nm) using a spectrophotometer.

  • A standard curve using a known alkylating agent can be generated for quantification.

Evaluation of DNA Damage: Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks and alkali-labile sites in individual cells.

Protocol:

  • Treat cultured cells with various concentrations of Benzyl nor-mechlorethamine for a specified duration.

  • Embed the treated cells in a low-melting-point agarose on a microscope slide.

  • Lyse the cells with a detergent solution to remove membranes and cytoplasm, leaving behind the nucleoid.

  • Subject the slides to electrophoresis under alkaline conditions. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."

  • Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize using a fluorescence microscope.

  • Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using image analysis software.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of Benzyl nor-mechlorethamine for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Apoptosis Induction: Caspase-3/7 Activity Assay

Caspases are key proteases involved in the execution of apoptosis. Measuring the activity of executioner caspases like caspase-3 and -7 can confirm the induction of apoptosis.

Protocol:

  • Treat cells with Benzyl nor-mechlorethamine as described for the cytotoxicity assay.

  • Lyse the cells to release their contents.

  • Add a fluorogenic or colorimetric substrate for caspase-3/7 (e.g., a peptide substrate conjugated to a reporter molecule).

  • Incubate the mixture to allow the active caspases to cleave the substrate, releasing the reporter molecule.

  • Measure the fluorescence or absorbance using a plate reader.

  • The signal intensity is directly proportional to the caspase-3/7 activity.

Signaling Pathways

Benzyl nor-mechlorethamine, as a DNA damaging agent, is expected to activate cellular stress response pathways, primarily those leading to apoptosis.

G BNM Benzyl nor-mechlorethamine DNA_Damage DNA Damage (Cross-links) BNM->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Stabilization & Activation ATM_ATR->p53 Bax Bax (Pro-apoptotic) p53->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Bcl2->Mitochondrion Inhibits Permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation (Executioner Caspase) Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2. Proposed apoptotic signaling pathway induced by Benzyl nor-mechlorethamine.

The DNA damage induced by Benzyl nor-mechlorethamine activates sensor proteins such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related). These kinases, in turn, phosphorylate and activate a cascade of downstream targets, including the tumor suppressor protein p53. Activated p53 can arrest the cell cycle to allow for DNA repair or, if the damage is too severe, initiate apoptosis. p53-mediated apoptosis often involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptotic cell death.

Toxicology and Safety

As a nitrogen mustard, Benzyl nor-mechlorethamine is a highly toxic and hazardous compound. It is expected to be a potent vesicant, causing severe skin, eye, and respiratory tract irritation. Due to its mechanism of action, it is also presumed to be mutagenic and carcinogenic.

Toxicity Data (Related Compounds)ValueSpeciesRoute
Mechlorethamine HCl (LD₅₀) 10 mg/kgRatOral
Mechlorethamine HCl (LD₅₀) 1.6 mg/kgRatIntravenous

Safety Precautions:

  • All handling of Benzyl nor-mechlorethamine should be conducted in a certified chemical fume hood.

  • Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves, must be worn.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Dispose of waste containing Benzyl nor-mechlorethamine according to institutional and governmental regulations for hazardous chemical waste.

Conclusion

Benzyl nor-mechlorethamine is a classic bifunctional alkylating agent with a well-established mechanism of action involving DNA damage. This technical guide has provided a detailed overview of its chemical properties, synthesis, and biological effects, along with standardized experimental protocols for its evaluation. For researchers in oncology and drug development, Benzyl nor-mechlorethamine serves as a valuable research tool and a reference compound for the study of DNA alkylating agents and the development of novel anticancer therapies. Due to its high toxicity, all experimental work with this compound must be conducted with strict adherence to safety protocols.

References

N,N-Bis(2-chloroethyl)benzenemethanamine Hydrochloride: A Technical Overview of its Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N-Bis(2-chloroethyl)benzenemethanamine hydrochloride, also known as benzylbis(2-chloroethyl)amine hydrochloride, is a chemical compound of significant interest as an intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical industry. An in-depth understanding of its physical properties is crucial for its effective handling, characterization, and application in further chemical transformations. This technical guide provides a summary of its key physical characteristics, detailed experimental protocols for their determination, and a visualization of its synthetic pathway.

Core Physical Properties

The physical properties of this compound hydrochloride are summarized in the table below. For comparative purposes, data for the corresponding free base, this compound, are also included where available.

PropertyValue (Hydrochloride Salt)Value (Free Base)
Molecular Formula C₁₁H₁₆Cl₃NC₁₁H₁₅Cl₂N
Molecular Weight 268.6 g/mol 232.15 g/mol
Appearance White to off-white crystalline solidNot specified
Melting Point 148-150 °C148-150 °C
Boiling Point Not available148-150 °C at 4 Torr
Solubility Soluble in waterLimited water solubility
pKa (Predicted) Not available4.15 ± 0.30

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are generalized and can be adapted for this compound hydrochloride.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline this compound hydrochloride is finely powdered.

  • Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated melting point apparatus is used for the determination.

  • Heating Rate: The sample is heated at a controlled rate, typically 1-2 °C per minute, near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (completion) are recorded. This range constitutes the melting point.

Aqueous Solubility Determination

The solubility of a substance in aqueous media is a fundamental property, particularly for compounds intended for biological applications. The hydrochloride salt form generally enhances water solubility.

Methodology:

  • Equilibrium Method (Shake-Flask): An excess amount of this compound hydrochloride is added to a known volume of deionized water in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

The pKa value provides insight into the ionization state of a molecule at different pH values. For this compound, the basicity of the tertiary amine is the relevant parameter.

Methodology (Potentiometric Titration):

  • Sample Preparation: A precise amount of this compound (the free base) is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if solubility is limited.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the acid is added incrementally.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Synthetic Pathway Visualization

This compound hydrochloride is typically synthesized from N-benzyl-diethanolamine. The following diagram illustrates the general synthetic workflow.

SynthesisWorkflow cluster_reactants Starting Materials cluster_synthesis Synthesis cluster_final_product Final Product Diethanolamine Diethanolamine Reaction1 N-Alkylation Diethanolamine->Reaction1 BenzylChloride Benzyl Chloride BenzylChloride->Reaction1 NBenzylDiethanolamine N-Benzyl-diethanolamine Reaction1->NBenzylDiethanolamine Reaction2 Chlorination (e.g., with Thionyl Chloride) NBenzylDiethanolamine->Reaction2 FreeBase N,N-Bis(2-chloroethyl)- benzenemethanamine (Free Base) Reaction2->FreeBase HCl_Salt N,N-Bis(2-chloroethyl)- benzenemethanamine Hydrochloride FreeBase->HCl_Salt HCl addition

Caption: Synthetic workflow for this compound hydrochloride.

This guide provides a foundational understanding of the physical properties of this compound hydrochloride for professionals in research and drug development. The provided data and protocols serve as a valuable resource for the handling, characterization, and utilization of this important chemical intermediate.

An In-depth Technical Guide on the Toxicity and Potential Carcinogenic Effects of N,N-Bis(2-chloroethyl)benzenemethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 30, 2025

Abstract

N,N-Bis(2-chloroethyl)benzenemethanamine, a nitrogen mustard derivative, is a bifunctional alkylating agent with significant cytotoxic properties. This technical guide provides a comprehensive overview of its toxicological profile, with a focus on its mechanism of action as a DNA alkylating agent and its potential carcinogenic effects. This document synthesizes available quantitative toxicity data, details the molecular pathways affected by this compound, and presents generalized experimental protocols for its assessment. Due to the limited availability of specific data for this compound, information from closely related nitrogen mustards is included for comparative analysis and to provide a broader context for its potential biological effects. The information herein is intended to support research, drug development, and safety assessment activities involving this and structurally similar compounds.

Introduction

This compound, also known as N-Benzyl-bis(2-chloroethyl)amine, belongs to the class of nitrogen mustards. These compounds are characterized by the bis(2-chloroethyl)amino functional group, which confers potent alkylating capabilities.[1] Originally developed as chemical warfare agents, nitrogen mustards were among the first compounds to be used in cancer chemotherapy due to their profound cytotoxic effects on rapidly dividing cells.[1] this compound and its hydrochloride salt are used as intermediates in the synthesis of other chemical compounds.[2][3] Understanding the toxicity and carcinogenic potential of this compound is crucial for safe handling, the development of potential therapeutic applications, and the assessment of its environmental and health impacts.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented in Table 1.

Table 1: Physicochemical Properties

PropertyValueSource(s)
This compound
CAS Number55-51-6[4]
Molecular FormulaC11H15Cl2N[4]
Molecular Weight232.15 g/mol [4]
Boiling Point148-150 °C @ 4 Torr[5]
Flash Point100.5 °C[5]
Density1.15 g/cm³[5]
N,N-Bis(2-chloroethyl)benzylamine Hydrochloride
CAS Number10429-82-0[6]
Molecular FormulaC11H16Cl3N[6]
Molecular Weight268.6 g/mol [6]
Melting Point148-150 °C[2]

Toxicity

This compound and its salts are classified as hazardous substances with significant acute toxicity. The available quantitative toxicity data is limited, but safety data sheets and related literature provide a clear indication of its toxic potential.

Quantitative Toxicity Data

A specific lethal dose value has been reported for the hydrochloride salt of the compound.

Table 2: Acute Toxicity Data

CompoundTest SpeciesRoute of AdministrationToxicity ValueSource(s)
N,N-Bis(2-chloroethyl)benzylamine HydrochlorideMouseIntraperitonealLD50: 28 mg/kg[7]
Hazard Identification and Safety Information

Safety data sheets for this compound and its hydrochloride salt consistently highlight the following hazards:

  • Acute Toxicity: Toxic if swallowed and harmful in contact with skin or if inhaled.[6]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[4][6][7]

  • Respiratory Irritation: May cause respiratory irritation.[4][6]

Due to its hazardous nature, strict safety precautions are necessary when handling this compound. This includes the use of personal protective equipment such as gloves, safety goggles, and a lab coat, and handling within a chemical fume hood.[4][7][8]

Mechanism of Action: DNA Alkylation

The primary mechanism underlying the cytotoxicity of this compound is its ability to act as a potent DNA alkylating agent. This process is initiated by an intramolecular cyclization reaction.

The nitrogen atom of the bis(2-chloroethyl)amino group attacks one of the chloroethyl side chains, displacing a chloride ion to form a highly reactive and electrophilic aziridinium ion intermediate.[9][10] This strained, three-membered ring is a powerful electrophile that readily reacts with nucleophilic sites on biological macromolecules, with DNA being a primary target.[9]

The bifunctional nature of the molecule allows for a second alkylation event to occur, which can result in the formation of highly cytotoxic interstrand cross-links (ICLs) or intrastrand cross-links.[1][9] These cross-links physically block DNA replication and transcription, leading to cell cycle arrest and apoptosis.[1][10] The N7 position of guanine is the most frequent site of alkylation by nitrogen mustards.[11]

Mechanism_of_DNA_Alkylation cluster_activation Activation cluster_alkylation DNA Alkylation Compound This compound Aziridinium Aziridinium Ion (Reactive Intermediate) Compound->Aziridinium Intramolecular Cyclization DNA DNA Aziridinium->DNA First Alkylation Mono-adduct DNA Mono-adduct (e.g., at N7-Guanine) DNA->Mono-adduct Crosslink Interstrand/Intrastrand Cross-link Mono-adduct->Crosslink Second Alkylation

Mechanism of DNA Alkylation by this compound.

Cellular Response to DNA Damage and Signaling Pathways

The formation of DNA adducts by this compound triggers a complex cellular signaling network known as the DNA Damage Response (DDR). This response aims to repair the DNA damage, but if the damage is too extensive, it can lead to programmed cell death (apoptosis).

Key signaling pathways involved in the DDR to nitrogen mustard-induced damage include:

  • ATM and ATR Pathways: Ataxia-telangiectasia mutated (ATM) and ATM and Rad3-related (ATR) are key protein kinases that are activated in response to DNA double-strand breaks and single-strand breaks, respectively.

  • DNA-PKcs: The catalytic subunit of DNA-dependent protein kinase (DNA-PKcs) is a crucial component of the non-homologous end joining (NHEJ) pathway for repairing double-strand breaks.

  • p53 Activation: The tumor suppressor protein p53 is a central player in the DDR. Upon activation, it can induce cell cycle arrest to allow time for DNA repair or, in cases of severe damage, trigger apoptosis.

  • H2AX Phosphorylation: The histone variant H2AX is rapidly phosphorylated at serine 139 (to form γH2AX) at the sites of DNA double-strand breaks, serving as a marker for DNA damage.

  • DNA Repair Pathways: Both the non-homologous end joining (NHEJ) and homologous recombination repair (HRR) pathways are involved in repairing the DNA double-strand breaks that can arise from the processing of nitrogen mustard-induced DNA adducts.

DNA_Damage_Response_Pathway Compound This compound DNA_Damage DNA Adducts & Cross-links Compound->DNA_Damage Sensors Damage Sensors (e.g., MRN complex, RPA) DNA_Damage->Sensors Transducers Signal Transducers (ATM, ATR, DNA-PKcs) Sensors->Transducers Effectors Effector Proteins (p53, CHK1/2, H2AX) Transducers->Effectors CellCycleArrest Cell Cycle Arrest Effectors->CellCycleArrest DNARepair DNA Repair (NHEJ, HRR) Effectors->DNARepair Apoptosis Apoptosis Effectors->Apoptosis DNARepair->CellCycleArrest MTT_Assay_Workflow Seed Seed Cells in 96-well Plate Adhere Allow Cells to Adhere (Overnight) Seed->Adhere Treat Treat with this compound (Varying Concentrations) Adhere->Treat Incubate Incubate (e.g., 48 hours) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4 hours) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate % Viability and IC50 Read->Analyze

References

From Wartime Poison to Cancer Cure: The Technical History of Nitrogen Mustards in Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the seminal research that launched the era of cytotoxic cancer treatment, detailing the experimental protocols, quantitative outcomes, and biological pathways that underpin the use of nitrogen mustards in oncology.

Introduction

The journey of nitrogen mustards from a feared chemical warfare agent to a cornerstone of cancer chemotherapy represents a pivotal moment in medical history. Born from the grim realities of World War I and II, the observation of mustard gas's profound effects on rapidly dividing cells, particularly those of the lymphatic and hematopoietic systems, sparked a revolutionary idea: that this destructive power could be harnessed to combat the uncontrolled proliferation of cancer. This technical guide delves into the core scientific research that transformed a weapon of war into a life-saving therapy, providing researchers, scientists, and drug development professionals with a detailed look at the foundational experiments, quantitative data, and biological mechanisms that paved the way for modern chemotherapy.

From Chemical Warfare to Preclinical Research

The story begins with the synthesis of sulfur mustard and its nitrogen-containing analogues.[1] During World War II, extensive, and often top-secret, research was conducted on these compounds for their potential as chemical weapons.[2][3] It was during these investigations that a crucial observation was made: exposure to nitrogen mustards led to a dramatic decrease in white blood cell counts, a condition known as leukopenia.[4][5] This profound cytotoxic effect on rapidly dividing hematopoietic cells led researchers like Louis S. Goodman and Alfred Gilman at the Yale School of Medicine to hypothesize that these agents could be effective against cancers of the lymphatic system, such as lymphomas.[2][3]

Early Preclinical Animal Studies

The initial preclinical research, conducted in the early 1940s, focused on establishing the anti-tumor efficacy of nitrogen mustards in animal models.[6] While detailed protocols from this era are not always exhaustively documented in modern literature, the available information points to the use of transplantable tumors in mice and rabbits.

Experimental Protocol: Early Animal Efficacy Studies (Reconstructed)

  • Animal Models: Mice and rabbits were the primary models. Lymphomas and transplantable tumors were established in these animals.[2][6]

  • Test Compound: The primary nitrogen mustard used in these early experiments was methyl-bis(β-chloroethyl)amine, later known as mechlorethamine or HN2.[4][7]

  • Synthesis of Mechlorethamine: The synthesis typically involved the reaction of diethanolamine with thionyl chloride to produce bis(2-chloroethyl)amine hydrochloride.[8] A simplified representation of the synthesis of a related compound, N,N-bis(2-chloroethyl)amino)-2-oxo-1,3,2-oxazaphosphorinane, is described in later patents.[9]

  • Drug Preparation and Administration: For injection, the crystalline hydrochloride salt of mechlorethamine was dissolved in a sterile solvent, likely saline, immediately before use due to its instability in aqueous solutions. Administration was typically via intravenous injection.[5][10]

  • Dosing Regimen: The optimal dosing was determined through dose-ranging studies in animals, aiming to find a balance between anti-tumor activity and toxicity.[2]

  • Efficacy Assessment: The primary endpoint was the observation of tumor regression. This was likely assessed through physical measurement of tumor size and monitoring of the animal's overall health and survival.[2][11]

  • Toxicity Assessment: A key toxicity marker was the monitoring of white blood cell counts, given the known leukopenic effects of the compound.[2]

These early animal studies demonstrated a remarkable and rapid reduction in the size of transplanted lymphomas, providing the crucial proof-of-concept needed to move forward with clinical trials.[3][6]

The First Clinical Trials: A New Era in Medicine

The promising results from animal studies led to the first, highly secretive, clinical trials of nitrogen mustard in patients with advanced cancers, primarily lymphomas.[3][4] The seminal paper by Goodman, Gilman, and their colleagues, published in the Journal of the American Medical Association (JAMA) in 1946 after the war, detailed these groundbreaking findings and officially ushered in the age of chemotherapy.[12][13][14][15][16]

Quantitative Data from Early Clinical Trials
ParameterFindingReference
Patient Population Patients with advanced Hodgkin's disease, lymphosarcoma, and leukemia who were often resistant to radiation therapy.[2][12]
Drug Administered Methyl-bis(β-chloroethyl)amine hydrochloride (mechlorethamine, HN2) and tris(β-chloroethyl)amine hydrochloride (HN3).[12][13][14]
Dosage A common regimen was a four-day course of 0.1 mg/kg administered intravenously.[2]
Efficacy Rapid and significant, though often temporary, regression of tumor masses was observed in many patients with Hodgkin's disease and lymphosarcoma.[3][12]
Toxicity The most significant and consistent toxicity was bone marrow suppression, leading to leukopenia and thrombocytopenia. Nausea and vomiting were also common side effects.[2][12]

These early trials established that chemical agents could, for the first time, induce systemic remission of cancer, a paradigm-shifting discovery. However, the remissions were often short-lived, and the toxicity was substantial, highlighting the need for further research and the development of less toxic derivatives.[16]

Mechanism of Action: Unraveling the Cytotoxic Effects

The profound biological effects of nitrogen mustards stem from their ability to act as potent alkylating agents, directly damaging the DNA of rapidly dividing cells.[4][10] This fundamental mechanism of action triggers a cascade of cellular events culminating in cell death.

DNA Alkylation and Cross-linking

The key to the cytotoxicity of nitrogen mustards lies in the bis(2-chloroethyl)amino functional group.[4] In the physiological environment of the cell, this group undergoes an intramolecular cyclization to form a highly reactive aziridinium ion.[10] This electrophilic intermediate then readily reacts with nucleophilic sites on cellular macromolecules, with the N7 position of guanine in DNA being a primary target.[7][10]

Because nitrogen mustards possess two such reactive groups, they can alkylate two different guanine bases, leading to the formation of interstrand or intrastrand cross-links in the DNA double helix.[4][10] These cross-links physically block the separation of the DNA strands, thereby inhibiting DNA replication and transcription, processes essential for cell division and survival.[10]

Signaling Pathways of DNA Damage Response and Apoptosis

The DNA damage inflicted by nitrogen mustards activates a complex network of signaling pathways designed to sense the damage, halt the cell cycle to allow for repair, and, if the damage is too severe, initiate programmed cell death (apoptosis).

DNA Damage Response (DDR) Pathway

Upon detection of DNA adducts and cross-links, sensor proteins like ATM (ataxia telangiectasia mutated) and ATR (ataxia telangiectasia and Rad3-related) are activated.[17] These kinases then phosphorylate a host of downstream targets, including the tumor suppressor protein p53 and checkpoint kinases Chk1 and Chk2, to orchestrate the cellular response.[17]

DNA_Damage_Response NM Nitrogen Mustard DNA_Damage DNA Alkylation & Interstrand Cross-links NM->DNA_Damage ATM_ATR ATM / ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation (Phosphorylation) ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) p53->Cell_Cycle_Arrest DNA_Repair DNA Repair Pathways p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis

DNA Damage Response to Nitrogen Mustards.

Apoptosis Pathway

If the DNA damage is irreparable, the activated p53 protein plays a crucial role in initiating apoptosis. It does so by transcriptionally upregulating pro-apoptotic proteins of the Bcl-2 family, such as Bax and Puma.[18] This shifts the balance towards apoptosis, leading to the activation of a cascade of cysteine proteases known as caspases, which execute the dismantling of the cell.[18][19]

Apoptosis_Pathway p53 Activated p53 Bax_Puma Bax / Puma Upregulation p53->Bax_Puma Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Puma->Mitochondria Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Apoptotic Pathway Induced by Nitrogen Mustards.

The Drug Development Workflow: A Historical Perspective

The development of nitrogen mustards as the first chemotherapeutic agents established a rudimentary workflow for cancer drug discovery and development that, in its basic principles, is still followed today.[20][21][22]

Drug_Development_Workflow cluster_preclinical Preclinical Research cluster_clinical Clinical Development Compound_Discovery Compound Discovery & Synthesis In_Vitro In Vitro Studies (Cytotoxicity Assays) Compound_Discovery->In_Vitro Animal_Studies Animal Studies (Efficacy & Toxicity) In_Vitro->Animal_Studies IND Investigational New Drug (IND) Application Animal_Studies->IND Phase_I Phase I Trials (Safety & Dosage) IND->Phase_I

Early Chemotherapy Drug Development Workflow.

This workflow began with the identification and synthesis of a lead compound, followed by in vitro studies to assess its cytotoxicity against cancer cell lines.[1][23] Promising candidates then moved into animal models to evaluate their in vivo efficacy and toxicity.[6] Successful preclinical development culminated in an Investigational New Drug (IND) application to regulatory bodies, paving the way for the first-in-human Phase I clinical trials to determine safety and establish a recommended dose for further studies.[20]

Conclusion: A Legacy of Innovation

The history of nitrogen mustards in chemotherapy research is a testament to the power of scientific observation and the relentless pursuit of treatments for devastating diseases. From their dark origins as chemical weapons, these compounds were transformed into the first effective systemic therapy for cancer, laying the groundwork for the entire field of oncology drug development. The early, often perilous, experiments and clinical trials not only provided a new weapon in the fight against cancer but also established the fundamental principles of cytotoxicity, DNA damage, and apoptosis that continue to guide cancer research today. The legacy of Goodman, Gilman, and their contemporaries is not just a class of drugs, but a paradigm of scientific inquiry that continues to save lives and inspire new generations of researchers.

References

N,N-Bis(2-chloroethyl)benzenemethanamine: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility of N,N-Bis(2-chloroethyl)benzenemethanamine in organic solvents. Due to a lack of specific quantitative data in publicly available literature, this document also furnishes a detailed, generalized experimental protocol for determining the solubility of this compound, alongside an exploration of its chemical nature and relevant mechanisms of action for context within research and drug development.

Introduction to this compound

This compound, a member of the nitrogen mustard family of compounds, is a bifunctional alkylating agent. These compounds are characterized by the presence of two chloroethyl groups attached to a nitrogen atom, which imparts significant chemical reactivity. This reactivity is the basis for their biological activity and is a critical consideration in their handling and formulation. Understanding the solubility of this compound in various organic solvents is paramount for its application in synthesis, purification, and formulation for research and potential therapeutic development.

Solubility Profile

Currently, there is a notable absence of precise quantitative solubility data for this compound in organic solvents within peer-reviewed literature and chemical databases. Safety Data Sheets and other technical documents consistently report "no data available" for its solubility. However, qualitative descriptions and contextual information from synthetic procedures provide some guidance on its solubility characteristics.

Qualitative Solubility Summary:

Based on available information, this compound is generally considered to be more soluble in organic solvents than in water, a characteristic attributed to its hydrophobic benzyl group. The hydrochloride salt of the compound exhibits different solubility properties.

SolventSolubility of this compoundSolubility of this compound HCl
Dimethyl Sulfoxide (DMSO)SolubleSparingly Soluble
MethanolSolubleSlightly Soluble
EthanolSolubleData not available
ChloroformData not availableSparingly Soluble
AcetoneReportedly SolubleData not available
TolueneUsed as a reaction solvent, implying solubilityData not available
WaterInsolubleData not available

This table is based on qualitative statements from various sources and does not represent quantitative measurements.

Experimental Protocol for Solubility Determination

To address the gap in quantitative data, the following is a detailed, generalized experimental protocol for determining the solubility of this compound in various organic solvents. This method is based on the widely accepted shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (e.g., ethanol, methanol, dichloromethane, chloroform, dimethyl sulfoxide, dimethylformamide) of analytical grade

  • Glass vials with screw caps

  • Analytical balance

  • Constant temperature shaker or incubator

  • Syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials. The excess solid should be clearly visible.

    • To each vial, add a known volume of a specific organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid at the end of this period is crucial.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective organic solvent.

    • Analyze both the standard solutions and the filtered sample solutions using a validated HPLC method.

    • Construct a calibration curve from the analysis of the standard solutions.

    • Determine the concentration of this compound in the filtered sample by interpolating its response on the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

    • Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

Below is a graphical representation of the experimental workflow for determining solubility.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis cluster_result Result prep1 Add excess this compound to vial prep2 Add known volume of organic solvent prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sample1 Collect supernatant equil1->sample1 sample2 Filter through 0.22 µm syringe filter sample1->sample2 analysis2 Analyze samples and standards by HPLC sample2->analysis2 analysis1 Prepare standard solutions analysis1->analysis2 result1 Calculate concentration from calibration curve analysis2->result1

Caption: A flowchart of the experimental workflow for determining the solubility of a compound.

Mechanism of Action: The Alkylating Nature of Nitrogen Mustards

This compound belongs to the nitrogen mustard class of alkylating agents. The biological and chemical activity of these compounds stems from their ability to form highly reactive aziridinium ions. This process is fundamental to their mechanism of action and influences their stability in various solvent systems.

The general mechanism involves an intramolecular cyclization where the nitrogen atom displaces a chloride ion, forming a strained, three-membered aziridinium ring. This electrophilic intermediate is then susceptible to nucleophilic attack by various biological macromolecules, most notably DNA. The presence of two chloroethyl groups allows for a second alkylation event, which can lead to the cross-linking of DNA strands. This DNA damage is a primary mechanism of cytotoxicity for this class of compounds.

The following diagram illustrates the activation and alkylation process characteristic of nitrogen mustards.

G General Mechanism of Action for Nitrogen Mustards cluster_activation Activation cluster_alkylation Alkylation cluster_crosslink Cross-linking cluster_outcome Biological Outcome mustard N,N-Bis(2-chloroethyl) derivative aziridinium Aziridinium Ion Intermediate mustard->aziridinium Intramolecular Cyclization (-Cl⁻) dna Nucleophilic site on DNA (e.g., N7 of Guanine) aziridinium->dna mono_adduct Mono-adduct Formation aziridinium->mono_adduct dna->aziridinium Nucleophilic Attack second_activation Second Aziridinium Ion Formation mono_adduct->second_activation Intramolecular Cyclization (-Cl⁻) crosslink DNA Cross-link second_activation->crosslink Interstrand or Intrastrand Alkylation outcome Inhibition of DNA Replication & Transcription -> Cytotoxicity crosslink->outcome

Caption: The general mechanism of action for nitrogen mustard compounds.

Conclusion

Methodological & Application

Application Notes and Protocol: Synthesis of N,N-bis(2-chloroethyl)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N,N-bis(2-chloroethyl)benzylamine, a nitrogen mustard derivative, through the reaction of N,N-bis(2-hydroxyethyl)benzylamine with thionyl chloride. Nitrogen mustards are a class of bifunctional alkylating agents with applications in both research and as chemotherapeutic agents. This protocol outlines two distinct methodologies, one utilizing toluene as the solvent and another employing chloroform. This application note includes comprehensive experimental procedures, a summary of reaction parameters, and essential safety precautions for handling the hazardous reagents involved.

Introduction

The conversion of diols to dichlorides using thionyl chloride is a fundamental transformation in organic synthesis. In the context of medicinal chemistry and drug development, this reaction is crucial for the preparation of nitrogen mustards from their corresponding diethanolamine precursors. The resulting N,N-bis(2-chloroethyl)amines are highly reactive electrophiles capable of forming covalent bonds with nucleophilic moieties in biological macromolecules, such as DNA. This alkylating property is the basis for their cytotoxic effects and therapeutic potential. This document presents detailed procedures for the synthesis of N,N-bis(2-chloroethyl)benzylamine, providing researchers with a reliable method for obtaining this important compound for further investigation.

Reaction and Mechanism

The reaction involves the conversion of the hydroxyl groups of N,N-bis(2-hydroxyethyl)benzylamine into chloro groups using thionyl chloride. The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion. The byproducts of this reaction are sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are both gaseous and evolve from the reaction mixture, driving the reaction to completion.

Experimental Protocols

Two primary protocols for the synthesis of N,N-bis(2-chloroethyl)benzylamine are presented below, differing in the solvent and work-up procedure.

Protocol 1: Reaction in Toluene

This protocol describes the reaction in a non-polar aromatic solvent.

Materials:

  • N,N-bis(2-hydroxyethyl)benzylamine

  • Thionyl chloride (SOCl₂)

  • Toluene

  • 35% Aqueous sodium hydroxide solution

  • Water

  • Round-bottom flask with stirring capabilities

  • Heating mantle

  • Addition funnel

  • Condenser

  • Separatory funnel

Procedure:

  • A solution of N,N-bis(2-hydroxyethyl)benzylamine in toluene, previously dried by azeotropic distillation, is prepared.[1]

  • In a separate reaction vessel, heat more than two molar equivalents of thionyl chloride to 65-75°C.[1]

  • Slowly add the dried toluene solution of N,N-bis(2-hydroxyethyl)benzylamine to the heated thionyl chloride. The rate of addition should be controlled to maintain the reaction temperature between 65-75°C.[1]

  • After the addition is complete, continue heating and stirring the reaction mixture at 65-75°C for an additional hour.[1]

  • Cool the reaction mixture to 55-65°C.[1]

  • Cautiously add water to the reaction mixture, followed by the addition of 35% aqueous sodium hydroxide solution to neutralize the excess acid.[1]

  • Transfer the mixture to a separatory funnel and separate the organic (toluene) layer.

  • The toluene solution containing the N,N-bis(2-chloroethyl)benzylamine product can be used directly for subsequent reactions or further purified.[1]

Protocol 2: Reaction in Chloroform and Isolation as Hydrochloride Salt

This protocol utilizes a chlorinated solvent and allows for the isolation of the product as its hydrochloride salt.

Materials:

  • N,N-bis(2-hydroxyethyl)benzylamine

  • Thionyl chloride (SOCl₂)

  • Chloroform

  • Ice bath

  • Round-bottom flask with stirring capabilities

  • Addition funnel

  • Reflux condenser

  • Filtration apparatus

Procedure:

  • Dissolve N,N-bis(2-hydroxyethyl)benzylamine in chloroform in a round-bottom flask.[1]

  • Prepare a solution of at least two molar equivalents of thionyl chloride in chloroform.

  • Cool the N,N-bis(2-hydroxyethyl)benzylamine solution in an ice bath.

  • Slowly add the thionyl chloride solution to the cooled and stirred N,N-bis(2-hydroxyethyl)benzylamine solution, maintaining the temperature between 30-40°C.[1]

  • After the addition is complete, heat the reaction mixture to reflux and maintain for four hours.[1]

  • During the reflux, the hydrochloride salt of N,N-bis(2-chloroethyl)benzylamine will precipitate out of the solution.[1]

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • The crude N,N-bis(2-chloroethyl)benzylamine hydrochloride can be further purified by recrystallization.[1]

Data Presentation

The following table summarizes the quantitative data extracted from the cited literature for the synthesis of N,N-bis(2-chloroethyl)benzylamine.

ParameterProtocol 1 (Toluene)Protocol 2 (Chloroform)
Starting Material N,N-bis(2-hydroxyethyl)benzylamineN,N-bis(2-hydroxyethyl)benzylamine
Reagent Thionyl chlorideThionyl chloride
Solvent TolueneChloroform
Molar Ratio (Thionyl Chloride : Starting Material) > 2:1[1]~2.4:1[1]
Reaction Temperature 65-75°C[1]30-40°C (addition), then reflux[1]
Reaction Time 1 hour (post-addition)[1]4 hours (reflux)[1]
Product Form Free base in solutionHydrochloride salt (precipitate)
Yield Substantially quantitative in solution[1]85.7% (of hydrochloride salt)[1]

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_protocol1 Protocol 1: Toluene cluster_protocol2 Protocol 2: Chloroform P1_Start Start with N,N-bis(2-hydroxyethyl)benzylamine in Toluene P1_Step1 Add to heated Thionyl Chloride (65-75°C) P1_Start->P1_Step1 P1_Step2 Stir for 1 hour at 65-75°C P1_Step1->P1_Step2 P1_Step3 Quench with Water and Aqueous NaOH P1_Step2->P1_Step3 P1_Step4 Separate Toluene Layer P1_Step3->P1_Step4 P1_End Product in Toluene Solution P1_Step4->P1_End P2_Start Start with N,N-bis(2-hydroxyethyl)benzylamine in Chloroform P2_Step1 Add Thionyl Chloride in Chloroform (30-40°C) P2_Start->P2_Step1 P2_Step2 Reflux for 4 hours P2_Step1->P2_Step2 P2_Step3 Cool to Room Temperature P2_Step2->P2_Step3 P2_Step4 Filter Precipitate P2_Step3->P2_Step4 P2_End N,N-bis(2-chloroethyl)benzylamine HCl P2_Step4->P2_End

Caption: A flowchart illustrating the key steps in the two described protocols for the synthesis of N,N-bis(2-chloroethyl)benzylamine.

Safety Precautions

Thionyl Chloride:

  • Hazards: Thionyl chloride is a corrosive, toxic, and moisture-sensitive reagent.[2][3][4][5][6][7] It reacts violently with water, releasing toxic gases such as sulfur dioxide (SO₂) and hydrogen chloride (HCl).[2][3][5][7] It can cause severe burns to the skin and eyes and is toxic if inhaled.[5]

  • Handling: All manipulations must be performed in a well-ventilated chemical fume hood.[2][3] Anhydrous conditions are essential.[2] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and splash-proof goggles with a face shield.[4][5][7]

  • Spills: In case of a spill, evacuate the area. Do not use water to clean up. Absorb the spill with an inert, dry material like sand or vermiculite and place it in a sealed container for disposal.[4]

Nitrogen Mustards:

  • Hazards: N,N-bis(2-chloroethyl)benzylamine is a nitrogen mustard and should be handled as a potent alkylating agent and potential carcinogen. These compounds are chemically reactive and can cause severe skin, eye, and respiratory tract irritation.

  • Handling: Use extreme caution and always work in a well-ventilated fume hood. Wear appropriate PPE, including gloves and a lab coat. Avoid inhalation of dust or vapors.

  • Waste Disposal: All waste materials contaminated with thionyl chloride or the nitrogen mustard product should be treated as hazardous waste and disposed of according to institutional guidelines.

Troubleshooting

  • Low Yield: Ensure all reagents and solvents are anhydrous, as water will consume thionyl chloride and can lead to side reactions.[2]

  • Formation of Byproducts: Side reactions such as the formation of N-benzylmorpholine can occur.[8] Strict temperature control and adherence to the protocol can minimize byproduct formation. Intermolecular cyclization to form piperazine derivatives is also a possibility, especially at higher temperatures.[2]

  • Product is Oily or Difficult to Crystallize: This may be due to the presence of impurities.[2] For the hydrochloride salt, purification by recrystallization from a suitable solvent system like methanol/ether may be necessary.[2] The product can also be hygroscopic; therefore, it should be handled and stored in a dry environment.[2]

By following these detailed protocols and adhering to the safety precautions, researchers can safely and efficiently synthesize N,N-bis(2-chloroethyl)benzylamine for their research and development needs.

References

Application Notes and Protocols for the Synthesis of Bendamustine Using a Key N,N-Bis(2-chloroethyl)amino Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of the chemotherapeutic agent Bendamustine, focusing on the critical step involving the formation of the N,N-bis(2-chloroethyl)amino functional group. This key structural motif is responsible for the drug's alkylating activity and is introduced via a robust chlorination reaction. The protocols and data presented herein are compiled from established synthetic routes and are intended to guide researchers in the development and optimization of Bendamustine synthesis.

Introduction

Bendamustine is a bifunctional mechlorethamine derivative with potent alkylating and purine analog properties, exhibiting significant efficacy in the treatment of various hematological malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma.[1][2] Its mechanism of action involves the induction of DNA damage, leading to cell cycle arrest and apoptosis.[2][3][4] A crucial intermediate in the synthesis of Bendamustine is a benzimidazole derivative bearing a N,N-bis(2-hydroxyethyl)amino group, which is subsequently converted to the therapeutically active N,N-bis(2-chloroethyl)amino moiety. This transformation is a pivotal step that imparts the cytotoxic properties to the final drug molecule.

Synthesis of Bendamustine: An Overview

The synthesis of Bendamustine hydrochloride typically proceeds through a multi-step sequence, culminating in the formation of the active pharmaceutical ingredient (API). A key transformation in this process is the chlorination of the dihydroxy intermediate, ethyl 4-{5-[bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoate, to yield the corresponding dichloro-derivative, ethyl 4-{5-[bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoate. This is followed by acidic hydrolysis of the ester to afford Bendamustine.

Experimental Workflow for Bendamustine Synthesis

cluster_synthesis Synthesis Workflow dihydroxy Ethyl 4-{5-[bis(2-hydroxyethyl)amino]- 1-methyl-1H-benzimidazol-2-yl}butanoate chloroform Dissolve in Chloroform dihydroxy->chloroform Step 1 thionyl_chloride Add Thionyl Chloride (SOCl2) at 0-5 °C chloroform->thionyl_chloride Step 2 dichloro Ethyl 4-{5-[bis(2-chloroethyl)amino]- 1-methyl-1H-benzimidazol-2-yl}butanoate thionyl_chloride->dichloro Chlorination hydrolysis Acidic Hydrolysis (conc. HCl) Stir at 95 °C dichloro->hydrolysis Step 3 bendamustine Bendamustine Hydrochloride (Final Product) hydrolysis->bendamustine Final Step

Caption: Synthetic workflow for the conversion of the dihydroxy intermediate to Bendamustine Hydrochloride.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of Bendamustine hydrochloride from its dihydroxy precursor. The data is compiled from various reported synthetic procedures.[5][6][7]

ParameterValueReference(s)
Chlorination Step
Starting MaterialEthyl 4-{5-[bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoate[5][6]
Chlorinating AgentThionyl Chloride (SOCl₂)[5][7]
SolventChloroform or Dichloromethane[5][6]
Reaction Temperature0–5 °C[5][7]
Reaction TimeApproximately 3 hours[5]
Yield~97%[6]
Hydrolysis Step
Starting MaterialEthyl 4-{5-[bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoate[5]
ReagentConcentrated Hydrochloric Acid (HCl)[5]
Reaction Temperature95 °C[5]
Reaction TimeApproximately 3 hours[5]
Final Product
ProductBendamustine Hydrochloride[5][6]
Purity (HPLC)≥99%[5][6]
Overall YieldNot explicitly stated in all sources, but individual step yields are high.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of Bendamustine hydrochloride.

Protocol 1: Chlorination of Dihydroxy Intermediate

This protocol describes the conversion of ethyl 4-{5-[bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoate to ethyl 4-{5-[bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoate.

Materials:

  • Ethyl 4-{5-[bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoate

  • Thionyl chloride (SOCl₂)

  • Chloroform (CHCl₃)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Dropping funnel

Procedure:

  • Dissolve ethyl 4-{5-[bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoate in chloroform in a round-bottom flask equipped with a magnetic stirrer.[5]

  • Cool the solution to 0–5 °C using an ice bath.[5][7]

  • Slowly add thionyl chloride to the cooled solution via a dropping funnel over a period of 30 minutes, maintaining the temperature between 0–5 °C.[5]

  • After the addition is complete, continue to stir the reaction mixture at 0–5 °C for an additional 2.5 hours.[5]

  • Upon completion of the reaction (monitored by TLC or HPLC), the excess thionyl chloride is typically removed. One method involves stirring the reaction mixture in aqueous HCl.[5]

  • The resulting solution containing ethyl 4-{5-[bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoate can be used directly in the next step or purified further if necessary.

Protocol 2: Hydrolysis to Bendamustine Hydrochloride

This protocol outlines the conversion of ethyl 4-{5-[bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoate to the final product, Bendamustine hydrochloride.

Materials:

  • Solution of ethyl 4-{5-[bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoate in chloroform

  • Concentrated hydrochloric acid (HCl)

  • Heating mantle

  • Condenser

Procedure:

  • To the chloroform solution from the previous step, add concentrated hydrochloric acid.

  • Heat the mixture to 95 °C and stir vigorously for 3 hours under reflux.[5]

  • During this time, the chloroform will distill off.[5]

  • After 3 hours, the hydrolysis of the ester to the carboxylic acid is complete.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of Bendamustine hydrochloride.

  • The crude product can be collected by filtration and purified by recrystallization to achieve a purity of ≥99%.[5][6]

Mechanism of Action: DNA Damage and Repair Pathways

Bendamustine exerts its cytotoxic effects primarily through the alkylation of DNA.[2] The N,N-bis(2-chloroethyl)amino group is highly electrophilic and forms covalent bonds with nucleophilic sites on DNA bases, particularly the N7 position of guanine. This leads to the formation of monoadducts and interstrand cross-links (ICLs), which are highly toxic DNA lesions.[8] These lesions disrupt DNA replication and transcription, ultimately triggering cell death.

The cellular response to Bendamustine-induced DNA damage involves the activation of complex signaling pathways.

Bendamustine-Induced DNA Damage Response Pathway

cluster_pathway Bendamustine's Mechanism of Action bendamustine Bendamustine dna_damage DNA Alkylation (Interstrand Cross-links) bendamustine->dna_damage Induces stress_response DNA Damage Stress Response dna_damage->stress_response Activates mitotic_catastrophe Mitotic Catastrophe dna_damage->mitotic_catastrophe If repair fails ber Base Excision Repair (BER) stress_response->ber Activates cell_cycle_arrest Cell Cycle Arrest stress_response->cell_cycle_arrest Leads to ber->dna_damage Attempts to Repair apoptosis Apoptosis mitotic_catastrophe->apoptosis Results in cell_cycle_arrest->apoptosis If damage is severe

Caption: Signaling pathway activated by Bendamustine-induced DNA damage.

Upon DNA damage, sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are activated. These kinases, in turn, phosphorylate a cascade of downstream targets, including the tumor suppressor protein p53.[2] Activation of p53 can lead to cell cycle arrest, providing time for the cell to repair the DNA damage. Bendamustine has been shown to activate a base excision DNA repair (BER) pathway.[3] However, if the damage is too extensive and cannot be repaired, p53 can initiate apoptosis (programmed cell death).[4] In some cases, particularly in cells with defective cell cycle checkpoints, Bendamustine can induce mitotic catastrophe, a form of cell death that occurs during mitosis.[3]

Conclusion

The synthesis of Bendamustine relies on the effective transformation of a dihydroxy benzimidazole intermediate to the corresponding dichloro-derivative, which is the pharmacologically active moiety. The protocols provided here offer a robust and high-yielding pathway to this important chemotherapeutic agent. Understanding the synthetic route and the mechanism of action of Bendamustine is crucial for the development of new anticancer drugs and for optimizing existing therapeutic strategies. The provided application notes serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

Using N,N-Bis(2-chloroethyl)benzenemethanamine to synthesize cyclophosphamide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis and Activation of Cyclophosphamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclophosphamide (brand names Cytoxan, Neosar) is a cornerstone of chemotherapy, widely used for its potent antineoplastic and immunosuppressive properties.[1][2] It is a prodrug, meaning it is administered in an inactive form and requires metabolic activation within the body to become cytotoxic.[1][3][4] This activation process, occurring primarily in the liver, converts it into its active metabolites, phosphoramide mustard and acrolein.[1][3][4][5] Phosphoramide mustard is the primary alkylating agent responsible for the therapeutic effects, which works by cross-linking DNA strands, ultimately inducing apoptosis in rapidly dividing cells.[1][2][4][6]

This document provides detailed protocols for the chemical synthesis of cyclophosphamide. The established and most common synthetic routes utilize N,N-Bis(2-chloroethyl)amine (as a free base or hydrochloride salt) as the key precursor for the nitrogen mustard moiety.[7][8][9]

A Note on the Starting Material: The precursor specified in the topic, N,N-Bis(2-chloroethyl)benzenemethanamine, contains a benzyl group (benzenemethane) attached to the nitrogen atom. This compound is not a standard precursor for cyclophosphamide synthesis, as the final drug structure does not contain this benzyl group. A synthesis starting from this material would necessitate an additional de-benzylation step, a procedure not described in the prevalent manufacturing methods for cyclophosphamide. The protocols detailed below therefore focus on the validated synthesis from N,N-Bis(2-chloroethyl)amine hydrochloride.

Chemical Synthesis Pathway

The synthesis of cyclophosphamide is typically achieved through a multi-step process that can be performed as a one-pot, two-stage reaction.[7] The general strategy involves two key reactions:

  • Formation of an intermediate phosphoramidic dichloride from N,N-Bis(2-chloroethyl)amine and phosphorus oxychloride (POCl₃).[7][9]

  • Cyclization of this intermediate with 3-aminopropan-1-ol to form the 1,3,2-oxazaphosphorinane ring system of cyclophosphamide.[7][9]

An alternative, but also common, pathway involves first reacting POCl₃ with 3-aminopropanol to form a cyclic chloro-intermediate, which is then reacted with N,N-bis(2-chloroethyl)amine.[7][10]

The following diagram illustrates the workflow for the one-pot synthesis method.

G cluster_0 Stage 1: Intermediate Formation cluster_1 Stage 2: Cyclization cluster_2 Work-up & Purification A N,N-Bis(2-chloroethyl)amine HCl D N,N-Bis(2-chloroethyl)phosphoramidic dichloride (Intermediate) A->D Reaction in aprotic solvent 0-5 °C, then RT for several hours B Phosphorus Oxychloride (POCl₃) B->D Reaction in aprotic solvent 0-5 °C, then RT for several hours C Tertiary Amine Base (e.g., Triethylamine, N-Methylmorpholine) C->D Reaction in aprotic solvent 0-5 °C, then RT for several hours G Crude Cyclophosphamide D->G Reaction at 0-5 °C, then RT overnight E 3-Aminopropan-1-ol E->G Reaction at 0-5 °C, then RT overnight F Tertiary Amine Base F->G Reaction at 0-5 °C, then RT overnight H Filtration G->H Remove amine salt I Aqueous Wash H->I Remove impurities J Drying & Concentration I->J Isolate crude product K Recrystallization J->K L Pure Cyclophosphamide K->L

Caption: Experimental workflow for the one-pot synthesis of cyclophosphamide.

Experimental Protocols

Protocol 1: One-Pot, Two-Stage Synthesis

This method is efficient as it avoids the isolation of the intermediate.[7]

Materials:

  • N,N-Bis(2-chloroethyl)amine hydrochloride

  • Phosphorus oxychloride (POCl₃)

  • 3-Aminopropan-1-ol

  • N-Methylmorpholine (or Triethylamine)

  • Ethyl acetate

  • Water, 2N HCl, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Methyl tert-butyl ether (MTBE) for crystallization

Procedure:

  • Intermediate Formation:

    • Suspend N,N-Bis(2-chloroethyl)amine hydrochloride (1.0 eq) and N-methylmorpholine (approx. 8.4 eq) in a two-necked flask under an inert atmosphere.[7][11]

    • Cool the mixture to 0-5 °C using an ice bath.

    • Slowly add phosphorus oxychloride (1.0 eq) dropwise, ensuring the temperature is maintained.[7][8]

    • After addition is complete, remove the ice bath and stir the reaction mixture at room temperature for approximately 5 hours.[7][11]

  • Cyclization Reaction:

    • Cool the reaction mixture back down to 0-5 °C.

    • Slowly add 3-aminopropan-1-ol (1.0 eq) dropwise over a period of 2-3 hours.[7][11]

    • Once the addition is complete, allow the mixture to warm to room temperature and continue stirring for an additional 15 hours or overnight.[7][8][11]

  • Work-up and Purification:

    • To the reaction flask, add ethyl acetate and water and stir vigorously.[7]

    • Separate the organic layer. Wash the organic layer sequentially with water, a dilute acid solution (e.g., 2N HCl), and brine.[7][8]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[7][8]

    • Purify the resulting solid by recrystallization from a suitable solvent, such as MTBE or an acetone/water mixture, to obtain pure cyclophosphamide as a white crystalline solid.[7][9]

Quantitative Data Summary

The yield and reaction conditions for cyclophosphamide synthesis can vary. The following table summarizes representative data from different methodologies.

ParameterMethod 1 (Solvent-Free)[11]Method 2 (Aprotic Solvent)[8]Method 3 (Alternative)[12]
Key Reagents Bis(2-chloroethyl)amine HCl, POCl₃, 3-AminopropanolBis(2-chloroethyl)amine HCl, POCl₃, 3-AminopropanolBis(2-chloroethyl)amine HCl, POCl₃
Base N-MethylmorpholineTriethylamineTriethylamine
Solvent None (Solvent-free)Dichloromethane or 1,2-DichloroethaneMethylene chloride
Temperature 4°C for additions, RT for stirring0-5°C for additions, RT for stirring-5°C for additions, RT for stirring
Reaction Time ~20 hours total (5h + 15h)Several hours + OvernightOvernight
Reported Yield Not explicitly stated, but process is noted as efficient.High yields generally reported.Yields for analogues reported up to 87%.[13]
Purification Extraction & CrystallizationFiltration, Washing & RecrystallizationFiltration & Crystallization

Metabolic Activation and Mechanism of Action

Cyclophosphamide itself is not cytotoxic. It requires a multi-step bioactivation process, primarily carried out by cytochrome P450 (CYP) enzymes in the liver, notably CYP2B6, CYP2C9, and CYP3A4.[1][3][4][14]

The activation pathway is as follows:

  • Hydroxylation: CYP enzymes hydroxylate cyclophosphamide at the C-4 position to form 4-hydroxycyclophosphamide .[4][6][14]

  • Tautomerization: 4-hydroxycyclophosphamide exists in equilibrium with its open-ring tautomer, aldophosphamide .[4][5][14]

  • β-Elimination: Aldophosphamide is transported to other cells where it undergoes spontaneous (non-enzymatic) cleavage to yield the two final metabolites.[4][14]

    • Phosphoramide Mustard: The therapeutically active, DNA-alkylating agent.[3][4][15]

    • Acrolein: A toxic byproduct responsible for side effects like hemorrhagic cystitis.[1][3][5]

The active phosphoramide mustard exerts its anticancer effect by forming covalent bonds with DNA, particularly at the N-7 position of guanine bases.[1][4] This leads to the formation of intra- and inter-strand DNA cross-links, which block DNA replication and transcription, ultimately triggering programmed cell death (apoptosis) in rapidly dividing cancer cells.[1][4][16]

G cluster_0 Hepatic Activation (Liver) cluster_1 Cellular Environment (e.g., Tumor Cell) cluster_2 Mechanism of Action CP Cyclophosphamide (Inactive Prodrug) OHCP 4-Hydroxycyclophosphamide CP->OHCP CYP450 Enzymes (CYP2B6, 3A4, 2C9) AP Aldophosphamide OHCP->AP Tautomerization (Equilibrium) AP->OHCP PM Phosphoramide Mustard (Active Cytotoxic Agent) AP->PM Spontaneous β-Elimination AC Acrolein (Toxic Byproduct) AP->AC Spontaneous β-Elimination Crosslink DNA Cross-linking (at Guanine N-7) PM->Crosslink Alkylation DNA DNA Apoptosis Inhibition of Replication & Transcription → Apoptosis Crosslink->Apoptosis

Caption: Metabolic activation pathway and mechanism of action of cyclophosphamide.

References

Experimental workflow for N-aryl piperazine synthesis using bis(2-chloroethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Experimental Workflow for N-Aryl Piperazine Synthesis using Bis(2-chloroethyl)amine Hydrochloride

Abstract

N-aryl piperazines are a cornerstone structural motif in medicinal chemistry, appearing in a wide array of pharmaceuticals targeting central nervous system disorders, cancer, and infectious diseases.[1] This application note provides a comprehensive guide to the de novo synthesis of the piperazine ring onto an aniline scaffold using bis(2-chloroethyl)amine hydrochloride.[2] This classic yet robust method involves a one-pot cyclization that is both efficient and scalable. We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, discuss critical safety considerations for handling the hazardous nitrogen mustard reagent, and offer insights into process optimization and troubleshooting.

Introduction: The Strategic Importance of N-Aryl Piperazines

The piperazine ring is a privileged scaffold in drug discovery due to its ability to confer favorable pharmacokinetic properties, such as improved aqueous solubility and the ability to cross the blood-brain barrier. When substituted with an aryl group at the N1 position, the resulting moiety becomes a versatile pharmacophore capable of engaging with a multitude of biological targets.[1]

While several methods exist for their synthesis, including Buchwald-Hartwig amination and SNAr reactions, the direct cyclization of an aniline with bis(2-chloroethyl)amine offers a convergent and often cost-effective route.[3] This method builds the heterocyclic ring directly onto the aromatic amine, making it a powerful tool for generating diverse libraries of compounds for screening and lead optimization.[2][4] However, the high reactivity and significant toxicity of bis(2-chloroethyl)amine hydrochloride necessitate a thorough understanding of the reaction and strict adherence to safety protocols.[5]

Reaction Mechanism and Rationale

The synthesis proceeds via a tandem nucleophilic substitution mechanism. The overall transformation involves the formation of two new C-N bonds to construct the piperazine ring.

Step 1: Intermolecular SN2 Alkylation The reaction is initiated by the nucleophilic attack of the aniline nitrogen onto one of the electrophilic chloroethyl groups of bis(2-chloroethyl)amine. This first step forms a key intermediate, N-aryl-N-(2-chloroethyl)ethan-1-amine. High temperatures are typically required to drive this reaction, often in the range of 120-220 °C.[4]

Step 2: Intramolecular SN2 Cyclization The secondary amine of the intermediate, now tethered to the aryl group, performs a second, intramolecular nucleophilic attack on the remaining chloroethyl group. This ring-closing step forms the six-membered piperazine ring. A base, such as potassium carbonate or an excess of the starting aniline, is often used to neutralize the HCl generated during the reaction, preventing the protonation of the amine nucleophiles and driving the equilibrium towards the product.[6]

The bifunctional nature of bis(2-chloroethyl)amine is central to this "one-pot" ring formation.[2][4]

Reaction_Mechanism Aniline Ar-NH₂ (Aniline Derivative) Step1 Step 1: Intermolecular Sₙ2 Alkylation Aniline->Step1 BisAmine Cl-CH₂CH₂-NH-CH₂CH₂-Cl (Bis(2-chloroethyl)amine) BisAmine->Step1 Intermediate Ar-NH(CH₂CH₂Cl)₂ (N,N-bis(2-chloroethyl)aniline) Step2 Step 2: Intramolecular Sₙ2 Cyclization Intermediate->Step2 Piperazine N-Aryl Piperazine Step1->Intermediate + Heat Step2->Piperazine Base Base (e.g., K₂CO₃) -2 HCl Base->Step2 Promotes cyclization

Caption: Mechanism for N-Aryl Piperazine Formation.

Extreme Safety Precautions: Handling Bis(2-chloroethyl)amine Hydrochloride

WARNING: Bis(2-chloroethyl)amine hydrochloride is a nitrogen mustard. It is highly toxic, corrosive, a vesicant (causes severe skin burns), and a suspected mutagen and carcinogen.[7][5][8] All handling must be performed by trained personnel in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): At a minimum, this includes a flame-retardant lab coat, dual-layer chemical-resistant gloves (e.g., nitrile), and chemical safety goggles or a full-face shield.[4][9]

  • Engineering Controls: Work must be conducted in a well-ventilated chemical fume hood with a tested and certified face velocity.[10][5] Ensure a safety shower and eyewash station are immediately accessible.[9]

  • Handling Solid: Avoid creating dust.[5] Use a plastic spatula and weigh the solid on wax paper or in a tared, sealed container to minimize contamination.

  • Waste Disposal & Decontamination: All contaminated solid waste (gloves, weighing paper, etc.) must be placed in a dedicated, sealed hazardous waste container.[9] Glassware should be decontaminated by rinsing with a solution of aqueous sodium hydroxide or bleach, followed by standard cleaning procedures. Spills must be immediately neutralized and cleaned up according to established laboratory protocols for hazardous materials.[10]

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of 1-(3-methoxyphenyl)piperazine. The reaction can be adapted for various substituted anilines.

4.1 Materials and Equipment

Reagent/MaterialGradeSupplierNotes
3-MethoxyanilineReagentStandard Supplier
Bis(2-chloroethyl)amine HCl≥97%Standard SupplierEXTREMELY HAZARDOUS
Diethylene glycol monomethyl ether (Diglyme)AnhydrousStandard SupplierHigh-boiling solvent
Potassium Carbonate (K₂CO₃)Anhydrous, PowderedStandard SupplierBase
TolueneACS GradeStandard SupplierFor extraction
Ethyl AcetateACS GradeStandard SupplierFor extraction/chromatography
HexanesACS GradeStandard SupplierFor chromatography
Hydrochloric Acid (HCl)ConcentratedStandard SupplierFor salt formation
Sodium Hydroxide (NaOH)PelletsStandard SupplierFor work-up
Magnesium Sulfate (MgSO₄)AnhydrousStandard SupplierDrying agent
Equipment
3-Neck Round Bottom FlaskFitted with reflux condenser
Reflux CondenserWith inert gas inlet
Magnetic Stir Plate & Stir Bar
Heating Mantle & Thermocouple
Separatory Funnel
Rotary Evaporator
Flash Chromatography System(Optional, for high purity)

4.2 Step-by-Step Procedure

G start Start setup 1. Reaction Setup - Charge flask with aniline, solvent, and base. start->setup add_reagent 2. Add Bis(2-chloroethyl)amine HCl - Portion-wise addition. setup->add_reagent reflux 3. Heat to Reflux - Monitor by TLC/LC-MS (e.g., 150-160 °C, 12-24h) add_reagent->reflux workup 4. Aqueous Work-up - Cool, dilute, basify, and extract. reflux->workup purify 5. Purification - Column Chromatography workup->purify salt_form 6. Salt Formation (Optional) - Precipitate HCl salt for stability and handling. purify->salt_form end End Product salt_form->end

References

Application Notes and Protocols for Inducing DNA Damage in Cell Culture Using N,N-Bis(2-chloroethyl)benzenemethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: N,N-Bis(2-chloroethyl)benzenemethanamine is a potential alkylating agent and should be handled with extreme caution. All procedures should be performed in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All waste must be disposed of according to institutional and national guidelines for hazardous chemical waste.

Introduction

This compound is a member of the nitrogen mustard family of compounds. These are bifunctional alkylating agents capable of inducing DNA damage, primarily through the formation of covalent cross-links between DNA strands. This property makes them valuable tools in cancer research and for studying cellular responses to DNA damage, including cell cycle arrest, DNA repair, and apoptosis. The protocols outlined below provide a general framework for utilizing this compound to induce DNA damage in cultured mammalian cells.

Mechanism of Action

Nitrogen mustards like this compound act as electrophiles that react with nucleophilic centers in cellular macromolecules. Their primary target is the N7 position of guanine residues in DNA. As bifunctional agents, they can react with two different guanine bases, leading to the formation of interstrand or intrastrand cross-links in the DNA double helix. These lesions are highly cytotoxic as they block DNA replication and transcription, ultimately triggering cell death pathways.

The cellular response to this type of DNA damage is complex and involves the activation of several signaling pathways. The presence of DNA cross-links is recognized by the DNA repair machinery, leading to the activation of protein kinases such as ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated). These kinases, in turn, phosphorylate a cascade of downstream targets, including the tumor suppressor protein p53 and the checkpoint kinase Chk1, to initiate cell cycle arrest and allow time for DNA repair. If the damage is too extensive to be repaired, the cell will be directed towards apoptosis.

Signaling Pathway of DNA Damage and Repair

The diagram below illustrates the major signaling cascade initiated by this compound-induced DNA cross-links.

DNA_Damage_Response Cellular Response to Nitrogen Mustard-Induced DNA Damage cluster_0 Cellular Insult cluster_1 DNA Lesions cluster_2 Damage Sensing and Signaling cluster_3 Effector Kinases & Proteins cluster_4 Cellular Outcomes NM This compound ICL Interstrand Cross-links (ICLs) & Monoadducts NM->ICL Alkylation of Guanine-N7 ATR ATR Kinase ICL->ATR Recognition by Repair Machinery ATM ATM Kinase ICL->ATM Recognition by Repair Machinery DNAPK DNA-PKcs ICL->DNAPK Recognition by Repair Machinery CHK1 Chk1 ATR->CHK1 Phosphorylation p53 p53 ATM->p53 Phosphorylation H2AX γH2AX ATM->H2AX Phosphorylation DNAPK->H2AX Phosphorylation Arrest Cell Cycle Arrest (S and G2/M phases) CHK1->Arrest p53->Arrest Apoptosis Apoptosis p53->Apoptosis Repair DNA Repair (HRR, NHEJ) H2AX->Repair Recruitment of Repair Factors Repair->Apoptosis If repair fails

Caption: Signaling pathway of nitrogen mustard-induced DNA damage response.

Experimental Protocols

The following protocols are generalized for the use of a nitrogen mustard to induce DNA damage in a typical mammalian cell line (e.g., HeLa, A549, HEK293). Optimal concentrations of this compound and incubation times must be determined empirically for each cell line and experimental endpoint.

This experiment is crucial to determine the appropriate concentration range for subsequent DNA damage assays.

Cytotoxicity_Workflow Workflow for Determining Cytotoxicity A 1. Cell Seeding Seed cells in 96-well plates. B 2. Compound Treatment Treat with a serial dilution of the compound. A->B C 3. Incubation Incubate for 24, 48, and 72 hours. B->C D 4. Viability Assay Add MTT, MTS, or PrestoBlue reagent. C->D E 5. Measurement Read absorbance or fluorescence. D->E F 6. Data Analysis Calculate IC50 values. E->F

Caption: Workflow for assessing compound cytotoxicity.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the this compound stock solution in complete culture medium. A suggested starting range is 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest compound dilution.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound or vehicle control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Assessment: At each time point, add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Normalize the readings to the vehicle-treated control wells to determine the percentage of cell viability. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression to calculate the IC50 value (the concentration that inhibits 50% of cell growth) for each time point.

This protocol is used to visualize and quantify DNA double-strand breaks, a hallmark of nitrogen mustard-induced damage.

Materials:

  • Cells grown on glass coverslips in a 12- or 24-well plate

  • This compound (at a predetermined concentration, e.g., IC50 value from Protocol 1)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

  • Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)

  • DAPI nuclear stain

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells grown on coverslips with the desired concentration of this compound for a specific time (e.g., 4, 8, or 24 hours). Include a vehicle control.

  • Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash twice with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash twice with PBS and block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary anti-γH2AX antibody in blocking buffer and incubate the coverslips overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBS. Dilute the fluorescently-labeled secondary antibody in blocking buffer and incubate for 1 hour at room temperature in the dark.

  • Nuclear Staining: Wash three times with PBS. Incubate with DAPI solution for 5 minutes.

  • Mounting: Wash twice with PBS and mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. γH2AX will appear as distinct foci within the DAPI-stained nuclei.

  • Quantification: Count the number of γH2AX foci per cell in at least 50-100 cells per condition.

This protocol is used to measure the levels and activation (via phosphorylation) of key proteins in the DNA damage response pathway.

Materials:

  • Cells grown in 6-well plates or 10 cm dishes

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p53 (Ser15), anti-p53, anti-phospho-ATM (Ser1981), anti-ATM, anti-γH2AX, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells as desired, wash with cold PBS, and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.

  • Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubations: Incubate the membrane with the desired primary antibody overnight at 4°C. Wash with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash with TBST, apply ECL substrate, and detect the signal using a chemiluminescence imager.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Data Presentation

The following tables provide examples of how to present quantitative data from the experiments described above. The values are hypothetical and should be replaced with experimental data.

Table 1: Cytotoxicity of this compound on A549 Cells

Incubation Time (hours)IC50 (µM)
2425.6
4812.3
725.8

Table 2: Quantification of γH2AX Foci in HeLa Cells after Treatment

Treatment (4 hours)Average γH2AX Foci per Cell (± SD)
Vehicle Control1.2 ± 0.5
5 µM Compound15.8 ± 3.2
10 µM Compound35.1 ± 6.7

Table 3: Relative Protein Expression/Phosphorylation after 8-hour Treatment

Protein TargetFold Change vs. Vehicle Control (10 µM Compound)
p-p53 (Ser15) / total p538.5
p-ATM (Ser1981) / total ATM6.2
γH2AX12.1

Application Notes and Protocols: The Role of Aromatic Nitrogen Mustards in the Synthesis of Cytotoxic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nitrogen mustards are a class of bifunctional alkylating agents that have been a cornerstone of cancer chemotherapy for decades.[1][2] These compounds are characterized by the presence of a bis(2-chloroethyl)amino functional group, which is responsible for their cytotoxic effects.[1] While the initial query specified N,N-Bis(2-chloroethyl)benzenemethanamine (also known as N,N-bis(2-chloroethyl)benzylamine), this document will encompass the broader and more extensively studied class of aromatic nitrogen mustards, which includes this compound and other structurally related molecules used in the synthesis of clinically relevant cytotoxic agents.

Aromatic nitrogen mustards, such as N,N-bis(2-chloroethyl)aniline and its derivatives, serve as crucial synthons for creating potent anti-cancer drugs.[3] Their mechanism of action primarily involves the alkylation of DNA, leading to the formation of interstrand and intrastrand cross-links.[1][4][5] This DNA damage disrupts replication and transcription, ultimately triggering cell cycle arrest and apoptosis, making them effective against rapidly proliferating cancer cells.[1][2][6][7]

This document provides an overview of the synthesis of N,N-bis(2-chloroethyl)benzylamine, its application in creating more complex cytotoxic molecules, detailed experimental protocols, and a summary of their biological activity.

Synthesis of N,N-Bis(2-chloroethyl)benzylamine

N,N-Bis(2-chloroethyl)benzylamine can be synthesized in a two-step process starting from benzylamine. The first step involves the reaction of benzylamine with two equivalents of 2-chloroethanol or ethylene oxide to yield N,N-bis(2-hydroxyethyl)benzylamine. The subsequent step is the chlorination of the diol intermediate, typically using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis of N,N-Bis(2-chloroethyl)benzylamine

Step 1: Synthesis of N,N-bis(2-hydroxyethyl)benzylamine

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzylamine in a suitable solvent such as toluene.

  • Add two equivalents of 2-chloroethanol to the solution.

  • Heat the reaction mixture to reflux (approximately 105-115 °C) and maintain for 24-48 hours.[8]

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting N,N-bis(2-hydroxyethyl)benzylamine can be purified by distillation or used directly in the next step after solvent removal.

Step 2: Synthesis of N,N-Bis(2-chloroethyl)benzylamine

  • Dissolve the N,N-bis(2-hydroxyethyl)benzylamine intermediate in an anhydrous solvent like dichloromethane or toluene in a flask protected from moisture.[8][9]

  • Cool the solution in an ice bath.

  • Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂), dropwise to the cooled solution.[9]

  • Allow the reaction mixture to stir at room temperature overnight.[9]

  • Quench the reaction by carefully adding water.

  • Neutralize the mixture with an aqueous base (e.g., sodium hydroxide solution).

  • Separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).

  • Remove the solvent under reduced pressure to obtain N,N-Bis(2-chloroethyl)benzylamine.[8]

Application in the Synthesis of Cytotoxic Compounds: The Example of Bendamustine

The N,N-bis(2-chloroethyl)amino moiety is a key pharmacophore in several approved anticancer drugs. One of the most notable examples is Bendamustine, a nitrogen mustard derivative with a benzimidazole core that exhibits both alkylating and purine analog properties.[10] While Bendamustine itself contains a substituted N,N-bis(2-chloroethyl)aniline structure, its synthesis illustrates the general strategy of incorporating the nitrogen mustard group into a larger, more complex molecule to enhance its therapeutic index.

Experimental Protocol: Synthesis of Bendamustine Hydrochloride (Illustrative Route)

The synthesis of Bendamustine is a multi-step process. A common route involves the initial synthesis of the benzimidazole core followed by the introduction of the bis(2-hydroxyethyl)amino group and subsequent chlorination.[11][12]

  • Preparation of the Benzimidazole Core: A key intermediate, such as ethyl 1-methyl-5-amino-1H-benzimidazole-2-butanoate, is synthesized first.[13]

  • Alkylation with Ethylene Oxide: The amino group of the benzimidazole intermediate is reacted with ethylene oxide in the presence of acetic acid and sodium acetate to form the dihydroxy derivative, 4-{5-[bis-(2-hydroxy-ethyl)-amino]-1-methyl-1H-benzimidazol-2-yl}-butyric acid ethyl ester.[12]

  • Chlorination: The dihydroxy compound is then chlorinated using thionyl chloride in a solvent like chloroform at low temperatures (0-5 °C).[11]

  • Hydrolysis: The resulting ethyl ester is hydrolyzed with concentrated hydrochloric acid at elevated temperatures (e.g., 95 °C) to yield Bendamustine hydrochloride.[11]

  • Purification: The final product is purified by recrystallization.

Workflow for Synthesis and Evaluation of Cytotoxic Compounds

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., Benzylamine) intermediate1 N,N-bis(2-hydroxyethyl) Derivative start->intermediate1 Alkoxylation intermediate2 N,N-bis(2-chloroethyl) Precursor intermediate1->intermediate2 Chlorination final_compound Final Cytotoxic Compound (e.g., Bendamustine Analog) intermediate2->final_compound Coupling/Cyclization cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) final_compound->cytotoxicity_assay Testing cell_culture Cancer Cell Line Culture cell_culture->cytotoxicity_assay Compound Treatment data_analysis Data Analysis (IC50 Determination) cytotoxicity_assay->data_analysis

Caption: General workflow from synthesis to biological evaluation.

Data Presentation: Cytotoxicity of Nitrogen Mustard Derivatives

The cytotoxic potential of nitrogen mustard derivatives is typically evaluated against a panel of cancer cell lines, and the results are reported as IC₅₀ values (the concentration of the compound that inhibits cell growth by 50%).

Compound/DrugCancer Cell LineIC₅₀ (µM)Reference
BendamustineMCF-7 (Breast)~12.6 ± 0.8[14]
BendamustineA549 (Lung)~18.2 ± 1.8[14]
BendamustineMIA PaCa-2 (Pancreas)~4.2 ± 1.0[14]
MelphalanSarcoma CellsEffective[15]
ChlorambucilSarcoma CellsSome Potency[15]
Compound 3hA549 (Lung)13.1 ± 2.7[16]
Compound 3hNCI-H460 (Lung)>20[16]

*Compound 3h is a novel nitrogen mustard-containing 1-thienyl-2-en-1-one derivative.

Mechanism of Action and Signaling Pathways

The cytotoxic effects of aromatic nitrogen mustards are initiated by the intramolecular cyclization of one of the 2-chloroethyl side chains, displacing the chloride ion to form a highly reactive aziridinium ion.[1] This electrophilic intermediate readily reacts with nucleophilic sites on DNA, primarily the N7 position of guanine bases.[1][5] After the first alkylation, the second 2-chloroethyl arm can undergo a similar reaction, leading to the formation of a second covalent bond with another DNA base. This can result in either an intrastrand or, more critically, an interstrand cross-link (ICL).[1][4]

These ICLs are highly cytotoxic lesions as they physically block the separation of DNA strands, thereby inhibiting DNA replication and transcription.[4][6] The cell's DNA damage response (DDR) pathways are activated, leading to cell cycle arrest, typically at the G2/M phase, to allow for DNA repair.[5] If the damage is too extensive to be repaired, the cell is directed towards apoptosis (programmed cell death), often through p53-dependent pathways.[1]

DNA Alkylation by Nitrogen Mustards

G NM Nitrogen Mustard R-N(CH₂CH₂Cl)₂ Aziridinium Aziridinium Ion (Reactive Intermediate) NM->Aziridinium Intramolecular Cyclization Mono_Adduct Mono-alkylated DNA Aziridinium->Mono_Adduct Alkylation of Guanine (N7) DNA DNA Strand DNA->Mono_Adduct ICL Interstrand Cross-link (Cytotoxic Lesion) Mono_Adduct->ICL Second Alkylation

Caption: Mechanism of DNA alkylation by nitrogen mustards.

Signaling Pathway Leading to Apoptosis

G NM Nitrogen Mustard DNA_Damage DNA Interstrand Cross-links NM->DNA_Damage DDR DNA Damage Response (ATR, etc.) DNA_Damage->DDR p53 p53 Activation DDR->p53 Cell_Cycle_Arrest G2/M Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: Downstream signaling cascade following DNA damage.

Protocols for Biological Evaluation

MTT Cytotoxicity Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized nitrogen mustard compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Conclusion

Aromatic nitrogen mustards, including this compound and its analogs, are foundational scaffolds in the design and synthesis of potent cytotoxic compounds for cancer therapy.[3] By functioning as DNA alkylating agents, they induce irreparable damage to cancer cells, leading to cell death.[17] The versatility of their synthesis allows for the incorporation of the bis(2-chloroethyl)amino pharmacophore into various molecular frameworks to improve targeting, reduce toxicity, and overcome drug resistance.[2][3] The protocols and data presented herein provide a framework for researchers in drug development to synthesize and evaluate novel nitrogen mustard-based therapeutics.

References

Application Notes and Protocols: Derivatization of N,N-Bis(2-chloroethyl)benzenemethanamine for Improved Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Bis(2-chloroethyl)benzenemethanamine, a member of the nitrogen mustard family of alkylating agents, serves as a scaffold for the development of novel cytotoxic compounds. The inherent reactivity of the bis(2-chloroethyl)amine moiety allows for the alkylation of nucleophilic sites on biomolecules, most notably DNA. This disruption of DNA structure and function can trigger cell cycle arrest and apoptosis, forming the basis of its anticancer activity. However, the therapeutic window and efficacy of the parent compound can be enhanced through strategic derivatization. This document provides an overview of derivatization strategies, corresponding cytotoxicity data, detailed experimental protocols, and a summary of the underlying signaling pathways.

Data Presentation: Cytotoxicity of N,N-Bis(2-chloroethyl)amine Derivatives

The following tables summarize the in vitro cytotoxicity of various derivatives of N,N-Bis(2-chloroethyl)amine and related aniline mustards against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CTC50) values are presented to allow for easy comparison of the compounds' potency.

Table 1: Cytotoxicity of Benzofuranone Derivatives of N,N-Bis(2-chloroethyl)amine

Compound IDCancer Cell LineCell TypeCTC50 (µM)
AN-O-04A-549Human Lung Carcinoma119.32 ± 8.98
AN-O-04MCF-7Human Breast Adenocarcinoma82.18 ± 6.23

Table 2: Cytotoxicity of Oxonaphthalene-Pyrrole Derivatives of N,N-Bis(2-chloroethyl)amine

Compound IDCancer Cell LineCell TypeIC50 (µM)
Oxonaphthalene-pyrrole derivativeKB-31Human Epidermoid Carcinoma>2.815
Oxonaphthalene-pyrrole derivativeKB-8511Multidrug-Resistant Human Epidermoid Carcinoma2.496

Table 3: Cytotoxicity of Aniline Mustard Derivatives

CompoundCancer Cell LineCell TypeIC50 (µM)Reference
Aniline MustardCHO-AA8Chinese Hamster Ovary10.5[1]
Aniline MustardUV4Chinese Hamster Ovary (DNA repair deficient)0.33[1]
11β (Aniline Mustard Derivative)HeLaHuman Cervical Cancer4.9 (24h exposure)[1]
p-hydroxyaniline mustardWalker 256Rat Carcinosarcoma~800 times more toxic than Aniline Mustard[1]
Nitrogen Mustard-linked Chalcone (5k)K562Human Myelogenous Leukemia0.61[1]
Nitrogen Mustard-linked Chalcone (5e)K562Human Myelogenous Leukemia2.55[1]

Experimental Protocols

Protocol 1: General Synthesis of Aniline Mustard Derivatives

This protocol provides a general method for the synthesis of aniline mustard derivatives, which can be adapted for the derivatization of this compound.

Materials:

  • Appropriate aniline or amine precursor

  • Ethylene oxide or 2-chloroethanol

  • Thionyl chloride (SOCl₂) or other chlorinating agent

  • Triethylamine (TEA) or other suitable base

  • Anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Hydroxylation: Dissolve the starting aniline/amine in a suitable anhydrous solvent. Cool the solution in an ice bath and slowly add ethylene oxide or 2-chloroethanol. The reaction is typically carried out in the presence of a base to neutralize any generated acid. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting diol intermediate by column chromatography on silica gel.

  • Chlorination: Dissolve the purified diol in an anhydrous solvent like DCM. Add a suitable base such as triethylamine. Cool the mixture in an ice bath and add thionyl chloride dropwise. Allow the reaction to warm to room temperature and stir until completion.

  • Final Work-up and Purification: Carefully quench the reaction with ice-cold water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the final aniline mustard derivative by column chromatography.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Cytotoxicity Determination using MTT Assay

The 3-(4,5-dimethylthiazazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][3][4]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

Signaling Pathway of DNA Damage Response Induced by Nitrogen Mustards

Nitrogen mustards, including derivatives of this compound, are potent DNA alkylating agents. This leads to the formation of DNA adducts and interstrand crosslinks, which trigger a complex DNA Damage Response (DDR) pathway.[5][6]

DNA_Damage_Response NM This compound Derivative DNA Cellular DNA NM->DNA Interacts with DNA_Damage DNA Alkylation (Adducts, Crosslinks) DNA->DNA_Damage Leads to ATM_ATR ATM / ATR Kinases (Sensor Proteins) DNA_Damage->ATM_ATR Activates CHK1_CHK2 CHK1 / CHK2 (Transducer Kinases) ATM_ATR->CHK1_CHK2 Phosphorylates & Activates p53 p53 (Effector Protein) CHK1_CHK2->p53 Phosphorylates & Stabilizes Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) p53->Cell_Cycle_Arrest Induces DNA_Repair DNA Repair Mechanisms p53->DNA_Repair Promotes Apoptosis Apoptosis (Programmed Cell Death) p53->Apoptosis Initiates (if damage is severe)

Caption: DNA damage response pathway activated by nitrogen mustard derivatives.

Experimental Workflow for Derivatization and Cytotoxicity Screening

The following diagram illustrates a typical workflow for the synthesis of novel this compound derivatives and the subsequent evaluation of their cytotoxic properties.

Experimental_Workflow Start Start: Design of Novel Derivatives Synthesis Chemical Synthesis of This compound Derivatives Start->Synthesis Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification Cytotoxicity_Assay In Vitro Cytotoxicity Assay (e.g., MTT Assay) Purification->Cytotoxicity_Assay Cell_Culture Cancer Cell Line Culture and Maintenance Cell_Culture->Cytotoxicity_Assay Data_Analysis Data Analysis and IC50 Determination Cytotoxicity_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization End End: Identification of Potent Cytotoxic Agents SAR_Analysis->End Lead_Optimization->Synthesis Iterative Improvement

References

Application Notes and Protocols: Storage and Stability of N,N-Bis(2-chloroethyl)benzenemethanamine Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Bis(2-chloroethyl)benzenemethanamine, a nitrogen mustard derivative, is a reactive compound utilized in chemical synthesis and pharmaceutical research. Due to its reactive nature, understanding its storage requirements and stability profile is critical to ensure the integrity of experimental results and the safety of handling. These application notes provide detailed protocols and guidelines for the proper storage and stability assessment of this compound solutions.

Storage Conditions

Proper storage is essential to minimize the degradation of this compound in both its solid form and in solution. The primary degradation pathway for nitrogen mustards is hydrolysis.[1][2]

Solid Compound:

To ensure the long-term stability of solid this compound, it should be stored in a cool, dry, and well-ventilated area.[3] The container must be kept tightly sealed to protect it from moisture, which can accelerate degradation.[1] Storage in a desiccator with an inert atmosphere (e.g., argon or nitrogen) is recommended for optimal stability.[1]

Solutions:

Aqueous solutions of this compound are susceptible to hydrolysis and should ideally be prepared fresh before each use.[1] If storage of solutions is necessary, the following conditions are recommended.

Table 1: Recommended Storage Conditions for this compound Solutions
Storage DurationTemperatureProtection from LightContainerAdditional Notes
Very Short-Term (<24 hours)2-8°CRecommendedAmber glass vials
Short-Term (up to 1 month)-20°CRecommendedSingle-use aliquots in sealed amber vialsAvoid repeated freeze-thaw cycles.[1]
Long-Term (up to 6 months)-80°CRecommendedSingle-use aliquots in sealed amber vialsAvoid repeated freeze-thaw cycles.[1][4]

Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for accurately determining the concentration of the parent compound and detecting any degradation products. A reverse-phase Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) method is recommended for its sensitivity and selectivity.[5]

Table 2: Example UHPLC-MS/MS Parameters for Analysis
ParameterCondition
Chromatography
ColumnC18 reverse-phase, e.g., ACE 3 C18 (100 mm × 4.6 mm × 3.0 µm)[5]
Mobile Phase A0.2% Formic acid in water[5]
Mobile Phase BMethanol[5]
GradientIsocratic (e.g., 45:55 v/v A:B)[5]
Flow Rate0.5 mL/min[5]
Column Temperature40°C[5]
Injection Volume2 µL[5]
Autosampler Temperature15°C[5]
Mass Spectrometry
Ionization ModePositive-ion electrospray ionization (ESI)[5][6]
Detection ModeMultiple Reaction Monitoring (MRM)[5]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions
  • Bring the solid this compound to room temperature in a desiccator to prevent condensation.

  • In a well-ventilated fume hood, accurately weigh the desired amount of the compound.

  • Dissolve the compound in a suitable organic solvent, such as methanol or acetonitrile, to prepare a concentrated stock solution.

  • If required, dilute the stock solution to the desired working concentration using the appropriate solvent or buffer.

  • For storage, aliquot the stock solution into single-use amber vials, seal tightly, and store at the recommended temperature.[1]

Protocol 2: Forced Degradation Study

A forced degradation study helps to identify potential degradation products and establish the stability-indicating nature of the analytical method.

  • Acid Hydrolysis: Incubate the solution with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate the solution with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound and a solution to 80°C for 48 hours.

  • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • After the specified time, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration for analysis by the stability-indicating UHPLC-MS/MS method.

Protocol 3: Long-Term Stability Study
  • Prepare a batch of the this compound solution at the desired concentration.

  • Aliquot the solution into multiple amber vials for each storage condition to be tested (e.g., 2-8°C, -20°C, and -80°C).

  • Establish a time-point schedule for analysis (e.g., 0, 1, 3, and 6 months).

  • At each time point, retrieve the designated vials from each storage condition.

  • Allow the samples to equilibrate to room temperature.

  • Analyze the samples using the validated stability-indicating UHPLC-MS/MS method to determine the concentration of this compound.

  • Compare the results to the initial concentration (time 0) to determine the percentage of degradation.

Visualizations

Diagram 1: Potential Degradation Pathways

A This compound B Hydrolysis Product (Diol derivative) A->B H₂O C Intermolecular Cyclization (Piperazine derivative) A->C Intermolecular reaction D Thermal Degradation Products A->D High Temperature

Caption: Potential degradation pathways for this compound.

Diagram 2: Experimental Workflow for Stability Testing

cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep Prepare Solution aliquot Aliquot into Vials prep->aliquot temp1 2-8°C aliquot->temp1 temp2 -20°C aliquot->temp2 temp3 -80°C aliquot->temp3 analysis UHPLC-MS/MS Analysis temp1->analysis At specified time points temp2->analysis At specified time points temp3->analysis At specified time points data Data Interpretation analysis->data

Caption: Workflow for conducting a long-term stability study.

References

Troubleshooting & Optimization

How to minimize byproduct formation in benzylamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation in reactions involving benzylamine.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during benzylamine synthesis and subsequent reactions.

FAQ 1: I am observing significant amounts of dibenzylamine and tribenzylamine as byproducts in my reaction. What are the primary causes and how can I prevent this?

Answer:

The formation of dibenzylamine and tribenzylamine is a common issue, particularly in the synthesis of benzylamine via the ammonolysis of benzyl chloride.[1] This occurs because the product, benzylamine, is a more potent nucleophile than ammonia and readily reacts with the remaining benzyl chloride. This subsequent reaction is often faster than the initial reaction of ammonia with benzyl chloride.[1] This phenomenon is known as over-alkylation.[2][3]

Troubleshooting Steps:

  • Excess Ammonia: Employ a large molar excess of ammonia relative to benzyl chloride. This increases the probability of benzyl chloride reacting with ammonia rather than the newly formed benzylamine.[1]

  • Two-Phase Solvent System: Utilize a nonpolar solvent in addition to the aqueous ammonia. This creates two phases, with the benzyl chloride primarily in the organic phase and the benzylamine salt in the aqueous phase, thus minimizing their interaction.[1]

  • Temperature Control: Maintain a controlled reaction temperature. While higher temperatures can increase the reaction rate, temperatures above 150°C can favor the formation of secondary and tertiary amines.[1]

  • Alternative Synthesis Routes: Consider alternative methods that are less prone to over-alkylation, such as the Gabriel synthesis, which is known for producing high-purity primary amines.[4][5]

FAQ 2: My reductive amination of benzaldehyde is yielding a mixture of primary and secondary amines. How can I improve the selectivity for benzylamine?

Answer:

Reductive amination is a versatile method for synthesizing benzylamine, but controlling the selectivity between the primary (benzylamine) and secondary (dibenzylamine) amine can be challenging.[6] The formation of dibenzylamine occurs when the initially formed benzylamine reacts with another molecule of benzaldehyde to form an imine, which is then reduced.

Troubleshooting Steps:

  • Control Stoichiometry: Use a stoichiometric excess of ammonia relative to benzaldehyde to favor the formation of the primary imine.[7]

  • Choice of Reducing Agent: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) is often preferred as it is more selective for the reduction of the imine intermediate over the starting aldehyde, especially under mildly acidic conditions.[8][9] Sodium triacetoxyborohydride is another effective and selective reducing agent.[9]

  • Reaction Conditions: Optimize the reaction temperature and time. Lower temperatures and shorter reaction times can sometimes reduce the extent of secondary amine formation.

  • Catalyst Selection: For catalytic hydrogenation, the choice of catalyst can influence selectivity. For instance, in the reduction of benzonitrile, Raney nickel can be used, and adjusting pressure and hydrogen flow can shift the equilibrium towards the primary amine.[10]

FAQ 3: I am struggling to remove unreacted starting materials and byproducts from my crude benzylamine. What are the recommended purification strategies?

Answer:

Effective purification is crucial to obtain high-purity benzylamine. The appropriate method depends on the nature of the impurities.

Troubleshooting Steps:

  • Acid-Base Extraction: Benzylamine is a base and can be converted to its water-soluble salt by treatment with an acid (e.g., HCl).[11][12] This allows for the separation from non-basic impurities by extraction. The benzylamine can then be recovered by basifying the aqueous layer (e.g., with NaOH) and extracting with an organic solvent.[11]

  • Distillation: Vacuum distillation is a common method for purifying benzylamine, which has a boiling point of 185°C at atmospheric pressure.[11][13] This is effective for separating it from less volatile or non-volatile impurities.

  • Chromatography: Column chromatography can be used for purification, especially on a smaller scale. However, co-elution with impurities like benzyl alcohol can be an issue, requiring careful optimization of the solvent system.[14]

  • Chemical Quenching: Unreacted benzyl chloride can be quenched by reacting it with an excess of a nucleophile like aqueous ammonia or ethylenediamine to form water-soluble products that can be removed by an acidic wash.[14]

Quantitative Data Summary

The following tables summarize key quantitative data from various synthetic methods for benzylamine, highlighting the impact of reaction conditions on yield and byproduct formation.

Table 1: Ammonolysis of Benzyl Chloride

Molar Ratio (Ammonia:Benzyl Chloride)Solvent SystemTemperature (°C)Reaction Time (min)Benzylamine Yield (%)Reference
~20:1Aqueous25-50120-240~60[1]
Not specifiedBenzene/Aqueous Ammonia135-1406082[1]
Not specifiedn-Hexane/Aqueous AmmoniaNot specifiedNot specified81[1]

Table 2: Reductive Amination of Benzaldehyde

Ammonia to Benzaldehyde RatioCatalyst/Reducing AgentTemperature (°C)Product Distribution (Mono-/Di-benzylamine)Reference
3 mol / 3 molRaney Nickel70287 g / 21.7 g[7]
1/2 equivalentRaney NickelNot specified11.8% / 80.8%[7]

Table 3: Gabriel Synthesis of Benzylamine

StepReagentsReaction Time (hr)Yield (%)Reference
N-AlkylationPhthalimide, K₂CO₃, Benzyl Chloride272-79 (crude N-benzylphthalimide)[5]
HydrolysisN-benzylphthalimide, Hydrazine Hydrate160-70 (pure benzylamine)[5]

Experimental Protocols

Protocol 1: Synthesis of Benzylamine via Ammonolysis of Benzyl Chloride in a Two-Phase System

This protocol is adapted from a patented procedure designed to minimize byproduct formation.[1]

  • Reaction Setup: In a pressure-resistant reactor (e.g., a rocking bomb autoclave), combine 200 cc of aqueous ammonia (29% by weight) with 300 cc of benzene containing 12.7 grams of benzyl chloride.

  • Reaction: Heat the mixture to a temperature between 135°C and 140°C for approximately 60 minutes with agitation.

  • Workup:

    • Cool the reaction mixture and separate the aqueous and organic (benzene) phases.

    • To the aqueous phase, add a strong base such as sodium hydroxide (NaOH) to neutralize the formed hydrochloric acid and to salt out the benzylamine.

    • Extract the basified aqueous phase multiple times with benzene.

    • Combine all benzene extracts.

  • Purification: Recover the benzylamine from the combined benzene extracts by distillation.

Protocol 2: Gabriel Synthesis of N-Benzylphthalimide

This protocol describes the first step of the Gabriel synthesis to produce the intermediate N-benzylphthalimide.[5]

  • Reagent Preparation: Thoroughly mix 13.8 g of anhydrous potassium carbonate and 24 g of phthalimide by grinding them to a fine powder.

  • Reaction Setup: Transfer the powdered mixture to a 250-mL round-bottomed flask and add 42 g of benzyl chloride. Caution: Benzyl chloride is a lachrymator and skin irritant.

  • Reaction: Heat the mixture at a gentle reflux for 2 hours.

  • Isolation: After cooling, the crude N-benzylphthalimide can be isolated. The reported yield of the crude product is 28-31 g (72-79%).[5]

Visualizations

Diagram 1: Byproduct Formation in Ammonolysis of Benzyl Chloride

G Pathway of Over-alkylation in Benzylamine Synthesis A Benzyl Chloride C Benzylamine (Primary Amine) A->C + Ammonia B Ammonia D Dibenzylamine (Secondary Amine) C->D + Benzyl Chloride E Tribenzylamine (Tertiary Amine) D->E + Benzyl Chloride

Caption: Over-alkylation pathway leading to byproduct formation.

Diagram 2: Workflow for Benzylamine Purification via Acid-Base Extraction

G Purification Workflow for Benzylamine A Crude Reaction Mixture (Benzylamine + Impurities) B Dissolve in Organic Solvent A->B C Add Aqueous Acid (e.g., HCl) B->C D Separate Layers C->D E Aqueous Layer (Benzylammonium Salt) D->E F Organic Layer (Non-basic Impurities) D->F G Add Aqueous Base (e.g., NaOH) E->G H Extract with Organic Solvent G->H I Combine Organic Extracts H->I J Dry and Evaporate Solvent I->J K Pure Benzylamine J->K

Caption: Step-by-step purification of benzylamine.

Diagram 3: Comparison of Synthetic Routes to Benzylamine

G Synthetic Routes to Benzylamine cluster_0 Ammonolysis cluster_1 Reductive Amination cluster_2 Gabriel Synthesis A Benzyl Chloride C Benzylamine A->C + Ammonia B Ammonia B->C D Benzaldehyde F Imine Intermediate D->F + Ammonia E Ammonia E->F G Benzylamine F->G + Reducing Agent H Phthalimide J N-Benzylphthalimide H->J + Base I Benzyl Halide I->J K Benzylamine J->K Hydrolysis

Caption: Overview of common benzylamine synthesis methods.

References

Optimizing Thionyl Chloride Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide

Unsatisfactory results in thionyl chloride reactions can often be traced back to suboptimal temperature control. This guide addresses common issues encountered during these reactions and provides targeted solutions.

Issue Potential Cause Troubleshooting Steps & Temperature Adjustments
Low or No Product Yield Incomplete Reaction: The reaction may not have reached completion due to insufficient temperature or reaction time.Solution: After the initial exothermic phase, ensure the reaction is heated to a suitable temperature to drive it to completion. For many carboxylic acids and primary/secondary alcohols, refluxing is necessary. Monitor the reaction progress by observing the cessation of gas (HCl and SO₂) evolution.[1][2] For less reactive substrates, a higher boiling point solvent may be required to achieve the necessary temperature.
Decomposition of Starting Material or Product: Excessive heat can lead to the degradation of sensitive substrates or products.Solution: Maintain a controlled temperature throughout the reaction. For highly reactive or thermally sensitive substrates, conduct the initial addition of thionyl chloride at a lower temperature (e.g., 0 °C) to manage the exotherm.[3] Gradually warm the reaction to the optimal temperature. Avoid prolonged heating at high temperatures.
Side Reactions: The formation of byproducts such as sulfite esters (with alcohols) or anhydrides (with carboxylic acids) can reduce the yield of the desired chloride.Solution: Optimize the reaction temperature. Lower temperatures during the initial addition can minimize the formation of symmetrical sulfites.[3] For carboxylic acids, using a catalytic amount of N,N-dimethylformamide (DMF) can promote the desired reaction pathway and often allows for milder conditions.[4][5]
Charring or Darkening of the Reaction Mixture Decomposition: High temperatures can cause the decomposition of the substrate, product, or solvent, leading to the formation of polymeric or colored impurities.Solution: Reduce the reaction temperature. If refluxing, ensure the temperature of the heating mantle or oil bath is not excessively high. For sensitive substrates, consider using a lower boiling point solvent if compatible with the required reaction temperature.
Incomplete Removal of Excess Thionyl Chloride High Boiling Point of Thionyl Chloride: SOCl₂ has a boiling point of 76 °C, which can make its complete removal challenging, especially for high-boiling products.Solution: After the reaction is complete, excess thionyl chloride can be removed by distillation. To facilitate removal, an inert solvent with a higher boiling point, such as toluene, can be added and then co-distilled with the remaining thionyl chloride under reduced pressure.[6]
Runaway Reaction Uncontrolled Exotherm: The reaction between thionyl chloride and alcohols or carboxylic acids is highly exothermic. Rapid addition of the reagent at room temperature can lead to a dangerous increase in temperature and pressure.Solution: Always add thionyl chloride dropwise to a cooled solution (e.g., 0 °C or on an ice bath) of the substrate.[3] This allows for better control over the initial exotherm. The reaction can then be allowed to warm to room temperature or heated as required.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for converting a carboxylic acid to an acyl chloride using thionyl chloride?

A1: The optimal temperature depends on the reactivity of the carboxylic acid. A general procedure involves the initial addition of thionyl chloride at a controlled temperature (often room temperature or slightly below) followed by heating to reflux to ensure the reaction goes to completion. For example, the conversion of 2-(p-tolyl)propionic acid to its acyl chloride is achieved by refluxing in neat thionyl chloride for 3 hours, with an oil bath temperature of 84 °C.[7] For more sensitive substrates, the reaction may be performed at lower temperatures, sometimes with the aid of a catalyst like DMF.[4]

Q2: How does temperature affect the reaction of thionyl chloride with alcohols?

A2: Temperature control is crucial for alcohol chlorination. The initial reaction is exothermic and should be controlled by cooling.[3] Subsequently, heating is often required to drive the formation of the alkyl chloride from the intermediate chlorosulfite ester. However, excessive heat can lead to side reactions like elimination, especially with tertiary alcohols, or the formation of dialkyl sulfites.[3][8] The choice of temperature is a balance between achieving a reasonable reaction rate and minimizing side products.

Q3: My reaction is sluggish even at reflux. What can I do?

A3: If a reaction with a carboxylic acid is slow, the addition of a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the rate of reaction.[4][5] DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent chlorinating agent.[5] For sluggish reactions with alcohols, ensuring anhydrous conditions is critical, as any moisture will consume the thionyl chloride.

Q4: Can I run the reaction at room temperature to avoid side reactions?

A4: For highly reactive substrates, such as some benzylic alcohols or activated carboxylic acids, the reaction may proceed at room temperature. However, for most substrates, heating is necessary to achieve a reasonable reaction rate and ensure complete conversion.[9] Running the reaction at a suboptimal temperature for an extended period may not be efficient and could still lead to side product formation. It is often more effective to control the initial exotherm by cooling and then heating to the optimal temperature for a shorter duration.

Q5: How does the presence of a base like pyridine affect the reaction temperature and outcome?

A5: Pyridine is often used in reactions of alcohols with thionyl chloride. It acts as a base to neutralize the HCl byproduct, which can be beneficial for acid-sensitive substrates.[4][10] The presence of pyridine can also influence the reaction mechanism, often leading to an Sₙ2 pathway with inversion of stereochemistry.[10][11] The reaction is typically carried out at low temperatures (e.g., 0 °C) when pyridine is used.

Experimental Protocols

Below are detailed methodologies for the conversion of a carboxylic acid and a primary alcohol to their corresponding chlorides.

Protocol 1: Synthesis of an Acyl Chloride from a Carboxylic Acid

This protocol is adapted from a procedure in Organic Syntheses for the preparation of 2-(p-tolyl)propanoyl chloride.[7]

Materials:

  • 2-(p-tolyl)propionic acid

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

Procedure:

  • In a dry 50-mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 2-(p-tolyl)propionic acid (5.70 g, 34.7 mmol).

  • Under a fume hood, carefully add thionyl chloride (5.1 mL, 69.4 mmol, 2.0 equivalents).

  • Heat the reaction mixture to reflux using an oil bath set at 84 °C.

  • Maintain the reflux for 3 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

  • After 3 hours, cool the reaction mixture to room temperature.

  • Remove the excess thionyl chloride under vacuum to yield the crude acyl chloride.

Expected Yield: This procedure typically results in a high yield of the corresponding acyl chloride, which can often be used in the next step without further purification. The subsequent reaction to form an amide reported a yield of 87%.[7]

Protocol 2: General Procedure for the Conversion of a Primary Alcohol to an Alkyl Chloride

This is a general procedure and may require optimization for specific substrates.

Materials:

  • Primary alcohol

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Dropping funnel

  • Round-bottom flask

  • Ice bath

  • Magnetic stirrer and stir bar

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the primary alcohol in an anhydrous aprotic solvent like DCM.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add thionyl chloride (typically 1.1 to 1.5 equivalents) dropwise from the dropping funnel to the cooled alcohol solution with vigorous stirring. Maintain the temperature at 0-5 °C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • The reaction may require gentle heating or reflux to go to completion. The progress can be monitored by TLC or GC analysis.

  • Once the reaction is complete, carefully quench the reaction by slowly adding it to ice-cold water or a saturated sodium bicarbonate solution to neutralize any remaining thionyl chloride and HCl.

  • Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure to obtain the crude alkyl chloride.

Visualizing Reaction Pathways and Workflows

To aid in understanding the experimental processes and the underlying chemical logic, the following diagrams have been generated.

experimental_workflow_acyl_chloride start Start: Carboxylic Acid + Thionyl Chloride reflux Heat to Reflux (e.g., 84 °C for 3h) start->reflux Initiate Reaction cool Cool to Room Temperature reflux->cool Reaction Complete remove_excess Remove Excess SOCl₂ (Vacuum) cool->remove_excess Workup product Crude Acyl Chloride remove_excess->product troubleshooting_logic start Reaction Issue? low_yield Low Yield start->low_yield charring Charring start->charring runaway Runaway Reaction start->runaway incomplete Incomplete Reaction? low_yield->incomplete decomposition Decomposition? charring->decomposition exotherm Uncontrolled Exotherm? runaway->exotherm increase_temp Increase Reflux Time/ Temperature incomplete->increase_temp Yes add_catalyst Add Catalytic DMF incomplete->add_catalyst Yes reduce_temp Reduce Temperature/ Controlled Heating decomposition->reduce_temp Yes initial_cooling Initial Cooling & Slow Addition exotherm->initial_cooling Yes

References

Technical Support Center: Control & Prevention of Bis(2-chloroethyl)amine Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to address a critical challenge in handling bis(2-chloroethyl)amines (also known as nitrogen mustards): preventing premature intramolecular cyclization. Understanding and controlling this process is paramount for ensuring compound stability, reaction specificity, and the ultimate success of your research and development efforts.

Section 1: Foundational Science: Understanding Unwanted Cyclization

FAQ 1: What is intramolecular cyclization of bis(2-chloroethyl)amines and why is it a critical issue?

Intramolecular cyclization is the defining reaction of bis(2-chloroethyl)amines. The lone pair of electrons on the amine nitrogen acts as an internal nucleophile, attacking one of the adjacent electrophilic carbons of a chloroethyl group and displacing the chloride ion. This reaction forms a highly strained and exceptionally reactive three-membered ring called an aziridinium ion.[1][2][3]

This cyclization is often the activation step that precedes the compound's function as an alkylating agent.[3] The positively charged aziridinium ion is a potent electrophile, readily attacked by biological nucleophiles like the N7 position of guanine in DNA.[3] While essential for the cytotoxic effects of nitrogen mustard-based chemotherapeutics, uncontrolled or premature formation of this ion during storage, formulation, or synthesis leads to several critical problems:

  • Loss of Potency: The aziridinium ion is unstable and can be quenched by water (hydrolysis) or other nucleophiles in the solution, rendering the compound inactive before it reaches its intended target.[4][5]

  • Formation of Impurities: The reactive intermediate can lead to the formation of various byproducts, such as piperazine derivatives, complicating purification and potentially introducing toxic impurities.[6]

  • Poor Reaction Control: In a synthetic context, premature cyclization prevents desired reactions at the nitrogen atom and leads to a complex mixture of unwanted side products.

Diagram: The Cyclization Mechanism

Caption: Intramolecular cyclization to the reactive aziridinium ion.

FAQ 2: What key factors accelerate this unwanted cyclization?

The rate of aziridinium ion formation is highly dependent on the availability of the nitrogen's lone pair of electrons and the surrounding environment.

  • pH: This is the most critical factor. At neutral or alkaline pH, the amine is deprotonated (a free base), and its lone pair is available to initiate the cyclization. The reaction is significantly accelerated under basic conditions.[1][2]

  • Temperature: Higher temperatures increase the kinetic energy of the molecule, accelerating the rate of this intramolecular reaction.[6][7]

  • Solvent: Polar protic solvents, especially water, can facilitate the departure of the chloride leaving group and can also act as a nucleophile to hydrolyze the resulting aziridinium ion.[4]

  • Third Substituent (R-group): The electronic nature of the third substituent on the nitrogen atom plays a significant role. Electron-donating groups increase the nucleophilicity of the nitrogen, accelerating cyclization. Conversely, electron-withdrawing groups decrease the nitrogen's nucleophilicity, slowing the reaction.[8]

Section 2: Prevention & Control Strategies

FAQ 3: How can I prevent cyclization during storage and handling?

The most effective and common strategy is protonation through pH control . By converting the amine to its hydrochloride salt, the nitrogen's lone pair is tied up in a bond with a proton. This makes the nitrogen non-nucleophilic and incapable of initiating the intramolecular attack.

Most bis(2-chloroethyl)amines are supplied and should be stored as their hydrochloride (HCl) salts.[4][9] When preparing solutions, using an acidic buffer or ensuring the solvent is acidified can maintain this protonated, stable state.

Diagram: Inhibition by Protonation

Caption: Protonation of the amine nitrogen prevents cyclization.

Troubleshooting Guide: Stability vs. Experimental Conditions

Observation Potential Cause Recommended Action
Rapid degradation of stock solution.Solution pH is neutral or basic, or temperature is too high.Prepare solutions fresh in an acidic buffer (e.g., pH 4-5). Store aliquots at -20°C or -80°C for short-term and long-term storage, respectively.[4]
Inconsistent experimental results.Premature activation (cyclization) of the compound.Verify the pH of your reaction buffer/medium. Ensure the compound is added from an acidic stock solution immediately before use.
Formation of precipitate in solution.Hydrolysis byproducts or piperazine dimers.Confirm the identity of the precipitate. This often indicates significant degradation. Prepare a fresh solution and strictly adhere to acidic and low-temperature conditions.[4][6]
FAQ 4: I need to perform a reaction involving the nitrogen atom without triggering cyclization. What's the best approach?

When you need to perform a reaction that requires the nitrogen to be nucleophilic (e.g., acylation, alkylation) but want to prevent the subsequent intramolecular cyclization, the best strategy is to use a protecting group .[10][11]

A protecting group temporarily modifies the amine to decrease its reactivity, allowing other transformations to occur. The ideal protecting group is one that is stable to the reaction conditions but can be removed easily later. For amines, carbamates are the most common and effective choice.[11]

Diagram: Inhibition by N-Protection

Caption: An N-protecting group suppresses nucleophilicity, preventing cyclization.

Comparison of Common Amine Protecting Groups

Protecting Group Abbreviation Protection Conditions Deprotection Conditions Key Advantages
tert-ButoxycarbonylBocBoc₂O, base (e.g., NaHCO₃, Et₃N), various solvents (THF, DCM).[12][13][14]Strong acid (e.g., TFA, HCl in dioxane).[12]Very common, stable to many conditions, high-yielding reactions.[15]
BenzyloxycarbonylCbz (or Z)Benzyl chloroformate, base (e.g., aq. NaOH).Catalytic hydrogenation (e.g., H₂, Pd/C).[12]Stable to acidic conditions; orthogonal to Boc group.[11]
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSu, base.Mild base (e.g., piperidine in DMF).Base-labile, useful in peptide synthesis, orthogonal to Boc and Cbz.

Section 3: Standard Operating Protocols

Protocol 1: Standard Procedure for Handling and Formulation of Bis(2-chloroethyl)amine Hydrochloride Salts

This protocol ensures the compound remains in its stable, protonated form during routine handling and solution preparation.

Materials:

  • Bis(2-chloroethyl)amine hydrochloride (solid)

  • Anhydrous solvent (e.g., DMSO, DMF) or acidic aqueous buffer (e.g., citrate buffer, pH 4.5)

  • Calibrated pH meter or pH strips

  • Inert gas (Argon or Nitrogen)

  • Appropriate personal protective equipment (PPE): chemical-resistant gloves, safety goggles, lab coat.[9][16]

Procedure:

  • Work Environment: All manipulations should be performed in a certified chemical fume hood.[16]

  • Weighing: Weigh the required amount of the solid hydrochloride salt in a clean, dry vial. Keep the container tightly sealed when not in use to prevent moisture absorption.[4][9]

  • Dissolution (Aqueous): If preparing an aqueous solution, use a pre-prepared, degassed acidic buffer (pH < 6). Add the buffer to the solid and vortex gently to dissolve. Confirm the final pH of the solution is acidic. Aqueous solutions are prone to hydrolysis and should be prepared fresh.[4]

  • Dissolution (Organic): If using an organic solvent like DMSO, ensure it is anhydrous. Dissolve the solid under an inert atmosphere.

  • Storage: For short-term storage (<24 hours), keep the solution at 2-8°C, protected from light.[4] For longer-term storage, aliquot the solution into single-use vials, purge with inert gas, and store at -20°C (up to one month) or -80°C (up to six months).[4] Avoid repeated freeze-thaw cycles.

Protocol 2: A General Method for Boc-Protection of Bis(2-chloroethyl)amines

This protocol describes the protection of the amine nitrogen as its tert-butyl carbamate (Boc) derivative to prevent cyclization during subsequent synthetic steps.

Materials:

  • Bis(2-chloroethyl)amine hydrochloride (1.0 eq.)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 eq.)

  • Base: Triethylamine (Et₃N) (2.2 - 2.5 eq.) or Sodium Bicarbonate (NaHCO₃)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous NaHCO₃ solution, water, brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), suspend bis(2-chloroethyl)amine hydrochloride (1.0 eq.) in anhydrous DCM.

  • Base Addition: Cool the suspension to 0°C in an ice bath. Slowly add triethylamine (2.2 eq.). The first equivalent neutralizes the HCl salt to generate the free amine in situ, and the second acts as a base for the protection reaction.

  • Boc Anhydride Addition: While stirring at 0°C, add a solution of Boc₂O (1.1 eq.) in DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, N-Boc-N,N-bis(2-chloroethyl)amine, can be purified by column chromatography on silica gel if necessary.[15] The final product is typically a clear, colorless liquid or semi-solid.[15]

References

pH control to prevent hydrolysis of N,N-Bis(2-chloroethyl)benzenemethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for handling N,N-Bis(2-chloroethyl)benzenemethanamine, with a focus on preventing its hydrolysis through effective pH control.

Troubleshooting Guide: Common Issues in Handling this compound

Issue Possible Cause Recommended Solution
Loss of compound activity or inconsistent results Hydrolysis of the bis(2-chloroethyl) groups due to inappropriate pH.Maintain the pH of the stock solution and experimental media within the optimal range (see stability data below). Use freshly prepared solutions for all experiments.
Precipitate formation in aqueous solutions Poor solubility or degradation of the compound.Prepare stock solutions in an appropriate organic solvent (e.g., DMSO, ethanol) before diluting in aqueous media. Ensure the final concentration does not exceed the compound's solubility limit.
High background signal in analytical assays Presence of hydrolysis products that interfere with detection.Implement a robust sample preparation method, such as solid-phase extraction (SPE), to separate the parent compound from its degradation products before analysis.
Inconsistent pH of buffered solutions Improper buffer selection or preparation.Choose a buffer system with a pKa close to the target pH. Verify the pH of all solutions with a calibrated pH meter before use.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway is hydrolysis of the two chloroethyl groups. This process is initiated by an intramolecular cyclization to form a highly reactive aziridinium ion, which is then susceptible to nucleophilic attack by water.

Q2: How does pH affect the stability of this compound?

A2: The rate of hydrolysis is significantly influenced by pH. Generally, nitrogen mustards are more stable in acidic conditions and degrade more rapidly in neutral to alkaline conditions. The lone pair of electrons on the nitrogen atom is protonated at low pH, which disfavors the formation of the aziridinium ion necessary for hydrolysis.

Q3: What is the optimal pH range for working with this compound?

A3: While specific data for this compound is limited, based on the general behavior of aromatic nitrogen mustards, maintaining a slightly acidic pH (pH 4-6) is recommended to minimize hydrolysis.

Q4: What buffer systems are recommended for my experiments?

A4: Acetate or citrate buffers are suitable choices for maintaining a pH in the recommended acidic range. It is crucial to ensure the buffer components do not react with the compound.

Q5: How should I prepare and store stock solutions of this compound?

A5: Stock solutions should be prepared in a dry, aprotic organic solvent such as anhydrous DMSO or ethanol and stored at -20°C or lower. Aqueous dilutions should be prepared fresh immediately before use.

pH Stability of Aromatic Nitrogen Mustards

The following table summarizes the expected relative stability of this compound in aqueous solutions at different pH ranges.

pH Range Expected Stability Primary Degradation Pathway
Acidic (pH < 6)HighSlow Hydrolysis
Neutral (pH 6-8)Moderate to LowAccelerated Hydrolysis
Alkaline (pH > 8)LowRapid Hydrolysis and other degradation pathways

Experimental Protocols

Protocol 1: Preparation of a Buffered Solution of this compound
  • Prepare a Stock Solution: Accurately weigh the desired amount of this compound hydrochloride and dissolve it in anhydrous DMSO to a final concentration of 10 mM.

  • Buffer Preparation: Prepare a 100 mM sodium acetate buffer by mixing appropriate volumes of 100 mM acetic acid and 100 mM sodium acetate to achieve the desired pH (e.g., pH 5.0).

  • Working Solution Preparation: Immediately before the experiment, dilute the 10 mM stock solution in the prepared acetate buffer to the final desired concentration.

  • pH Verification: Measure and confirm the pH of the final working solution using a calibrated pH meter.

Protocol 2: Monitoring the Stability of this compound by HPLC-MS/MS
  • Sample Incubation: Prepare the working solution of this compound in the desired buffer (e.g., pH 5.0 acetate buffer and pH 7.4 phosphate buffer) and incubate at a controlled temperature (e.g., 37°C).

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Sample Quenching: Immediately quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Preparation: Centrifuge the samples to precipitate any proteins or other macromolecules. Transfer the supernatant to an HPLC vial for analysis.

  • HPLC-MS/MS Analysis:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the parent compound from its hydrolysis products.

    • Ionization: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) of the parent compound and its expected hydrolysis products (mono- and di-hydroxy derivatives).

  • Data Analysis: Quantify the peak area of the parent compound at each time point relative to the internal standard to determine the rate of degradation.

Visualizations

Hydrolysis_Pathway cluster_0 This compound cluster_1 Intramolecular Cyclization cluster_2 Hydrolysis Parent R-N(CH₂CH₂Cl)₂ Aziridinium Aziridinium Ion [R-N⁺(CH₂CH₂Cl)(CH₂CH₂)] Parent->Aziridinium - Cl⁻ Mono_OH Monohydroxy Product R-N(CH₂CH₂Cl)(CH₂CH₂OH) Aziridinium->Mono_OH + H₂O - H⁺ Mono_OH->Aziridinium - Cl⁻ Di_OH Dihydroxy Product R-N(CH₂CH₂OH)₂ Mono_OH->Di_OH + H₂O - H⁺

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Stock Solution (Anhydrous DMSO) Working Prepare Working Solution Stock->Working Buffer Prepare Buffer (e.g., pH 5.0 Acetate) Buffer->Working Incubate Incubate at 37°C Working->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Quench Quench with Cold Acetonitrile + Internal Standard Sample->Quench Centrifuge Centrifuge and Collect Supernatant Quench->Centrifuge HPLC Analyze by HPLC-MS/MS Centrifuge->HPLC Data Quantify Degradation HPLC->Data

Caption: Workflow for assessing the stability of this compound.

Technical Support Center: Purification of Crude N,N-Bis(2-chloroethyl)benzenemethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude N,N-Bis(2-chloroethyl)benzenemethanamine. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound?

A1: The primary methods for purifying this compound and its hydrochloride salt are recrystallization and distillation. The hydrochloride salt is often prepared to facilitate purification by recrystallization, typically from ethanol.[1] For the free base, which may be an oil, purification might involve distillation or chromatographic methods.

Q2: What are the likely impurities in crude this compound?

A2: Impurities can arise from the starting materials or side reactions during synthesis. Potential impurities include unreacted starting materials like N,N-bis(2-hydroxyethyl)benzylamine and by-products from the chlorination step using reagents like thionyl chloride.[1] Other related nitrogen mustard compounds could also be present as impurities.

Q3: How can I convert the crude product to its hydrochloride salt for purification?

A3: To convert this compound to its hydrochloride salt, dissolve the crude product in a suitable solvent like chloroform and add a solution of hydrochloric acid or introduce hydrogen chloride gas.[1] The hydrochloride salt will precipitate and can then be collected by filtration.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound and its hydrochloride salt.

Problem Possible Cause(s) Solution(s)
Oiling out during recrystallization The cooling rate is too fast. The solution is supersaturated. The presence of impurities.Add a small amount of hot solvent to dissolve the oil and allow the solution to cool more slowly. Add a seed crystal to induce crystallization. If oiling persists, consider a pre-purification step like column chromatography to remove impurities.
Low yield of purified product The compound is too soluble in the recrystallization solvent. Incomplete precipitation. Loss of product during transfers.Evaporate some of the solvent to increase the concentration of the product. Cool the solution in an ice bath to maximize precipitation. Ensure careful transfer of materials between vessels.
Product is still impure after recrystallization The chosen solvent is not optimal for removing specific impurities. Co-precipitation of impurities with the product.Try a different recrystallization solvent or a solvent mixture. Perform a second recrystallization. Consider using activated charcoal to remove colored impurities.
Decomposition of the product during purification This compound is a nitrogen mustard and can be reactive, especially at elevated temperatures.Avoid excessive heating during distillation or recrystallization. Use vacuum distillation to lower the boiling point. Handle the compound in a well-ventilated fume hood due to its potential toxicity.

Experimental Protocols

Protocol 1: Conversion to Hydrochloride Salt and Recrystallization [1]

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent such as chloroform in an ice bath.

  • Acidification: Slowly add a solution of thionyl chloride in chloroform to the cooled solution. Alternatively, bubble dry hydrogen chloride gas through the solution.

  • Precipitation: The hydrochloride salt of this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold chloroform or another suitable solvent.

  • Recrystallization: Dissolve the crude hydrochloride salt in a minimal amount of hot ethanol.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Final Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Visualizations

Purification Workflow Diagram

PurificationWorkflow cluster_prep Preparation cluster_purification Purification crude_product Crude this compound dissolution Dissolve in Chloroform crude_product->dissolution acidification Add Thionyl Chloride or HCl gas dissolution->acidification precipitation Precipitate HCl Salt acidification->precipitation filtration1 Filter and Wash precipitation->filtration1 recrystallization Recrystallize from Hot Ethanol filtration1->recrystallization crystallization Cool to Crystallize recrystallization->crystallization filtration2 Filter and Wash (Cold Ethanol) crystallization->filtration2 drying Dry Under Vacuum filtration2->drying pure_product Pure Hydrochloride Salt drying->pure_product

Caption: Workflow for the purification of this compound via its hydrochloride salt.

Troubleshooting Logic Diagram

TroubleshootingLogic start Start Purification issue Issue Encountered? start->issue oiling_out Oiling Out issue->oiling_out Yes low_yield Low Yield issue->low_yield Yes impure_product Impure Product issue->impure_product Yes end Successful Purification issue->end No solution1 Slow Cooling/ Add Seed Crystal oiling_out->solution1 solution2 Concentrate Solution/ Cool Further low_yield->solution2 solution3 Change Solvent/ Repeat Recrystallization impure_product->solution3 solution1->issue solution2->issue solution3->issue

Caption: Logic diagram for troubleshooting common purification issues.

References

Technical Support Center: N,N-Bis(2-chloroethyl)benzenemethanamine (Bendamustine) Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up of N,N-Bis(2-chloroethyl)benzenemethanamine (Bendamustine) production. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the industrial scale-up of Bendamustine Hydrochloride synthesis?

A1: Scaling up Bendamustine Hydrochloride production presents several key challenges:

  • Handling of Hazardous Materials: The synthesis involves materials that are difficult to handle on an industrial scale. For instance, ethylene oxide is often shipped as a refrigerated liquid, posing logistical and safety challenges.[1][2] Thionyl chloride is highly corrosive and reacts violently with water.[3]

  • Exothermic Reaction Control: The chlorination step, typically using thionyl chloride, is highly exothermic. Managing heat transfer in large reactors is critical to prevent runaway reactions that can lead to impurity formation and safety hazards.[4]

  • Impurity Profile Management: High temperatures and strongly acidic conditions used in some synthesis routes can increase the levels of process-related impurities.[1][2] Controlling the impurity profile to meet regulatory requirements (often less than 0.1% for specific impurities) is a major focus.[1][2]

  • Material Stability: The final active pharmaceutical ingredient (API) is known to be unstable in aqueous solutions due to the hydrolysis of the bis(2-chloroethyl)amino group.[5] This necessitates careful control of conditions during work-up and isolation.

Q2: What are the major safety precautions for handling Bendamustine and its intermediates?

A2: Bendamustine and its intermediates, as nitrogen mustard compounds, are potent alkylating agents and are considered hazardous.[4] Strict safety protocols are mandatory.

  • Personal Protective Equipment (PPE): Use of appropriate PPE, including chemical-resistant gloves, safety goggles, and lab coats, is essential.[3][6]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust, mists, or vapors.[3][6]

  • Containment: For large-scale production, robust containment strategies are required to prevent exposure and environmental contamination.[4][7]

  • Emergency Preparedness: An emergency plan should be in place to handle spills or accidental exposure. The final compound is harmful if swallowed and can cause severe skin burns and eye damage.[4][6]

Q3: What are the common impurities formed during Bendamustine synthesis and what causes them?

A3: Impurities in Bendamustine can arise from starting materials, side reactions, or degradation.[1][8] Key impurities include:

  • Hydrolysis Products: The chloroethyl groups are susceptible to hydrolysis, forming hydroxyethyl impurities (monohydroxy and dihydroxy bendamustine). This is accelerated by the presence of water and non-neutral pH.[5][9]

  • Piperazine Derivatives: Intermolecular reactions can lead to the formation of piperazine-related dimers, especially at elevated temperatures or during prolonged reaction times.[3][4]

  • Unreacted Starting Materials: Incomplete reactions can leave unreacted starting materials or intermediates in the final product.[8]

  • Other Process-Related Impurities: Specific impurities are often identified by their relative retention time (RRT) in HPLC analysis, such as those at RRT 0.46, RRT 1.27, and RRT 1.31, which are known to form at higher temperatures.[1][2]

Q4: How can the formation of these impurities be controlled during scale-up?

A4: Controlling impurities requires careful optimization of the reaction conditions.

  • Temperature Control: Strict temperature control is crucial, especially during the exothermic chlorination step, to minimize the formation of temperature-sensitive impurities.[1][4]

  • Anhydrous Conditions: Using anhydrous solvents and reagents, and performing reactions under a dry atmosphere (e.g., nitrogen), can prevent hydrolysis of both the chlorinating agent and the product.[3][4]

  • Reaction Time: Monitoring the reaction to completion and avoiding unnecessarily long reaction times can reduce the formation of dimers and other degradation products.[3][4]

  • pH Control: Maintaining acidic conditions during aqueous work-up helps to stabilize the hydrochloride salt and prevent degradation.[4]

  • Alternative Reagents: Some modern processes avoid hazardous reagents like ethylene oxide in favor of safer alternatives.[1][2]

Q5: What are the key considerations for the final purification and isolation of Bendamustine Hydrochloride?

A5: The final steps are critical for achieving the required purity and stability.

  • Purification Methods: Purification is often achieved by recrystallization.[2] A common method involves agitating the crude product in a mixture of solvents like DMF and THF.[1] Another approach uses aqueous hydrochloric acid and acetonitrile.[1][2]

  • Crystallization and Filtration: The product is typically crystallized from the reaction mixture by cooling. The resulting solid is then isolated by filtration.[10]

  • Drying: The isolated product must be dried under controlled conditions (e.g., vacuum drying at 40-50°C) to remove residual solvents without causing degradation.[10]

  • Lyophilization: Due to the instability of Bendamustine in solution, the final drug product for injection is often a lyophilized (freeze-dried) powder to ensure long-term stability.[5]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Poor quality reagents: Thionyl chloride may have decomposed due to moisture.[3] 2. Incomplete reaction: Insufficient reaction time or temperature.[3] 3. Product loss during work-up: The hydrochloride salt is water-soluble.[3]1. Use fresh, anhydrous thionyl chloride and high-purity starting materials. 2. Monitor reaction progress via HPLC or TLC and ensure the reaction is maintained at the recommended temperature for the required duration. 3. Avoid excessive use of aqueous solutions during work-up and maintain acidic conditions to ensure the stability of the hydrochloride salt.[3][4]
High Levels of Hydrolysis Impurities 1. Moisture contamination: Presence of water in reagents or solvents.[4] 2. Inappropriate work-up conditions: Exposure to neutral or basic pH during aqueous work-up.1. Ensure all reagents, solvents, and glassware are anhydrous. Conduct the reaction under a dry nitrogen atmosphere.[4] 2. Perform aqueous work-up under acidic conditions (e.g., using hydrochloric acid) to maintain product stability.
Product is Oily or Difficult to Crystallize 1. Presence of impurities: Byproducts can interfere with crystallization.[3] 2. Hygroscopic nature: The product can absorb atmospheric moisture.[3]1. Purify the crude product by recrystallization from a suitable solvent system.[3] 2. Perform filtration and drying under a dry atmosphere and store the final product in a desiccator.[3]
Dark Brown or Black Reaction Mixture 1. Uncontrolled exotherm: High reaction temperature during the addition of thionyl chloride.[3] 2. Impurities in reagents: Catalyze side reactions and decomposition.[3]1. Add thionyl chloride slowly and dropwise to a cooled solution of the starting material (e.g., in an ice bath) to control the initial exotherm.[3] 2. Use high-purity, anhydrous reagents and solvents.
Presence of Piperazine Byproduct 1. Elevated temperature: Higher temperatures favor the intermolecular cyclization reaction.[3] 2. Prolonged reaction time: Extended reaction times increase the likelihood of dimer formation.[3]1. Maintain strict temperature control throughout the reaction.[3][4] 2. Monitor the reaction progress and stop the reaction once the starting material has been consumed.[3]

Quantitative Data Summary

The following table summarizes purity and yield data reported in various Bendamustine Hydrochloride synthesis processes.

ParameterReported ValueConditions / NotesSource
Purity (after hydrolysis) 99.1%Acid-mediated hydrolysis using concentrated HCl at reflux.[1][2]
Purity (final product) >99.8%Chromatographic purity by HPLC.[2]
Purity (final product) ≥99.5%With specific impurities (RRT 0.46, 1.27, 1.31) controlled to <0.1%.[1][2]
Yield (crude product) ≥75%From the hydrolysis of the methyl or ethyl ester intermediate.[10]

Key Experimental Protocol: Chlorination and Hydrolysis

This protocol is a representative example for the conversion of the dihydroxyethyl intermediate to Bendamustine Hydrochloride, based on methodologies described in patent literature.[1][11]

Step 1: Chlorination of 4-{5-[Bis-(2-hydroxy-ethyl)-amino]-1-methyl-1H-benzimidazol-2-yl}-butyric acid ethyl ester

  • Preparation: In a clean, dry, nitrogen-purged reactor, charge the dihydroxyethyl intermediate and a suitable anhydrous chlorinated solvent (e.g., chloroform or dichloromethane). Stir until a clear solution is formed.

  • Cooling: Cool the solution to 0-5°C using an ice bath.

  • Thionyl Chloride Addition: Slowly add thionyl chloride (SOCl₂) dropwise to the cooled solution, ensuring the temperature is maintained below 10°C to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction for completion by HPLC or TLC to ensure the disappearance of the starting material.

Step 2: Hydrolysis and Isolation of Bendamustine Hydrochloride

  • Solvent Removal: Once the chlorination is complete, remove the solvent by distillation under vacuum.

  • Hydrolysis: To the resulting residue, add concentrated hydrochloric acid and water. Heat the mixture to reflux (approx. 95°C) and maintain for 3-4 hours to facilitate the hydrolysis of the ethyl ester.

  • Decolorization (Optional): Add activated carbon to the hot solution and stir for 10-15 minutes to remove colored impurities.

  • Filtration: Filter the hot mixture to remove the activated carbon.

  • Crystallization: Cool the filtrate slowly to 0-5°C to crystallize the Bendamustine Hydrochloride product.

  • Isolation: Collect the solid product by filtration, wash with ice-cold water and then with a cold organic solvent (e.g., acetone).

  • Drying: Dry the product under vacuum at 40-50°C until a constant weight is achieved.

Visualizations

G cluster_0 Upstream Synthesis cluster_1 Core Scale-Up Challenges A Starting Materials (e.g., 2,4-dinitroaniline derivative) B Formation of Benzimidazole Ring A->B C Introduction of Butyric Acid Ester Chain B->C D Hydroxylation Step (Formation of Diol Intermediate) C->D E Chlorination with SOCl₂ (Exothermic, Impurity Risk) D->E Key Transformation F Ester Hydrolysis (Acidic, High Temp) E->F G Purification (Recrystallization) F->G H Isolation & Drying G->H I Bendamustine HCl H->I Final API

Caption: General synthetic workflow for Bendamustine HCl production.

G cluster_yield Low Yield Analysis cluster_impurity High Impurity Analysis cluster_solutions Corrective Actions Start Problem Detected: Low Yield or High Impurity CheckReagents Are reagents (esp. SOCl₂) fresh and anhydrous? Start->CheckReagents Low Yield CheckTemp Was there an exotherm during SOCl₂ addition? Start->CheckTemp High Impurity CheckCompletion Was the reaction run to completion (check via HPLC/TLC)? CheckReagents->CheckCompletion Yes Sol_Reagents Use fresh, high-purity, anhydrous reagents. CheckReagents->Sol_Reagents No CheckWorkup Was product lost during aqueous work-up or filtration? CheckCompletion->CheckWorkup Yes Sol_Monitor Optimize reaction time and temperature. Monitor progress. CheckCompletion->Sol_Monitor No Sol_Workup Maintain acidic pH. Optimize washing steps. CheckWorkup->Sol_Workup Yes CheckMoisture Were anhydrous conditions maintained throughout? CheckTemp->CheckMoisture No Sol_Temp Improve cooling. Slow down reagent addition. CheckTemp->Sol_Temp Yes CheckTime Was the reaction time excessive? CheckMoisture->CheckTime Yes Sol_Anhydrous Use dry solvents/glassware. Run under N₂. CheckMoisture->Sol_Anhydrous No Sol_Time Stop reaction upon completion of starting material. CheckTime->Sol_Time Yes

Caption: Troubleshooting decision tree for Bendamustine synthesis.

References

Technical Support Center: Anhydrous Conditions for Synthesizing Nitrogen Mustards

Author: BenchChem Technical Support Team. Date: December 2025

A Foreword from Your Senior Application Scientist:

Welcome to the technical support center. The synthesis of nitrogen mustards, a cornerstone class of alkylating agents, demands rigorous control over the reaction environment. Their potent reactivity, which makes them valuable in therapeutic development, also renders them exquisitely sensitive to hydrolysis. The presence of even trace amounts of water can lead to significant yield reduction, byproduct formation, and purification challenges.

This guide is structured to provide both foundational knowledge and actionable troubleshooting advice. We will explore the "why" behind these stringent requirements and offer practical, field-tested solutions to the common issues encountered when meticulous anhydrous technique is not maintained. Our goal is to empower you to execute these syntheses with confidence and precision.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for the synthesis of nitrogen mustards?

Nitrogen mustards are potent electrophiles. Their reactivity stems from the ability of the nitrogen atom to displace an adjacent chloride via an intramolecular cyclization, forming a highly strained and reactive aziridinium ion.[1][2] This intermediate is the key alkylating species. Water, being a nucleophile, can readily attack this aziridinium ion, leading to the formation of an inactive diol byproduct.[3][4][5] This hydrolysis pathway directly consumes your active reagent, leading to a cascade of problems including significantly reduced yields and complex purification steps.

Q2: What are the primary sources of moisture in a reaction setup?

Moisture can be introduced from several seemingly benign sources. Vigilance is key to identifying and eliminating them:

  • Atmosphere: Ambient air contains a variable but significant amount of water vapor.

  • Glassware: Even visually "dry" glassware has a thin film of adsorbed water on its surface.[6]

  • Solvents: Many common organic solvents are hygroscopic and will absorb moisture from the air if not stored and handled correctly.[7]

  • Reagents: Both liquid and solid starting materials can be hygroscopic or may not have been stored under anhydrous conditions.

  • Inert Gas: The nitrogen or argon gas used to blanket the reaction can be a source of moisture if it is not passed through a drying train.

Q3: What are the most effective methods for drying laboratory glassware?

Properly dried glassware is the foundation of any anhydrous reaction.[8] Two methods are standard:

  • Oven-Drying: Place all glassware in a laboratory oven at a minimum of 125 °C for at least 12-24 hours before use.[7][9] Assemble the apparatus while it is still hot under a stream of dry inert gas to prevent re-adsorption of atmospheric moisture as it cools.[9]

  • Flame-Drying: For faster setup, assemble the glassware and then heat it carefully with a Bunsen burner or a high-temperature heat gun under a vacuum or a flow of inert gas.[6][7] This drives off adsorbed water. Ensure all parts of the apparatus are heated evenly, paying close attention to joints. Caution: This method requires care and should not be used with volumetric glassware or near flammable solvents.

Q4: How can I ensure my solvents and reagents are sufficiently dry?

For solvents, distillation from an appropriate drying agent is the gold standard. For example, tetrahydrofuran (THF) is often distilled from sodium/benzophenone ketyl, which provides a visual indicator (a deep blue/purple color) when the solvent is dry.[10] Dichloromethane and acetonitrile can be distilled from calcium hydride.[10]

Alternatively, activated molecular sieves (typically 3Å or 4Å) are a convenient and effective method for drying many solvents and liquid reagents.[6][7][11] Allow the solvent to stand over freshly activated sieves for at least 24 hours.[9][10]

For solid reagents, they can be dried in a vacuum oven (at a temperature below their melting point) or stored in a vacuum desiccator over a strong desiccant like phosphorus pentoxide (P₂O₅).[7][9]

Q5: What is the most reliable way to quantify the water content in a solvent?

While visual indicators like the sodium/benzophenone ketyl are useful, the most accurate and quantitative method for determining water content is Karl Fischer Titration .[12][13] This technique is highly selective for water and can detect moisture levels down to the parts-per-million (ppm) range.[12] For highly sensitive reactions, verifying solvent dryness with a Karl Fischer titrator is strongly recommended.[14]

Troubleshooting Guide: Moisture-Related Synthesis Issues

This guide addresses common problems encountered during nitrogen mustard synthesis, with a focus on moisture as the root cause.

Problem Observed Potential Moisture-Related Cause Recommended Troubleshooting Steps & Solutions
Low or No Product Yield Hydrolysis of Starting Material/Product: The bis(2-chloroethyl)amino moiety has been hydrolyzed to the corresponding diol, rendering it inactive for the desired alkylation.[15][16][17]1. Verify Solvent Purity: Use Karl Fischer titration to confirm water content is <50 ppm.[12][13] 2. Re-dry Reagents: Dry all starting materials in a vacuum oven or desiccator.[9] 3. Improve Inert Atmosphere Technique: Ensure a positive pressure of dry nitrogen or argon is maintained throughout the reaction. Use a drying tube on the gas inlet line.[6][18]
Reaction Fails to Initiate or Stalls Deactivation of Reagents: If using a strong base (e.g., NaH) for a deprotonation step, it may be quenched by trace water. The nucleophilicity of the starting amine can also be affected by hydration.1. Use Freshly Dispensed Base: Use a new bottle of sodium hydride or wash the existing supply with dry hexanes to remove the inactive hydroxide coating. 2. Check Glassware Preparation: Re-verify that all glassware was oven- or flame-dried immediately prior to use.[8][17]
Formation of Unexpected Byproducts Partial Hydrolysis & Side Reactions: Water can lead to the formation of mono-hydroxy, mono-chloro species, which can then participate in other unintended reactions, complicating the reaction mixture.1. Review the Entire Setup: Scrutinize every component for potential moisture ingress, from the septa to the inert gas line. 2. Purify Solvents: Do not rely on "anhydrous" solvents from a bottle that has been opened multiple times. Re-distill or dry over fresh molecular sieves.[10]
Difficult Product Purification Polar Impurities: The diol byproduct formed from hydrolysis is significantly more polar than the desired nitrogen mustard. This can lead to streaking on silica gel columns and difficult separation.1. Aqueous Wash: During workup, a wash with saturated aqueous sodium chloride (brine) can help remove the bulk of highly polar, water-soluble impurities.[19] 2. Preventative Action: The most effective solution is to prevent the formation of these impurities by rigorously excluding water from the initial reaction.

Protocol: General Procedure for N-Alkylation under Anhydrous Conditions

This protocol outlines a generalized procedure for the synthesis of a nitrogen mustard via N-alkylation, emphasizing the critical steps for maintaining an anhydrous environment.

1. Glassware Preparation:

  • All glassware (round-bottom flask, condenser, addition funnel, stir bar) must be oven-dried at 125 °C for a minimum of 24 hours.[7][9]
  • Assemble the apparatus while still hot, under a positive flow of dry argon or nitrogen.[9]
  • Once cooled to room temperature, maintain a slight positive pressure of inert gas, typically using a balloon or a bubbler system.[18]

2. Reagent & Solvent Preparation:

  • The amine starting material and the bis(2-chloroethyl)alkylating agent should be verified as pure and dry.
  • The chosen solvent (e.g., anhydrous acetone, THF, or acetonitrile) must be freshly distilled from an appropriate drying agent or passed through an activated alumina column.[10][20]

3. Reaction Execution:

  • Dissolve the starting amine and a non-nucleophilic base (e.g., anhydrous potassium carbonate, proton sponge) in the anhydrous solvent within the reaction flask under inert gas.
  • Using a gas-tight syringe, slowly add the alkylating agent (e.g., a bis(2-chloroethyl)amine derivative) to the stirred solution.
  • Heat the reaction to the required temperature (reflux may be necessary) and monitor its progress by TLC or LC-MS.[20]

4. Workup and Isolation:

  • After the reaction is complete, cool the mixture to room temperature.
  • Quench the reaction by carefully adding it to cold water or a saturated aqueous solution.
  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
  • Wash the combined organic layers with brine to remove residual water.[19]
  • Dry the organic layer over a solid drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.[19]

Visual Workflow: Establishing and Maintaining Anhydrous Conditions

The following diagram illustrates the critical workflow for ensuring a successful moisture-sensitive reaction.

Anhydrous_Workflow cluster_prep cluster_exec cluster_workup prep Phase 1: Preparation glassware 1. Oven/Flame-Dry All Glassware exec Phase 2: Execution assemble 4. Assemble Hot Apparatus Under Inert Gas workup Phase 3: Workup quench 7. Quench Reaction solvents 2. Distill/Dry Solvents & Reagents glassware->solvents karl_fischer 3. (Optional) Verify Solvent with Karl Fischer Titration solvents->karl_fischer karl_fischer->exec reagents 5. Add Anhydrous Reagents via Syringe/Cannula assemble->reagents pressure 6. Maintain Positive Inert Gas Pressure reagents->pressure pressure->workup extract 8. Extract & Wash with Brine quench->extract dry 9. Dry Organic Layer (e.g., Na2SO4) extract->dry

Caption: Workflow for establishing and maintaining anhydrous conditions.

References

Technical Support Center: Safe Quenching of Excess Thionyl Chloride with Methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide provides detailed, field-proven insights for researchers, scientists, and drug development professionals on the safe and effective quenching of excess thionyl chloride (SOCl₂) using methanol. Thionyl chloride is an invaluable reagent for converting carboxylic acids to acyl chlorides and alcohols to alkyl chlorides, but its high reactivity necessitates stringent safety protocols for handling and disposal.[1][2] This document moves beyond basic steps to explain the underlying chemical principles and causality, ensuring your experimental work is both successful and safe.

Frequently Asked Questions (FAQs)
Q1: Why is it critical to quench excess thionyl chloride?

Excess thionyl chloride from a reaction is highly reactive and cannot be disposed of directly. It reacts violently with atmospheric moisture and many substances it might encounter in a waste stream.[3][4][5] The primary purpose of quenching is to convert the unreacted, hazardous SOCl₂ into less reactive, more stable compounds that can be safely neutralized and disposed of according to institutional guidelines.[6][7] Failure to quench properly can lead to uncontrolled exothermic reactions, pressure buildup in waste containers, and the release of toxic, corrosive gases.

Q2: What are the primary hazards associated with quenching thionyl chloride with methanol?

The reaction between thionyl chloride and methanol is notoriously vigorous and highly exothermic.[8] The principal hazards are:

  • Thermal Runaway: The reaction generates significant heat. If the addition of methanol is too rapid or cooling is inadequate, the reaction can boil uncontrollably, splashing reactive materials out of the flask.

  • Toxic Gas Evolution: The reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[1][9] Both are toxic, corrosive, and can cause severe respiratory irritation.[3] All quenching procedures must be performed in a certified chemical fume hood.[6][10]

  • Pressure Buildup: The rapid evolution of gaseous HCl and SO₂ can cause a dangerous buildup of pressure in a closed or inadequately vented system, potentially leading to an explosion.[3]

Q3: What are the chemical products formed during the methanol quench?

The reaction proceeds through a series of steps. Initially, methanol reacts with thionyl chloride to form a chlorosulfite intermediate (methyl chlorosulfite, CH₃OS(O)Cl). This intermediate can then react further. Depending on the stoichiometry and conditions, the final products are typically methyl chloride (CH₃Cl), sulfur dioxide (SO₂), and hydrogen chloride (HCl).[8][11] If a large excess of methanol is used, dimethyl sulfite ((CH₃O)₂SO) can also be formed.[1][12]

Overall Reaction (simplified): SOCl₂ + CH₃OH → CH₃Cl + SO₂ + HCl

Q4: When is methanol a suitable quenching agent, and what are its limitations?

Methanol is a suitable quenching agent when the desired reaction product is stable to acidic conditions and will not react with methanol itself. It is an effective and readily available choice for destroying excess SOCl₂.

However, methanol is not suitable if:

  • Your product contains functional groups that can be esterified by methanol (e.g., an acyl chloride that you wish to isolate).

  • Your product is sensitive to the strongly acidic conditions generated by the HCl byproduct.

In such cases, alternative methods like distillation[9][10] or quenching with a well-stirred, cooled aqueous base solution (e.g., sodium bicarbonate) may be more appropriate, provided the product is stable to aqueous conditions.[10][12]

Q5: How can I confirm that the quenching process is complete?

Complete quenching is essential for safety. Verification can be achieved through several methods:

  • Cessation of Gas Evolution: A primary visual cue is the complete stop of bubbling (SO₂ and HCl evolution) after the final portion of the reagent has been added and the mixture has been stirred for a sufficient period.

  • pH Testing: After the quench, the resulting solution will be highly acidic due to HCl. While not a direct measure of remaining SOCl₂, subsequent neutralization with a base (e.g., NaHCO₃ solution) can be monitored with pH paper. A stable pH after neutralization indicates the absence of ongoing acid-generating reactions.

  • Odor Detection: Thionyl chloride has a sharp, pungent odor.[1] The absence of this smell is a preliminary, though not definitive, indicator of complete reaction. This check should be performed with extreme caution by wafting vapors towards your nose at the fume hood sash, never by directly smelling the flask.

  • Analytical Methods: For sensitive applications requiring absolute confirmation, techniques like FTIR or GC-MS can be used to detect any residual thionyl chloride.[10]

Troubleshooting Guide
Problem / SymptomProbable Cause & Solution
Violent, Uncontrolled Reaction Cause: The addition rate of the quenching agent (or the reaction mixture to the agent) is too fast, or the cooling bath is insufficient. The reaction is highly exothermic.[8] Solution: Immediately cease addition. Ensure the reaction flask is securely submerged in a properly functioning ice/acetone bath. Reduce the addition rate significantly. For larger scales, consider diluting the thionyl chloride solution further with an inert solvent (like DCM or toluene) before adding it to the methanol.
Reaction Mixture Turns Dark/Charred Cause: Localized overheating is causing decomposition of the organic materials in the flask. This can happen even if the bulk temperature seems controlled. Solution: Improve stirring efficiency to ensure better heat dissipation. Cool the reaction mixture further and slow the addition rate. Pre-diluting the thionyl chloride solution can also mitigate this issue.
Pungent Odor of SOCl₂ Persists Cause: The quench is incomplete. Insufficient methanol was used, or the reaction was not allowed to proceed to completion. Solution: Add more methanol slowly to the cooled reaction mixture and allow it to stir for an extended period (e.g., 30-60 minutes) at 0 °C, followed by slow warming to room temperature.
White Fumes Escaping Fume Hood Cause: The fume hood is not functioning correctly, or the rate of gas evolution (HCl, SO₂) is overwhelming its capacity. HCl gas can react with atmospheric moisture to form a visible aerosol.[5] Solution: Perform the quench at a much slower rate. Ensure the fume hood sash is at the lowest practical height. Connect the reaction apparatus to a gas trap or scrubber containing an aqueous sodium hydroxide solution to neutralize the acidic gases before they enter the fume hood exhaust.[10]
Data Presentation & Key Parameters

The following table summarizes the critical control parameters for safely quenching thionyl chloride with methanol.

ParameterRecommended SpecificationRationale
Temperature -10 °C to 10 °CTo control the highly exothermic reaction and prevent thermal runaway.[8]
Addition Method Reverse Quench: Add the SOCl₂ solution dropwise to a cooled, stirred excess of methanol.Ensures SOCl₂ is always the limiting reagent at the point of reaction, preventing a large buildup of unreacted material and providing a heat sink.
Stirring Vigorous mechanical or magnetic stirringEssential for efficient heat transfer and to prevent localized concentration/temperature gradients.
Atmosphere Inert (Nitrogen or Argon)Prevents reaction with atmospheric moisture, which would also be violent and produce HCl.[7]
Ventilation Certified Chemical Fume HoodMandatory to contain and exhaust toxic HCl and SO₂ gases.[6]
Personal Protective Equipment (PPE) Safety Goggles, Face Shield, Lab Coat, Acid-Resistant Gloves (e.g., butyl rubber or neoprene)Protects against splashes of corrosive material and skin/eye contact.[3][13]
Post-Quench Stir Time 30-60 minutes after additionEnsures the reaction goes to completion.
Visualized Reaction and Workflow

The following diagrams illustrate the chemical transformation and the recommended experimental workflow.

SOCl2 Thionyl Chloride (SOCl₂) Intermediate Methyl Chlorosulfite (CH₃OS(O)Cl) SOCl2->Intermediate + CH₃OH MeOH Methanol (CH₃OH) MeOH->Intermediate Products Methyl Chloride (CH₃Cl) + Sulfur Dioxide (SO₂) + Hydrogen Chloride (HCl) Intermediate->Products Decomposition

Caption: Simplified reaction pathway for quenching thionyl chloride with methanol.

cluster_prep 1. Preparation cluster_reaction 2. Quenching cluster_finish 3. Workup & Disposal Prep Don PPE & Work in Fume Hood Setup Setup Flask with Stirrer, Dropping Funnel, N₂ Inlet Prep->Setup Charge Charge Flask with Excess Methanol & Inert Solvent (Optional) Cool Cool Methanol Solution (0°C to 10°C) Charge->Cool Add Slowly Add Thionyl Chloride Solution via Dropping Funnel Cool->Add Stir Stir Vigorously for 30-60 min After Addition is Complete Add->Stir Verify Verify Completion (Gas Evolution Ceases) Neutralize Slowly Add to a Cooled Aqueous Base (e.g., NaHCO₃) Verify->Neutralize Dispose Dispose of Neutralized Aqueous Waste per Guidelines Neutralize->Dispose

Caption: Recommended experimental workflow for the safe quenching of thionyl chloride.

Detailed Experimental Protocol: Reverse Quench

Objective: To safely neutralize excess thionyl chloride in a reaction mixture by adding it to a cooled solution of methanol.

Materials:

  • Reaction mixture containing excess thionyl chloride (e.g., in a solvent like Dichloromethane (DCM) or Toluene).

  • Methanol (CH₃OH).

  • Anhydrous inert solvent (optional, for dilution).

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Three-neck round-bottom flask.

  • Magnetic stirrer and stir bar (or mechanical stirrer for larger volumes).

  • Dropping funnel.

  • Thermometer or thermocouple probe.

  • Inert gas source (Nitrogen or Argon).

  • Ice bath.

  • Gas scrubber/trap containing NaOH solution (recommended).

Procedure:

  • System Setup: Assemble the three-neck flask with the stirrer, dropping funnel, and a gas adapter connected to the inert gas line and the gas scrubber. Ensure all glassware is dry.[10]

  • Prepare Quenching Solution: In the reaction flask, place a volume of methanol that is at least 5-10 molar equivalents to the estimated amount of excess thionyl chloride. If desired, dilute the methanol with an equal volume of an inert solvent (e.g., DCM) to help dissipate heat.

  • Cooling: Begin vigorous stirring and cool the methanol solution to between 0 °C and 10 °C using an ice bath.

  • Charge Dropping Funnel: Transfer the reaction mixture containing the excess thionyl chloride into the dropping funnel.

  • Controlled Addition: Add the thionyl chloride-containing solution dropwise from the dropping funnel into the cooled, vigorously stirred methanol solution.[8] Carefully monitor the internal temperature, ensuring it does not rise above 15 °C. The addition rate should be slow enough that gas evolution is controlled and easily contained by the fume hood and scrubber.

  • Stir and Warm: Once the addition is complete, continue to stir the mixture at the cooled temperature for an additional 30-60 minutes to ensure the reaction is complete.[10]

  • Verification: After the post-stir period, observe the flask to ensure all gas evolution has ceased.

  • Neutralization: Slowly transfer the quenched reaction mixture to a separate flask containing a cooled, well-stirred saturated solution of sodium bicarbonate. CAUTION: This will be highly exothermic and will release carbon dioxide. Add slowly to control the foaming.

  • Disposal: Once neutralized (confirm with pH paper), the aqueous waste can be prepared for disposal according to your institution's hazardous waste guidelines.[6]

References

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to UHPLC-MS/MS Methods for N,N-Bis(2-chloroethyl)benzenemethanamine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and robust quantification of N,N-Bis(2-chloroethyl)benzenemethanamine, a potent alkylating agent and potential genotoxic impurity, is paramount. This guide provides a comprehensive comparison of a state-of-the-art Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method with alternative analytical techniques, supported by experimental data and detailed protocols to ensure accurate and reliable measurements.

The inherent reactivity of nitrogen mustards like this compound presents a significant analytical challenge. The development of sensitive and selective methods is crucial for monitoring its presence in pharmaceutical substances, environmental samples, and biological matrices. While various analytical techniques exist, UHPLC-MS/MS has emerged as the gold standard due to its superior sensitivity, specificity, and speed.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical method hinges on a variety of factors including sensitivity, selectivity, sample throughput, and the nature of the sample matrix. Here, we compare the performance of a validated UHPLC-MS/MS method with Gas Chromatography-Mass Spectrometry (GC-MS), another commonly employed technique for the analysis of volatile and semi-volatile compounds.

ParameterUHPLC-MS/MSGC-MS
Limit of Detection (LOD) 0.070 ppm[1]Typically higher than UHPLC-MS/MS for non-derivatized nitrogen mustards[2][3]
Limit of Quantitation (LOQ) 0.206 ppm[1]Generally in the ng/mL range, may require derivatization for improved sensitivity[3]
Linearity (r²) > 0.99[1]> 0.99 (with appropriate derivatization)
Accuracy (% Recovery) 92.0–111.0%[1]Method dependent, typically within 80-120%
Precision (%RSD) < 15%< 15%
Sample Throughput High, with run times often under 5 minutes[1]Lower, due to longer run times and potential need for derivatization
Specificity Very high, utilizing Multiple Reaction Monitoring (MRM)[4]High, but may be susceptible to interferences from co-eluting compounds
Derivatization Not typically requiredOften necessary to improve volatility and thermal stability[3]
Matrix Effects Can be a concern (ion suppression or enhancement)Less prone to ion suppression, but matrix can affect inlet and column performance

In-depth Experimental Protocols

A robust analytical method is built upon a well-defined and validated experimental protocol. The following sections detail the methodologies for a UHPLC-MS/MS and a comparative GC-MS method.

UHPLC-MS/MS Method

This method is optimized for the sensitive and selective quantification of a close structural analog, bis(2-chloroethyl)amine, and can be adapted for this compound.

Sample Preparation (for complex matrices): [4]

  • To 100 µL of the sample, add 300 µL of cold acetonitrile.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean vial for analysis.

Chromatographic Conditions: [1]

  • Column: ACE 3 C18 (100 mm × 4.6 mm, 3.0 µm)

  • Mobile Phase A: 0.2% formic acid in water

  • Mobile Phase B: Methanol

  • Gradient: Isocratic (45:55 v/v)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions: [1]

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: To be optimized for this compound. For the analog bis(2-chloroethyl)amine, precursor and product ions would be determined via infusion.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of nitrogen mustards, though it often requires a derivatization step to enhance analyte volatility and stability.[3]

Sample Preparation with Derivatization:

  • Perform a liquid-liquid or solid-phase extraction to isolate the analyte from the sample matrix.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent and add a derivatizing agent (e.g., silylation or acylation reagent).

  • Heat the mixture as required to complete the derivatization reaction.

  • Inject an aliquot of the derivatized sample into the GC-MS system.

GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: Optimized to ensure efficient vaporization without thermal degradation.

  • Oven Temperature Program: A temperature gradient to ensure separation of the analyte from matrix components.

  • Ionization Mode: Electron Ionization (EI).

  • Detection Mode: Selected Ion Monitoring (SIM) or full scan.

Experimental Workflow and Logical Relationships

To visualize the analytical process, the following diagrams illustrate the experimental workflow for the UHPLC-MS/MS method and the logical decision-making process for selecting an appropriate analytical technique.

UHPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection Precipitation Protein Precipitation (if required) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant UHPLC UHPLC Separation Supernatant->UHPLC MSMS MS/MS Detection (MRM) UHPLC->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification Integration->Quantification

Caption: UHPLC-MS/MS Experimental Workflow.

Method_Selection_Logic start High Sensitivity & Specificity Required? uhplc_msms UHPLC-MS/MS start->uhplc_msms Yes other_methods Consider Other Methods (e.g., HPLC-UV) start->other_methods No gcms_path Is Derivatization Acceptable? gcms_path->uhplc_msms No gc_ms GC-MS gcms_path->gc_ms Yes

References

Detecting a Hidden Threat: A Comparative Guide to the Analysis of Bis(2-chloroethyl)amine, a Genotoxic Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safety of pharmaceutical products is paramount. This guide provides a comprehensive comparison of analytical methodologies for the detection of bis(2-chloroethyl)amine (also known as nor-mustard or HN1), a potential genotoxic impurity (GTI) that can arise during the synthesis of active pharmaceutical ingredients (APIs). Due to its carcinogenic potential, highly sensitive and robust analytical methods are required to control its presence at trace levels.

Bis(2-chloroethyl)amine is a reactive alkylating agent that can damage DNA, making its detection and quantification a critical aspect of drug development and quality control. Regulatory bodies, such as the International Council for Harmonisation (ICH), have stringent guidelines for the control of such impurities. This guide offers an objective comparison of the performance of various analytical techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their needs.

Performance Comparison of Analytical Methods

The determination of bis(2-chloroethyl)amine at trace levels is predominantly achieved using hyphenated chromatographic techniques coupled with mass spectrometry. The choice of method is often influenced by the sample matrix, the required sensitivity, and the instrumentation available. The following table summarizes the reported limits of detection (LOD) and quantification (LOQ) for bis(2-chloroethyl)amine using different analytical techniques.

Analytical TechniqueLimit of Detection (LOD)Limit of Quantification (LOQ)Sample Matrix
UHPLC-MS/MS0.070 ppm0.206 ppmAripiprazole Drug Substance[1][2]
UHPLC-MS/MS0.028 ppm0.083 ppmNot Specified[1][3]
HILIC-MS-75 ppmVortioxetine Manufacturing Process[1]
GC/FT-IR46 ng (Minimum Identifiable Quantity)-Water (for bis(2-chloroethyl) ether)[1]
GC-MSMethod requires derivatization; specific LOD/LOQ not found.Method requires derivatization; specific LOQ not found.General

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are summaries of the experimental protocols for the key techniques cited.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method offers high sensitivity and selectivity for the analysis of bis(2-chloroethyl)amine in a drug substance matrix.[1][2]

  • Instrumentation: Waters Acquity UPLC H-class system coupled with a Waters Micromass Quattro Premier XE tandem mass spectrometer.[2]

  • Chromatographic Column: ACE 3 C18 (100 mm × 4.6 mm, 3.0 µm).[1][2]

  • Mobile Phase: An isocratic mixture of 0.2% formic acid in water (Mobile Phase A) and methanol (Mobile Phase B) in a 45:55 (v/v) ratio.[1][2]

  • Flow Rate: 0.5 mL/min.[1][2]

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.[1][2]

  • Ionization Mode: Positive-ion electrospray ionization (ESI).[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[2]

Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS)

This technique is suitable for the analysis of polar compounds like bis(2-chloroethyl)amine, particularly in complex manufacturing process samples.

  • Instrumentation: A liquid chromatography system coupled with a mass spectrometer.

  • Chromatographic Column: Primesep B (150 × 4.6 mm, 5.0 µm).

  • Mobile Phase: A mixture of 10 mM ammonium formate buffer (pH 3.0) and acetonitrile in a 5:95 (v/v) ratio.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 2 µL.

  • Ionization Mode: Positive-ion electrospray ionization (ESI).

  • Detection Mode: Selected-Ion Monitoring (SIM) using the target ion at m/z 142 [M+H]+.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of bis(2-chloroethyl)amine by GC-MS is challenging due to its high polarity and low volatility. Chemical derivatization is necessary to convert the analyte into a more volatile and thermally stable derivative, improving its chromatographic behavior.[4][5]

  • Derivatization: A common approach for primary and secondary amines is silylation or acylation. For instance, reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or pentafluorobenzoyl chloride can be used to derivatize the amine functional group. The derivatization reaction typically involves mixing the sample with the reagent and heating for a specific time to ensure complete reaction.

  • GC-MS Conditions (General):

    • Injector: Split/splitless or on-column injection.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Oven Temperature Program: A temperature gradient is typically used to ensure good separation of the derivatized analyte from other components.

    • Ionization Mode: Electron Ionization (EI).

    • Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

Note: A specific, fully validated GC-MS method with reported LOD and LOQ values for bis(2-chloroethyl)amine was not identified in the conducted search. The protocol provided is a general guideline based on the analysis of similar amine compounds.

Analytical Workflow and Method Selection

The selection of an appropriate analytical method depends on several factors, including the sample matrix, the expected concentration of the impurity, and the available instrumentation. The following diagram illustrates a logical workflow for the analysis of bis(2-chloroethyl)amine.

Analytical_Workflow_for_Bis(2-chloroethyl)amine start Sample containing potential bis(2-chloroethyl)amine sample_prep Sample Preparation (e.g., dissolution, extraction) start->sample_prep method_selection Method Selection sample_prep->method_selection lc_ms_path LC-MS Based Methods method_selection->lc_ms_path Non-volatile / Thermally labile gc_ms_path GC-MS Based Method method_selection->gc_ms_path Volatile / Thermally stable (after derivatization) uhplc_msms UHPLC-MS/MS (High Sensitivity) lc_ms_path->uhplc_msms hilic_ms HILIC-MS (For Polar Analytes) lc_ms_path->hilic_ms derivatization Derivatization (e.g., Silylation, Acylation) gc_ms_path->derivatization data_analysis Data Analysis and Quantification uhplc_msms->data_analysis hilic_ms->data_analysis gc_ms_analysis GC-MS Analysis derivatization->gc_ms_analysis gc_ms_analysis->data_analysis reporting Reporting and Compliance Check data_analysis->reporting

Analytical workflow for bis(2-chloroethyl)amine.

This decision tree highlights that for non-volatile and thermally labile compounds like bis(2-chloroethyl)amine, LC-MS based methods are generally preferred. UHPLC-MS/MS offers the highest sensitivity, making it suitable for trace-level quantification in final drug substances. HILIC-MS provides an alternative for highly polar analytes. GC-MS can be a viable option but necessitates a derivatization step to improve the analyte's chromatographic properties. The final choice will depend on the specific requirements of the analysis and the validation of the chosen method for its intended purpose.

References

A Comparative Guide to the Cytotoxicity of N,N-Bis(2-chloroethyl)benzenemethanamine and Chlorambucil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic properties of two nitrogen mustard alkylating agents: N,N-Bis(2-chloroethyl)benzenemethanamine and the well-established chemotherapeutic drug, chlorambucil. While both compounds share a common mechanism of action, this document aims to present available experimental data to facilitate a comparative understanding of their potency and to provide standardized protocols for their evaluation.

Executive Summary

This compound and chlorambucil are both bifunctional alkylating agents that exert their cytotoxic effects by inducing DNA damage. Extensive research has characterized the cytotoxic profile of chlorambucil against a wide array of cancer cell lines. In contrast, publicly available quantitative cytotoxicity data, such as IC50 values, for this compound are not readily found in the current literature. This guide therefore presents a comprehensive overview of chlorambucil's cytotoxicity and provides a detailed experimental protocol that can be employed to directly compare the two compounds. Furthermore, the underlying molecular mechanisms are illustrated to provide a basis for understanding their potential therapeutic applications and for designing future comparative studies.

Data Presentation: A Focus on Chlorambucil's Cytotoxicity

Due to the limited availability of specific IC50 values for this compound in published literature, a direct quantitative comparison is not feasible at this time.[1] However, extensive data exists for chlorambucil, which is summarized below to serve as a benchmark.

Table 1: Cytotoxicity of Chlorambucil in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A2780Ovarian Carcinoma12 - 43[2]
A2780 cisRCisplatin-Resistant Ovarian Carcinoma12 - 43[2]
Drug-Sensitive StrainsBreast, Colorectal, Gastric, Hepatocellular53.47 - 97.56[2]
MCF-7Breast Cancer>130[2]
BxPC-3Pancreatic Cancer>100[2]
MIAPaCa-2Pancreatic Cancer>100[2]
A549Lung Adenocarcinoma115.2[3]
CT26WTColon Carcinoma62.39[3]
PC3Prostate CancerNot specified[4]
A2780/CP70Cisplatin-Resistant Ovarian CancerNot specified[4]
Human Leukemic Cell LinesLeukemia6.73 - 25.90[2]

Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.

Mechanism of Action: DNA Alkylation Pathway

Both this compound and chlorambucil are nitrogen mustards that function as DNA alkylating agents.[5] Their cytotoxic effects are mediated through the formation of highly reactive aziridinium ions that covalently bind to DNA, primarily at the N7 position of guanine. This leads to a cascade of events culminating in cell death.

DNA_Alkylation_Pathway cluster_activation Intracellular Activation cluster_dna_damage DNA Damage Induction cluster_cellular_response Cellular Response Drug Nitrogen Mustard (Chlorambucil or this compound) Aziridinium Aziridinium Ion (Reactive Intermediate) Drug->Aziridinium Intramolecular cyclization DNA_Alkylation DNA Alkylation (Guanine N7) Aziridinium->DNA_Alkylation Crosslinking Interstrand/Intrastrand Cross-linking DNA_Alkylation->Crosslinking DNA_Strand_Breaks DNA Strand Breaks DNA_Alkylation->DNA_Strand_Breaks Cell_Cycle_Arrest Cell Cycle Arrest Crosslinking->Cell_Cycle_Arrest DNA_Strand_Breaks->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle_Arrest->Apoptosis

Caption: General mechanism of action for nitrogen mustard alkylating agents.

Experimental Protocols: In Vitro Cytotoxicity Assessment

To facilitate a direct comparison of the cytotoxic effects of this compound and chlorambucil, a standardized in vitro cytotoxicity assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity and, by inference, cell viability.

Experimental Workflow: MTT Assay

MTT_Assay_Workflow Start Start Cell_Seeding 1. Seed cells in a 96-well plate Start->Cell_Seeding Incubation1 2. Incubate for 24h (cell attachment) Cell_Seeding->Incubation1 Compound_Treatment 3. Treat cells with varying concentrations of compounds Incubation1->Compound_Treatment Incubation2 4. Incubate for 24-72h Compound_Treatment->Incubation2 MTT_Addition 5. Add MTT solution to each well Incubation2->MTT_Addition Incubation3 6. Incubate for 2-4h (formazan formation) MTT_Addition->Incubation3 Solubilization 7. Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading 8. Measure absorbance at ~570 nm Solubilization->Absorbance_Reading Data_Analysis 9. Calculate % viability and IC50 values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for determining cytotoxicity using the MTT assay.

Detailed Methodology for MTT Assay

  • Cell Seeding:

    • Harvest and count cells from a logarithmic phase culture.

    • Seed the cells into a 96-well flat-bottom microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare stock solutions of this compound and chlorambucil in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solutions in complete culture medium to obtain a range of final concentrations for treatment.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the respective compound concentrations. Include vehicle control (medium with solvent) and untreated control (medium only) wells.

  • Incubation:

    • Incubate the treated plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Formazan Formation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment concentration relative to the untreated control.

    • Plot a dose-response curve of percentage cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value, the concentration of the compound that inhibits cell viability by 50%, from the dose-response curve using non-linear regression analysis.

Conclusion and Future Directions

While both this compound and chlorambucil are expected to exhibit cytotoxicity through a shared mechanism of DNA alkylation, a direct comparison of their potency is currently hindered by the lack of available data for this compound. The provided data for chlorambucil establishes a strong benchmark for its cytotoxic activity across various cancer cell lines.

To definitively compare the cytotoxic profiles of these two compounds, it is recommended that researchers conduct head-to-head in vitro studies using standardized protocols, such as the MTT assay detailed in this guide. Such studies would be invaluable for elucidating the relative potency of this compound and for exploring its potential as a therapeutic agent. Future investigations should also aim to characterize its pharmacokinetic and pharmacodynamic properties to provide a more complete picture of its therapeutic potential.

References

A Comparative Guide to DNA Alkylation by N,N-Bis(2-chloroethyl)benzenemethanamine and Other Nitrogen Mustards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of N,N-Bis(2-chloroethyl)benzenemethanamine and other well-characterized nitrogen mustards in the context of their primary mechanism of action: DNA alkylation. Nitrogen mustards are a class of bifunctional alkylating agents that have been a cornerstone in cancer chemotherapy for decades. Their cytotoxicity is primarily attributed to their ability to form covalent adducts with DNA, leading to interstrand cross-links (ICLs), which block DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis.[1]

The reactivity and biological activity of nitrogen mustards are significantly influenced by the substituent attached to the nitrogen atom.[2] this compound, a benzyl-substituted derivative, is expected to exhibit distinct properties compared to aliphatic or other aromatic nitrogen mustards. This guide will delve into the mechanism of DNA alkylation, compare available quantitative data, outline key experimental protocols, and illustrate the cellular signaling pathways activated in response to the DNA damage induced by these potent compounds.

Mechanism of DNA Alkylation by Nitrogen Mustards

The fundamental mechanism of DNA alkylation is shared among nitrogen mustards and proceeds via the formation of a highly reactive aziridinium ion intermediate through an intramolecular cyclization.[3] This electrophilic cation is then susceptible to nucleophilic attack by DNA bases, primarily the N7 position of guanine.[4] Following the initial monofunctional alkylation, the second 2-chloroethyl arm can undergo a similar cyclization and react with another nucleophilic site on the DNA, often a guanine on the opposite strand, resulting in a cytotoxic interstrand cross-link (ICL).[5]

DNA_Alkylation_Mechanism cluster_0 Nitrogen Mustard Activation cluster_1 DNA Alkylation Steps NM N,N-Bis(2-chloroethyl) R-amine Aziridinium Aziridinium Ion (Reactive Intermediate) NM->Aziridinium Intramolecular Cyclization Mono_Adduct Monofunctional Adduct (N7-Guanine) Aziridinium->Mono_Adduct Nucleophilic Attack by Guanine N7 DNA Duplex DNA DNA->Mono_Adduct ICL Interstrand Cross-link (G-G ICL) Mono_Adduct->ICL Second Alkylation Event

Caption: General mechanism of DNA alkylation by nitrogen mustards.

Comparative Data on Nitrogen Mustards

While comprehensive, directly comparative quantitative data for this compound is limited in publicly available literature, we can compare its known toxicity with the cytotoxic profiles of other nitrogen mustards against various cancer cell lines. The presence of a benzyl group in this compound is expected to modulate its reactivity and cytotoxicity compared to other mustards. Aromatic mustards are generally less reactive than aliphatic ones.[2]

Table 1: Comparative Toxicity of Selected Nitrogen Mustards

CompoundTypeLD50 (Rat, unnamed route)IC50 (µM) - K562 (Leukemia)IC50 (µM) - Other Cell Lines
This compound Aromatic (Benzyl)10 mg/kg[6]Data not availableData not available
Mechlorethamine (HN-2)AliphaticData not availableData not availableData not available
MelphalanAromatic (Phenylalanine)Data not available~2-5Varies by cell line
ChlorambucilAromatic (Phenylbutyric acid)Data not available~10-20Varies by cell line
BendamustineAromatic (Benzimidazole)Data not available~1-10Varies by cell line

Note: IC50 values are highly dependent on the cell line and experimental conditions. The values presented are approximate ranges based on available literature. Direct comparison requires standardized assays.

Table 2: Cytotoxicity of Novel Nitrogen Mustard Derivatives [2][7]

Compound DerivativeCancer Cell LineIC50 (µM)
BFA-Nitrogen Mustard Hybrid (5a)HL-60 (Leukemia)4.48
PC-3 (Prostate)9.37
Bel-7402 (Hepatocellular Carcinoma)0.2
Bel-7402/5-FU (Drug-Resistant)0.84
Oridonin Mustard (10b)MCF-7 (Breast)0.68
Bel-7402 (Hepatocellular Carcinoma)0.50

Experimental Protocols

1. Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the nitrogen mustard compound for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

2. Analysis of DNA Adducts by Mass Spectrometry

This method allows for the identification and quantification of specific DNA adducts.[8]

  • DNA Isolation: Treat cells with the nitrogen mustard, harvest, and isolate genomic DNA using standard protocols.

  • DNA Hydrolysis: Enzymatically digest the DNA to individual nucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.

  • LC-MS/MS Analysis: Separate the nucleosides using liquid chromatography and detect the adducts using tandem mass spectrometry (LC-MS/MS). The mass spectrometer can be programmed to detect the specific mass-to-charge ratio of the expected DNA adducts.

  • Quantification: Use stable isotope-labeled internal standards for accurate quantification of the DNA adducts.

3. Quantification of DNA Interstrand Cross-links (ICLs)

Several methods can be used to quantify ICLs, including a modified single-cell gel electrophoresis (comet) assay or techniques based on the renaturation of DNA after denaturation.

Experimental_Workflow cluster_0 Cell-based Assays cluster_1 DNA Adduct Analysis cluster_2 Data Analysis start Cancer Cell Culture treatment Treatment with Nitrogen Mustard start->treatment mtt MTT Assay (Cytotoxicity) treatment->mtt dna_isolation Genomic DNA Isolation treatment->dna_isolation ic50 IC50 Determination mtt->ic50 hydrolysis DNA Hydrolysis to Nucleosides dna_isolation->hydrolysis icl_assay ICL Quantification Assay (e.g., Comet Assay) dna_isolation->icl_assay lcms LC-MS/MS Analysis (Adduct Identification & Quantification) hydrolysis->lcms adduct_quant Adduct Quantification lcms->adduct_quant icl_quant ICL Frequency icl_assay->icl_quant

Caption: Experimental workflow for assessing nitrogen mustard activity.

Cellular Signaling Response to DNA Damage

DNA damage induced by nitrogen mustards triggers a complex cellular signaling network known as the DNA Damage Response (DDR).[9][10] This response aims to repair the damage, arrest the cell cycle to allow time for repair, or induce apoptosis if the damage is too severe.

Key players in this pathway include the sensor kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which are activated by DNA double-strand breaks and single-strand DNA/replication stress, respectively.[11] These kinases phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2, and the tumor suppressor protein p53.[11][12]

Activation of p53 can lead to the transcription of genes involved in cell cycle arrest (e.g., p21) or apoptosis (e.g., BAX, PUMA).[13] The decision between cell survival and death is a critical determinant of the efficacy of nitrogen mustard-based chemotherapy.

DDR_Pathway cluster_sensors Damage Sensors cluster_transducers Signal Transducers cluster_effectors Cellular Outcomes NM Nitrogen Mustard DNA_Damage DNA Adducts & ICLs NM->DNA_Damage ATM ATM DNA_Damage->ATM ATR ATR DNA_Damage->ATR p53 p53 ATM->p53 Chk2 Chk2 ATM->Chk2 Repair DNA Repair ATM->Repair ATR->p53 Chk1 Chk1 ATR->Chk1 ATR->Repair Arrest Cell Cycle Arrest p53->Arrest Apoptosis Apoptosis p53->Apoptosis Chk1->Arrest Chk2->Arrest

Caption: DNA damage response pathway activated by nitrogen mustards.

Conclusion

This compound, as a benzyl-substituted nitrogen mustard, is a potent DNA alkylating agent. While direct comparative studies with other nitrogen mustards are not extensively available, its mechanism of action is expected to follow the characteristic pathway of aziridinium ion formation and subsequent DNA alkylation, leading to cytotoxic interstrand cross-links. The benzyl group likely modulates its reactivity, influencing its stability, cellular uptake, and ultimately its therapeutic index. Further research is warranted to fully characterize its DNA alkylation profile, cytotoxicity against a broad range of cancer cell lines, and its specific interactions with cellular DNA damage response pathways. The experimental protocols and comparative data provided in this guide offer a framework for such future investigations, which are essential for the rational design and development of next-generation nitrogen mustard-based anticancer therapies.

References

Purity Analysis of N,N-Bis(2-chloroethyl)benzenemethanamine: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is paramount for the safety and efficacy of therapeutic products. N,N-Bis(2-chloroethyl)benzenemethanamine, a reactive alkylating agent, requires robust analytical methods to detect and quantify impurities. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) for the purity analysis of this compound, alongside alternative analytical techniques, supported by experimental protocols and data.

Comparative Analysis of Analytical Methods

Parameter Reversed-Phase HPLC (Proposed) Hydrophilic Interaction Liquid Chromatography (HILIC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on hydrophobicity.Separation of polar compounds.Separation of volatile and thermally stable compounds.
Typical Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)HILIC stationary phaseCapillary column (e.g., DB-5ms)
Mobile Phase Acetonitrile/Methanol and water with acid modifier (e.g., formic acid)High organic content (>70% acetonitrile) with aqueous bufferInert carrier gas (e.g., Helium)
Detection UV, Diode Array Detector (DAD), Mass Spectrometry (MS)MS, Evaporative Light Scattering Detector (ELSD)Mass Spectrometry (MS)
LOD/LOQ Potentially low ppm levels with MS detection.Can offer enhanced MS sensitivity for polar analytes.High sensitivity for volatile impurities.
Advantages Robust, versatile, widely available, suitable for a wide range of compounds.Better retention of polar substances.High resolution and sensitivity for volatile compounds.
Limitations May have poor retention for very polar impurities.Requires careful control of mobile phase water content.Not suitable for non-volatile or thermally labile compounds.

Experimental Protocols

A detailed experimental protocol for a proposed stability-indicating HPLC method for the purity analysis of this compound is provided below. This method is adapted from established methods for similar compounds and would require validation according to ICH guidelines.

Proposed Stability-Indicating HPLC Method

1. Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or DAD for peak purity analysis)

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile:Water (50:50, v/v)

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the sample in the diluent to obtain a similar concentration as the standard solution.

3. Forced Degradation Studies:

To ensure the method is stability-indicating, forced degradation studies should be performed on the drug substance. This involves subjecting the sample to various stress conditions to generate potential degradation products.

  • Acid Hydrolysis: Reflux the sample in 0.1 N HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux the sample in 0.1 N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for an extended period.

After exposure, the stressed samples are diluted appropriately and analyzed by the proposed HPLC method to check for the separation of the main peak from any degradation products.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the purity analysis of this compound by HPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis cluster_report Reporting Reference_Standard Reference Standard Standard_Solution Standard Solution Reference_Standard->Standard_Solution Test_Sample Test Sample Sample_Solution Sample Solution Test_Sample->Sample_Solution Diluent Diluent (ACN:H2O) Diluent->Standard_Solution Diluent->Sample_Solution HPLC_System HPLC System (C18 Column, Gradient Elution) Standard_Solution->HPLC_System Inject Sample_Solution->HPLC_System Inject Chromatogram_Acquisition Chromatogram Acquisition HPLC_System->Chromatogram_Acquisition Peak_Integration Peak Integration & Identification Chromatogram_Acquisition->Peak_Integration Purity_Calculation Purity Calculation (% Area Normalization) Peak_Integration->Purity_Calculation Final_Report Final Report (Purity, Impurity Profile) Purity_Calculation->Final_Report

Caption: Workflow for HPLC Purity Analysis.

Conclusion

The purity of this compound can be effectively determined using a stability-indicating reversed-phase HPLC method. The proposed method, adapted from similar compounds, provides a robust starting point for method development and validation. Comparison with alternative techniques such as HILIC and GC-MS allows for the selection of the most appropriate analytical strategy based on the specific impurities of interest and the available instrumentation. The successful implementation of a well-validated analytical method is crucial for ensuring the quality and safety of pharmaceutical products containing this potent chemical entity.

Navigating the Analytical Landscape of Nitrogen Mustards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of nitrogen mustard compounds, the accurate and sensitive validation of analytical methods is paramount. This guide provides a comprehensive comparison of established analytical techniques for the detection and quantification of these highly reactive alkylating agents, delivering supporting data and detailed experimental protocols to inform methodological selection and implementation.

Nitrogen mustards, a class of compounds including well-known chemical warfare agents such as HN-1, HN-2, and HN-3, as well as several anticancer therapeutics (e.g., cyclophosphamide, chlorambucil, melphalan), present unique analytical challenges due to their high reactivity and instability.[1][2] The validation of robust analytical methods is therefore critical for a range of applications, from environmental monitoring and defense to pharmaceutical development and clinical monitoring. This guide focuses on the two most prevalent and powerful techniques in this field: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method hinges on various factors, including the specific nitrogen mustard compound, the nature of the sample matrix, and the required sensitivity. The following tables summarize key performance data for GC-MS and LC-MS methods applied to the analysis of nitrogen mustards and their derivatives.

Table 1: Performance Characteristics of GC-MS Methods

Nitrogen Mustard AnalyteMatrixSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Reference
HN-1, HN-2, HN-3SandSolvent Extraction (Dichloromethane, Acetone)Not SpecifiedNot SpecifiedNot Specified[3]
Half Nitrogen MustardsPlasmaHeptafluorobutyrylation0.3–0.5 ng/mL1.0 ng/mL>0.99[4]

Table 2: Performance Characteristics of LC-MS/MS Methods

Nitrogen Mustard Analyte/BiomarkerMatrixSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeReference
MDEA, EDEA, TEAOH (Hydrolysis Products)UrineSilica Solid-Phase Extraction (SPE)Not SpecifiedMDEA: 0.4 ng/mL, EDEA: 5.5 ng/mL, TEAOH: 6.3 ng/mLMDEA: 0.5-500 ng/mL, EDEA: 0.5-250 ng/mL, TEAOH: 5-500 ng/mL[5]
Nitrogen Mustards (after derivatization)Environmental ExtractsEthoxide-promoted ethanolysis10 pg/mLNot Specified0.05-1 ng/mL[6]
TEA, EDEA, MDEAUrine5-fold dilution with deionized waterTEA: 1 ng/mL, EDEA & MDEA: 2 ng/mLNot SpecifiedNot Specified[7]

Experimental Protocols

Detailed methodologies are crucial for the successful replication and validation of analytical methods. Below are representative protocols for the analysis of nitrogen mustards and their biomarkers using GC-MS and LC-MS.

Protocol 1: GC-MS Analysis of Nitrogen Mustards in Environmental Samples

This protocol is adapted from a method for the extraction and identification of HN-1, HN-2, and HN-3 from sand samples.[3]

1. Sample Preparation (Extraction):

  • Weigh a representative sample of sand (e.g., 1 gram).

  • Add a suitable extraction solvent such as dichloromethane or acetone.

  • Vortex or sonicate the sample for a specified period to ensure efficient extraction.

  • Centrifuge the sample to separate the solid material.

  • Carefully collect the supernatant for analysis. An internal standard should be added for quantitative analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent GC or equivalent.

  • Column: HP-5MS (or similar non-polar column), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet: Splitless mode.

  • Temperature Program: Optimized for the separation of the target analytes. A typical program might be: initial temperature of 50°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Agilent MS or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan or Selected Ion Monitoring (SIM) for enhanced sensitivity.

Protocol 2: LC-MS/MS Analysis of Nitrogen Mustard Hydrolysis Products in Urine

This protocol is based on a validated method for the quantification of N-methyldiethanolamine (MDEA), N-ethyldiethanolamine (EDEA), and triethanolamine (TEAOH) in urine.[5]

1. Sample Preparation (Solid-Phase Extraction):

  • To 0.5 mL of urine, add an appropriate amount of a mixed standard solution of the analytes and an internal standard (e.g., D12-TEAOH).

  • Pre-condition a silica SPE cartridge with acetonitrile.

  • Load the urine sample onto the SPE cartridge.

  • Wash the cartridge with acetonitrile to remove interferences.

  • Elute the target analytes with 75% methanol containing 1% formic acid.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase (e.g., 5 mM ammonium acetate, pH 11.0).

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Waters Acquity UPLC or equivalent.

  • Column: Porous Graphite Carbon (PGC) column.

  • Mobile Phase A: 5 mM Ammonium Acetate, pH 11.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: An optimized gradient to separate the analytes. For example: start with 1% B, increase to 100% B over 5 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific transitions of each analyte and internal standard.

Visualizing the Workflow

The following diagrams illustrate the general workflow for the validation of an analytical method for nitrogen mustard compounds and the mechanism of action of nitrogen mustards.

analytical_method_validation_workflow cluster_planning 1. Method Planning & Development cluster_validation 2. Method Validation cluster_application 3. Sample Analysis Define_Scope Define Scope & Performance Criteria Select_Technique Select Analytical Technique (GC-MS/LC-MS) Define_Scope->Select_Technique Develop_Protocol Develop Initial Protocol Select_Technique->Develop_Protocol Specificity Specificity & Selectivity Develop_Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Sample_Prep Sample Preparation (Extraction/Derivatization) Robustness->Sample_Prep Instrumental_Analysis Instrumental Analysis Sample_Prep->Instrumental_Analysis Data_Processing Data Processing & Quantification Instrumental_Analysis->Data_Processing

Caption: General workflow for the validation of an analytical method for nitrogen mustards.

nitrogen_mustard_moa Nitrogen_Mustard Nitrogen Mustard (R-N(CH2CH2Cl)2) Aziridinium_Ion Aziridinium Ion (Highly Reactive) Nitrogen_Mustard->Aziridinium_Ion Intramolecular cyclization Monoadduct DNA Monoadduct Aziridinium_Ion->Monoadduct Alkylation DNA_Guanine DNA (Guanine N7) Crosslink Interstrand Cross-link (Cytotoxic Lesion) Monoadduct->Crosslink Second alkylation

References

Assessing the DNA Cross-linking Efficiency of N,N-Bis(2-chloroethyl)benzenemethanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the DNA cross-linking efficiency of N,N-Bis(2-chloroethyl)benzenemethanamine, a nitrogen mustard alkylating agent. By objectively comparing its performance with other established DNA cross-linking agents and providing supporting experimental data, this document serves as a valuable resource for researchers and professionals in drug development and oncology.

Introduction to this compound

This compound belongs to the class of nitrogen mustards, which are potent bifunctional alkylating agents. Their cytotoxic effects are primarily mediated through the covalent modification of DNA, leading to the formation of monoadducts, intrastrand cross-links, and highly cytotoxic interstrand cross-links (ICLs). These ICLs physically obstruct DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. The benzyl group attached to the nitrogen atom in this compound modulates its reactivity and bioavailability compared to simpler aliphatic nitrogen mustards.

Comparative Analysis of DNA Cross-linking Efficiency

Direct quantitative data on the DNA cross-linking efficiency of this compound is limited in publicly available literature. Therefore, this guide leverages data from its close structural analogs, mechlorethamine and melphalan, to provide a comparative framework. It is important to note that the presence of the benzyl group in this compound may influence its steric bulk and electronics, potentially affecting its reaction kinetics and the stability of the resulting DNA adducts compared to the analogs presented.

Table 1: Comparison of DNA Adducts Formed by Nitrogen Mustards

FeatureMechlorethamine (HN2)MelphalanThis compound (Inferred)
Primary Alkylation Site N7 of GuanineN7 of Guanine, N3 of AdenineExpected to be primarily N7 of Guanine
Types of Adducts Monoadducts, Intrastrand and Interstrand Cross-linksMonoadducts, Intrastrand and Interstrand Cross-linksMonoadducts, Intrastrand and Interstrand Cross-links
Interstrand Cross-link (ICL) Formation Selectively forms at 5'-GGC-3' sequences.[1]Slower formation of more stable ICLs compared to mechlorethamine.[1]Expected to form ICLs, kinetics may be influenced by the benzyl group.
Intrastrand Cross-link Formation Induced between contiguous guanines.[1]Does not significantly induce intrastrand cross-links between contiguous guanines.[1]Potentially similar to mechlorethamine, but requires experimental verification.

Table 2: Comparative Cytotoxicity of Nitrogen Mustards in Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
MechlorethamineHaCaT (Keratinocytes)14.45[2]
MelphalanVariousVaries significantly by cell line
ChlorambucilVariousVaries significantly by cell line

Note: IC50 values are highly dependent on the specific cell line, experimental conditions, and assay used.

Experimental Protocols for Assessing DNA Cross-linking

Accurate assessment of DNA cross-linking efficiency is crucial for the evaluation of alkylating agents. The following are detailed methodologies for key experiments.

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage, including strand breaks that are formed as intermediates during the repair of interstrand cross-links.

Protocol:

  • Cell Treatment: Expose cultured cells to varying concentrations of this compound for a defined period (e.g., 1-4 hours). Include positive and negative controls.

  • Cell Embedding: Mix a single-cell suspension with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting-point agarose.

  • Lysis: Immerse the slides in a high-salt and detergent lysis solution to remove cell membranes and cytoplasm, leaving behind nucleoids.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and separate the strands. Apply an electric field to allow the fragmented DNA to migrate from the nucleoid, forming a "comet tail".

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage. Quantify the results using specialized comet scoring software.

Denaturing Agarose Gel Electrophoresis for Interstrand Cross-link (ICL) Detection

This method directly visualizes the presence of ICLs by assessing the ability of DNA to renature after denaturation.

Protocol:

  • DNA Isolation: Isolate genomic DNA from cells treated with the cross-linking agent and from control cells.

  • Denaturation: Denature the DNA by heating or exposure to alkaline conditions.

  • Electrophoresis: Run the denatured DNA on an agarose gel.

  • Visualization: Stain the gel with a DNA intercalating dye.

  • Analysis: Single-stranded DNA will migrate faster than double-stranded DNA. The presence of ICLs prevents the complete separation of the DNA strands upon denaturation, leading to rapid renaturation and a slower-migrating band corresponding to double-stranded DNA. The intensity of this band relative to the single-stranded DNA band can be quantified to determine the relative amount of cross-linked DNA.

Visualizing Cellular Response and Experimental Design

DNA Damage Response Pathway

The formation of DNA adducts by this compound triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR).

DNA_Damage_Response cluster_nucleus Nucleus cluster_cellular_outcomes Cellular Outcomes Alkylating_Agent N,N-Bis(2-chloroethyl) benzenemethanamine DNA_Damage DNA Adducts (Mono-, ICLs) Alkylating_Agent->DNA_Damage Sensor_Proteins Sensor Proteins (e.g., MRN complex) DNA_Damage->Sensor_Proteins recruits ATM_ATR ATM/ATR Kinases Sensor_Proteins->ATM_ATR activate CHK1_CHK2 CHK1/CHK2 Kinases ATM_ATR->CHK1_CHK2 phosphorylate p53 p53 Activation CHK1_CHK2->p53 stabilize Cell_Cycle_Arrest Cell Cycle Arrest CHK1_CHK2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis

Caption: DNA Damage Response pathway initiated by nitrogen mustards.

Experimental Workflow for Assessing Cross-linking Efficiency

A systematic workflow is essential for the comprehensive evaluation of a DNA cross-linking agent.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_downstream Downstream Analysis Cell_Culture 1. Cell Culture (e.g., Cancer Cell Lines) Treatment 2. Treatment with This compound and Controls Cell_Culture->Treatment ICL_Assay 3. DNA Cross-linking Assays (Comet, Denaturing Gel) Treatment->ICL_Assay Cytotoxicity_Assay 4. Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity_Assay Data_Analysis 5. Data Analysis (Quantification of Cross-links, IC50) ICL_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis DDR_Analysis 6. DNA Damage Response Analysis (Western Blot for p53, γH2AX) Data_Analysis->DDR_Analysis Cell_Cycle 7. Cell Cycle Analysis (Flow Cytometry) Data_Analysis->Cell_Cycle Apoptosis_Analysis 8. Apoptosis Assay (Annexin V Staining) Data_Analysis->Apoptosis_Analysis Comparative_Analysis 9. Comparative Analysis with Other Alkylating Agents Data_Analysis->Comparative_Analysis end Conclusion Comparative_Analysis->end start Start start->Cell_Culture

Caption: A streamlined workflow for evaluating DNA cross-linking agents.

Conclusion

This compound, as a nitrogen mustard derivative, is a potent DNA alkylating agent with the capacity to form cytotoxic interstrand cross-links. While direct quantitative comparisons of its cross-linking efficiency are not extensively documented, its structural similarity to mechlorethamine and melphalan suggests a comparable mechanism of action. The benzyl substitution is likely to influence its reactivity and the stability of the DNA adducts formed. Further research employing the standardized experimental protocols outlined in this guide is necessary to precisely quantify its DNA cross-linking efficiency and to fully elucidate its therapeutic potential. This systematic approach will enable a more direct and robust comparison against existing standards in the field, aiding in the rational design of novel anticancer therapies.

References

Spectroscopic Identification of N,N-Bis(2-chloroethyl)benzenemethanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic comparison of N,N-Bis(2-chloroethyl)benzenemethanamine, a nitrogen mustard derivative, against a structurally related tertiary amine, N-benzyl-N-ethylethanamine. The objective is to furnish researchers with the necessary data and methodologies for the unambiguous identification and characterization of these compounds, which is crucial for research and development in medicinal chemistry and drug development.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for this compound hydrochloride and N-benzyl-N-ethylethanamine.

Compound This compound Hydrochloride N-benzyl-N-ethylethanamine
Structure
alt text
alt text
Molecular Formula C₁₁H₁₅Cl₂N·HClC₁₁H₁₇N
Molecular Weight 268.61 g/mol 163.26 g/mol
Table 1: ¹H NMR Data (CDCl₃)
Assignment This compound Hydrochloride Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz N-benzyl-N-ethylethanamine Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz
Aromatic Protons7.30-7.45 (m, 5H)7.20-7.35 (m, 5H)
Benzyl CH₂3.65 (s, 2H)3.55 (s, 2H)
N-CH₂ (chloroethyl)3.50-3.60 (m, 4H)-
Cl-CH₂2.90-3.00 (m, 4H)-
N-CH₂ (ethyl)-2.50 (q, J = 7.1 Hz, 4H)
CH₃ (ethyl)-1.05 (t, J = 7.1 Hz, 6H)
Table 2: FT-IR Data (KBr Pellet)
Assignment This compound Hydrochloride Wavenumber (cm⁻¹) Intensity N-benzyl-N-ethylethanamine Wavenumber (cm⁻¹) Intensity
C-H stretch (aromatic)3030-3080 (m)3028 (m)
C-H stretch (aliphatic)2850-2960 (m)2968, 2809 (s)
C=C stretch (aromatic)1450-1600 (m)1494, 1453 (m)
C-N stretch1150-1250 (m)1118 (m)
C-Cl stretch650-750 (s)-
Table 3: Mass Spectrometry Data (Electron Ionization)
Assignment This compound m/z (Relative Intensity) N-benzyl-N-ethylethanamine m/z (Relative Intensity)
Molecular Ion [M]⁺ 231 (low)163 (base peak)
Base Peak 91163
Key Fragments 182 [M-CH₂Cl]⁺, 134 [M-2(CH₂Cl)]⁺, 91 [C₇H₇]⁺148 [M-CH₃]⁺, 91 [C₇H₇]⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H NMR spectra were recorded on a 400 MHz spectrometer.

  • Data Acquisition: Spectra were acquired at room temperature with a spectral width of 16 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds. A total of 16 scans were co-added and Fourier transformed to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample (for the hydrochloride salt) or a drop of the liquid sample was mixed with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: FT-IR spectra were recorded on a spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • Data Acquisition: The spectra were obtained in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. The data is presented in terms of wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of the analyte in methanol was introduced into the mass spectrometer via direct infusion using a syringe pump.

  • Instrumentation: Mass spectra were obtained on a quadrupole mass spectrometer using electron ionization (EI) at 70 eV.

  • Data Acquisition: The spectra were scanned over a mass-to-charge (m/z) range of 50-500 amu. The data is presented as m/z values with their relative intensities.

Mechanism of Action: DNA Alkylation by Nitrogen Mustards

This compound, as a nitrogen mustard, exerts its biological effects primarily through the alkylation of DNA. This process is initiated by an intramolecular cyclization to form a highly reactive aziridinium ion, which then serves as the alkylating agent.

DNA_Alkylation_Pathway cluster_activation Activation cluster_alkylation DNA Alkylation cluster_response Cellular Response Nitrogen_Mustard N,N-Bis(2-chloroethyl) benzenemethanamine Aziridinium_Ion Aziridinium Ion (Reactive Intermediate) Nitrogen_Mustard->Aziridinium_Ion Intramolecular Cyclization Mono_Adduct Mono-adduct (Guanine-N7) Aziridinium_Ion->Mono_Adduct Alkylation DNA DNA Cross_Link Interstrand Cross-link Mono_Adduct->Cross_Link Second Alkylation Cell_Cycle_Arrest Cell Cycle Arrest Cross_Link->Cell_Cycle_Arrest DNA_Repair DNA Repair Cross_Link->DNA_Repair Apoptosis Apoptosis (Cell Death) DNA_Repair->Apoptosis If repair fails

Caption: DNA alkylation pathway of this compound.

This comparative guide provides essential spectroscopic data and standardized protocols to aid in the identification and characterization of this compound. The inclusion of a structurally related compound allows for a more definitive analysis, highlighting the key spectral features that differentiate these molecules. The provided mechanism of action diagram offers a visual representation of the compound's biological activity, which is fundamental for researchers in the field of drug development.

Safety Operating Guide

Safe Disposal of N,N-Bis(2-chloroethyl)benzenemethanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of N,N-Bis(2-chloroethyl)benzenemethanamine, a potent alkylating agent, are critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this hazardous chemical responsibly. Adherence to these protocols is vital to minimize exposure risks and comply with regulatory standards.

This compound and materials contaminated with it are considered hazardous waste. The primary recommended disposal method is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing to prevent the release of harmful substances into the atmosphere.[1] Under no circumstances should this chemical be discharged into sewer systems or allowed to contaminate water, food, or feed.[1]

Immediate Safety and Handling Precautions

Proper handling in a well-ventilated area and the use of appropriate personal protective equipment (PPE) are mandatory to prevent accidental exposure.[1] In the event of a spill or exposure, immediate action is crucial.

Precaution CategorySpecific Action
Personal Protective Equipment (PPE) Wear suitable protective clothing, chemical-impermeable gloves, and eye/face protection.[1][2] For firefighting, a self-contained breathing apparatus is necessary.[1]
Handling and Storage Handle in a well-ventilated place, avoiding dust and aerosol formation.[1] Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials like oxidizing agents and strong bases.[3][4]
Accidental Release Measures In case of a spill, evacuate the area and remove all ignition sources.[1] Use spark-proof tools and explosion-proof equipment for cleanup.[1] Collect the spilled material and place it in a suitable, closed container for disposal.[1][4] Prevent the chemical from entering drains.[1][2]
First Aid: Skin Contact Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water and consult a doctor.[1]
First Aid: Eye Contact Rinse eyes with pure water for at least 15 minutes and seek immediate medical attention.[1]
First Aid: Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a poison control center or doctor immediately.[1]
First Aid: Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical consultation.[1]

Protocol for Waste Collection and Disposal

The following protocol outlines the systematic procedure for the collection and preparation of this compound waste for final disposal. This process is critical for minimizing exposure and ensuring regulatory compliance.

Objective: To safely collect and segregate waste contaminated with this compound for subsequent disposal by a licensed hazardous waste facility.

Materials:

  • Designated hazardous waste containers (black for bulk waste, yellow for trace waste).[5][6]

  • Sealable plastic bags.[7]

  • Hazardous waste labels.

  • Personal Protective Equipment (PPE): double chemotherapy gloves, gown, eye protection.[6]

Procedure:

  • Waste Segregation:

    • Bulk Waste: Any quantity of the pure chemical, solutions containing it, or materials heavily contaminated (more than 3% of the original drug) should be classified as bulk hazardous waste.[5] This includes partially full vials or syringes.[5][6]

    • Trace Waste: Items with minimal residual contamination, such as empty vials, IV tubing, gloves, gowns, and other disposable materials used during handling, are considered trace waste.[5]

  • Containerization of Waste:

    • Bulk Waste: Carefully place all bulk waste into a designated black RCRA hazardous waste container.[5][6] Ensure the container is compatible with the chemical and can be securely sealed.

    • Trace Waste: Place all trace-contaminated disposables, such as gloves and absorbent pads, into a designated yellow chemotherapy waste container.[5][6] Used gloves should first be placed in a sealable plastic bag before being discarded.[7]

  • Labeling of Waste Containers:

    • Clearly label all waste containers with a hazardous waste label.

    • The label must include the chemical name: "this compound Waste," the associated hazards (e.g., Toxic, Irritant), and the date of accumulation.

  • Storage of Waste:

    • Store the sealed and labeled waste containers in a designated, secure satellite accumulation area.

    • This area should be well-ventilated and away from general laboratory traffic.

  • Arranging for Disposal:

    • Once the waste container is full or no longer in use, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.[2][6]

    • Do not attempt to dispose of the waste through standard laboratory or municipal waste streams.

  • Decontamination of Reusable Equipment:

    • Thoroughly decontaminate any reusable equipment that has come into contact with this compound according to your institution's established procedures for hazardous drug decontamination.

  • Documentation:

    • Maintain a log of all this compound waste generated, including quantities and disposal dates, in accordance with regulatory requirements.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Labeling cluster_2 Storage & Disposal A This compound Usage in Lab B Bulk Waste (>3% Contamination) (e.g., unused chemical, grossly contaminated items) A->B Segregate C Trace Waste (<3% Contamination) (e.g., empty vials, used PPE, tubing) A->C Segregate D Place in Black RCRA Hazardous Waste Container B->D E Place in Yellow Trace Chemotherapy Waste Container C->E F Label Container with Hazardous Waste Label D->F E->F G Store in Secure Satellite Accumulation Area F->G H Arrange Pickup by Licensed Hazardous Waste Vendor G->H I Final Disposal: Controlled Incineration or Chemical Destruction Plant H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling N,N-Bis(2-chloroethyl)benzenemethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols and logistical procedures for the handling and disposal of N,N-Bis(2-chloroethyl)benzenemethanamine, a hazardous chemical requiring stringent safety measures. Researchers, scientists, and professionals in drug development must adhere to these guidelines to ensure personal safety and environmental protection.

Immediate Safety Information

Personal Protective Equipment (PPE):

Proper PPE is mandatory when handling this compound to prevent contact and inhalation.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or chemical safety goggles. A full-face shield is required when there is a risk of splashing.[1][2][3][4]Protects against eye contact which can cause serious irritation or burns.[5]
Hand Protection Chemical-impermeable gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before each use.[2][3][6]Prevents skin contact, which can cause severe burns and irritation.[5][7]
Body Protection A lab coat or impervious clothing that covers the arms.[2][3] Fire/flame resistant clothing should be worn.[6]Minimizes the risk of accidental skin exposure.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[2][6] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved full-face respirator should be used.[1][6]Prevents inhalation of dust or vapors, which can cause respiratory tract irritation.[3][5]

First Aid Measures:

Immediate action is crucial in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][6][8]
Skin Contact Immediately remove all contaminated clothing.[1][7] Wash the affected area with soap and plenty of water.[6][8] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[1][8][9] Remove contact lenses if present and easy to do so.[7][8] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[7][8] Rinse the mouth with water.[6][8] Never give anything by mouth to an unconscious person.[6][8] Call a poison control center or doctor immediately.[6]

Operational and Disposal Plans

Handling and Storage:

Strict procedures must be followed to ensure safe handling and storage.

AspectProcedure
Handling Handle in a well-ventilated area or a chemical fume hood.[2][6] Avoid formation of dust and aerosols.[6] Use non-sparking tools.[6] Avoid contact with skin, eyes, and clothing.[3] Wash hands thoroughly after handling.[3]
Storage Store in a tightly closed, suitable container in a dry, cool, and well-ventilated place.[3][6] Keep away from incompatible materials such as strong bases or oxidizing agents.[2] The storage area should be secure and locked.[1][3][7]

Spill Management:

In case of a spill, the following steps must be taken to contain and clean up the material safely.

StepAction
1. Evacuate and Secure Immediately evacuate all non-essential personnel from the spill area and restrict access.[2]
2. Ventilate Ensure the area is well-ventilated.
3. Personal Protection Don appropriate PPE, including respiratory protection, chemical-resistant gloves, and protective clothing.[2]
4. Containment and Cleanup For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Dampening with water may be used to prevent dusting.[2] For liquid spills, absorb with an inert, non-combustible material like sand or earth.[2]
5. Collection Place the collected material into a suitable, sealed, and properly labeled container for disposal.[2][6]
6. Decontamination Decontaminate the spill area and all cleaning equipment.

Disposal Plan:

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused Product and Contaminated Materials Dispose of as hazardous waste through a licensed professional waste disposal service.[2] Do not dispose of down the drain or as regular trash.[2] The material can be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[6]
Contaminated Packaging Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill. Combustible packaging materials may be incinerated under controlled conditions with flue gas scrubbing.[6]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_ppe Don Personal Protective Equipment (PPE) prep_setup Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_setup prep_materials Assemble All Necessary Materials prep_setup->prep_materials handling_weigh Weigh/Measure Chemical prep_materials->handling_weigh Proceed to Handling handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction Perform Experimental Procedure handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handling_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_segregate Segregate Waste (Solid, Liquid, Sharps) cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Waste in Labeled Containers cleanup_segregate->cleanup_dispose post_doff Doff PPE cleanup_dispose->post_doff Proceed to Post-Handling post_wash Wash Hands Thoroughly post_doff->post_wash

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.